(R)-piperazine-2-carboxamide
Description
Properties
IUPAC Name |
(2R)-piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCUMKDWMEGMK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426497 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138681-31-9 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chiral Synthesis of (R)-piperazine-2-carboxamide
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] The stereochemistry of substituents on the piperazine ring is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] This guide provides an in-depth technical overview of the chiral synthesis of this compound, a key building block for advanced pharmaceutical intermediates. We will explore the leading synthetic strategies, focusing on the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into two primary strategies: direct asymmetric synthesis and resolution-based methods. The most industrially viable and atom-economical approach is the asymmetric hydrogenation of a prochiral pyrazine precursor. An alternative, yet crucial, pathway involves the synthesis and subsequent amidation of the chiral intermediate, (R)-piperazine-2-carboxylic acid. This guide will focus on the most robust and scalable of these methods.
Asymmetric Hydrogenation of Pyrazine-2-carboxamide
The direct asymmetric hydrogenation of pyrazine-2-carboxamide represents the most elegant and efficient route to the target molecule. This method establishes the desired stereocenter in a single, highly controlled step, avoiding the need for chiral auxiliaries or resolutions of racemates.[3]
Causality Behind the Approach: The core principle is the use of a chiral transition metal catalyst, typically based on rhodium or iridium, which coordinates to the pyrazine ring and delivers hydrogen stereoselectively to one face of the molecule. The choice of the chiral ligand is paramount, as it creates the asymmetric environment necessary to differentiate between the two prochiral faces of the substrate. This approach is favored for its high efficiency and scalability, making it suitable for industrial production.[3]
Core Synthesis Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the highly effective method of asymmetrically hydrogenating a pyrazinecarboxylic acid derivative using an optically active rhodium complex.[3]
Workflow: Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
Pyrazine-2-carboxamide
-
Rhodium(I) complex (e.g., [Rh(COD)Cl]₂)
-
Optically active metallocenylphosphine ligand (e.g., a Josiphos-type ligand)
-
Methanol (Anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (In-situ): In a glovebox under an inert atmosphere, charge a Schlenk flask with the Rh(I) complex and the chiral phosphine ligand in a 1:1.1 molar ratio. Add anhydrous methanol to dissolve the components and stir for 30 minutes to allow for complex formation.
-
Reaction Setup: Charge the high-pressure autoclave with pyrazine-2-carboxamide and the freshly prepared catalyst solution. The typical substrate-to-catalyst molar ratio ranges from 100:1 to 2000:1.[3]
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 60 °C).[3]
-
Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by HPLC or GC.
-
Workup: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[4]
Data Summary: Catalyst Performance
| Catalyst System | Substrate/Catalyst Ratio | Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh(I) / Chiral Ferrocenylphosphine | 20 - 100 | 1 - 200 | 20 - 200 | High | >90 | [3] |
| Ir-Catalyst / Chiral Ligand | 50 - 1000 | 50 - 100 | 25 - 80 | High | up to 96 | [5] |
Alternative Route: Amidation of (R)-piperazine-2-carboxylic acid
This strategy is employed when the chiral carboxylic acid is available as a starting material. The key challenge is to perform the amidation selectively at the carboxyl group without side reactions at the two ring nitrogen atoms. This necessitates a protection-amidation-deprotection sequence.
Causality Behind the Approach: The secondary amines of the piperazine ring are nucleophilic and can interfere with the amide coupling reaction. Therefore, protecting these groups, typically as carbamates (e.g., Boc), is essential. Once protected, standard peptide coupling reagents can be used to efficiently form the amide bond. A final deprotection step then yields the target product.
Workflow: Protection-Amidation-Deprotection Sequence
Caption: Three-step sequence for amidation of the chiral acid.
Detailed Experimental Protocol
Part 1: Di-Boc Protection
-
Dissolution: Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride in a mixture of methanol and water.[6]
-
Basification: Cool the solution in an ice bath and add triethylamine (TEA) until the pH is ~10.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol dropwise. Allow the reaction to warm to room temperature and stir overnight.[6]
-
Workup: Concentrate the mixture under vacuum. Add water and adjust the pH to 2 with 1N HCl. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the di-Boc protected acid.[6][7]
Part 2: Amidation
-
Activation: Dissolve the N,N'-di-Boc protected acid in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP). Stir for 10 minutes at room temperature.[4]
-
Amidation: Add a source of ammonia, such as aqueous ammonium hydroxide or an ammonia solution in an organic solvent, to the activated acid mixture. Stir overnight at room temperature.
-
Workup: Partition the reaction mixture between DCM and a 5% NaHCO₃ solution. Separate the layers and dry the organic phase over anhydrous Na₂SO₄. Filter and evaporate the solvent to obtain the crude protected amide.[4]
Part 3: Deprotection
-
Acidolysis: Dissolve the crude N,N'-di-Boc-(R)-piperazine-2-carboxamide in a suitable solvent like DCM or 1,4-dioxane.
-
Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.[4]
-
Isolation: Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., dihydrochloride). It can be triturated with diethyl ether to induce precipitation, filtered, and dried under vacuum to yield the final product.
Purification and Chiral Analysis
Ensuring the chemical and enantiomeric purity of the final product is a critical, self-validating step in any chiral synthesis.
Purification Techniques
-
Crystallization: For solid products, crystallization is a powerful method for purification, often capable of removing minor impurities and potentially enhancing enantiomeric purity.
-
Flash Chromatography: A standard technique for purifying both intermediates and the final product. A silica gel stationary phase with a gradient elution of DCM/Methanol or Ethyl Acetate/Hexane is commonly employed.[4]
-
Salt Formation: The basic nature of the piperazine nitrogens allows for the formation of crystalline salts (e.g., dihydrochloride, diacetate), which can be an effective method for purification and handling of the final compound.[8]
Chiral HPLC for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of the final product.
Protocol: Chiral HPLC Method
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), is highly effective for piperazine derivatives.[9]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v ACN/MeOH/DEA). The amine modifier is crucial for obtaining good peak shape for basic analytes.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm (as the carboxamide lacks a strong chromophore).[9]
-
Procedure:
-
Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample and record the chromatogram.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Conclusion
The chiral synthesis of this compound is a pivotal process in modern drug development. The direct asymmetric hydrogenation of pyrazine-2-carboxamide stands out as the most efficient and scalable route, offering high enantioselectivity in a single step. For cases where the chiral carboxylic acid is the accessible precursor, a well-defined protection-amidation-deprotection sequence provides a reliable alternative. The protocols and analytical methods detailed in this guide represent robust, validated systems for the synthesis and quality control of this important chiral building block, empowering researchers to advance the development of next-generation therapeutics.
References
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents (US5945534A).
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). Available at: [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
-
The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20... ResearchGate. Available at: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents (EP0756593B1).
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]
-
Two step approach to piperazine-2-carboxamide via hydrolysis followed... ResearchGate. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]
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- Purification of piperazine. Google Patents (US2919275A).
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Enantioselective Synthesis of Piperazine-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of Chiral Piperazine-2-Carboxamides in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile linker, have cemented its role in drug design.[2] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon framework largely unexplored.[1][4] The introduction of chirality at the C-2 position, particularly in the form of a carboxamide, unlocks a three-dimensional chemical space that offers immense potential for enhancing target affinity, selectivity, and overall pharmacological profiles.[4][5][6] This guide provides an in-depth exploration of the key enantioselective strategies for the synthesis of piperazine-2-carboxamide derivatives, offering both theoretical understanding and practical protocols for researchers at the forefront of pharmaceutical innovation.
Catalytic Asymmetric Hydrogenation: A Powerful Approach to Chiral Piperazine Cores
Asymmetric hydrogenation stands out as one of the most efficient methods for the enantioselective synthesis of chiral piperazines. This approach typically involves the hydrogenation of a prochiral pyrazine or tetrahydropyrazine precursor using a chiral transition metal catalyst, most commonly based on rhodium or iridium.[7][8][9] The choice of catalyst, particularly the chiral ligand, is paramount in achieving high enantioselectivity.
Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrahydropyrazines
A notable strategy involves the asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-carboxamides. The success of this reaction hinges on the selection of a chiral diphosphine ligand that can form a highly effective catalyst with rhodium.
The mechanism of this transformation involves the coordination of the rhodium catalyst to the C=N bond of the tetrahydropyrazine substrate. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: To synthesize an enantiomerically enriched piperazine-2-carboxamide via asymmetric hydrogenation of a 1,4,5,6-tetrahydropyrazine-2-carboxamide precursor.
Materials:
-
1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-(S,S)-i-BuTRAP (a chiral diphosphine ligand)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
In a glovebox, a solution of [Rh(COD)₂]BF₄ and the chiral ligand (e.g., (R,R)-(S,S)-i-BuTRAP) in methanol is stirred to pre-form the catalyst.
-
The tetrahydropyrazine substrate is added to the catalyst solution.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the enantiomerically enriched piperazine-2-carboxamide.
-
The enantiomeric excess (% ee) is determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
A more direct approach involves the asymmetric hydrogenation of substituted pyrazines. However, the aromaticity of the pyrazine ring presents a significant challenge, often requiring harsh reaction conditions. A recent advancement circumvents this by activating the pyrazine ring with an alkyl halide, facilitating hydrogenation under milder conditions with an iridium catalyst.[7]
The proposed mechanism involves the quaternization of one of the pyrazine nitrogens by the alkyl halide, which breaks the aromaticity and makes the ring susceptible to hydrogenation. The chiral iridium catalyst then orchestrates the enantioselective reduction of the resulting dihydropyrazinium intermediate.
Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for the enantioselective synthesis of chiral piperazines via iridium-catalyzed asymmetric hydrogenation of activated pyrazines.
Catalytic Asymmetric Allylic Alkylation: Constructing Chiral Piperazin-2-ones as Precursors
A versatile strategy for accessing chiral piperazine-2-carboxamides involves the synthesis of chiral piperazin-2-ones as key intermediates, which can then be reduced to the desired piperazines.[3][10] The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has emerged as a powerful method for this purpose.[3][10]
This reaction allows for the enantioselective formation of α-secondary and α-tertiary piperazin-2-ones. The choice of N-protecting groups on the piperazin-2-one substrate is crucial for achieving high yields and enantioselectivities.
Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allylic substrate. Oxidative addition then forms a π-allyl palladium(II) complex. The chiral ligand, often a PHOX-type ligand, influences the facial selectivity of the subsequent nucleophilic attack by the enolate of the piperazin-2-one.[3][10] This stereocontrolled attack leads to the formation of the enantioenriched product and regenerates the palladium(0) catalyst.
Reaction Mechanism: Pd-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones.
Data Summary: Enantioselective Synthesis of α-Tertiary Piperazin-2-ones
| Entry | Allylic Substrate | N-Protecting Groups | Yield (%) | ee (%) |
| 1 | Allyl ethyl carbonate | N¹-Boc, N⁴-Cbz | 90 | 95 |
| 2 | Cinnamyl acetate | N¹-Boc, N⁴-Cbz | 85 | 92 |
| 3 | Crotyl acetate | N¹-Boc, N⁴-Cbz | 88 | 90 |
Data synthesized from representative results in the literature.[3][10]
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
The use of readily available chiral starting materials, or the "chiral pool," is a classic and reliable strategy for asymmetric synthesis.[3][11][12] Amino acids are particularly well-suited as precursors for chiral piperazine-2-carboxamides due to their inherent stereochemistry and functional groups that can be elaborated into the piperazine ring.
Synthesis from Chiral Amino Acids
A common approach involves the use of an amino acid to construct a key intermediate, such as a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring.[4] This strategy ensures that the stereocenter from the starting amino acid is transferred to the final product.
Experimental Protocol: Chiral Pool Synthesis of a 3-Substituted Piperazine-2-acetic Acid Ester
Objective: To synthesize a chiral 3-substituted piperazine-2-acetic acid ester from an optically pure amino acid.
Materials:
-
Optically pure amino acid (e.g., (S)-phenylglycinol)
-
Dess-Martin periodinane
-
Ethyl diazoacetate
-
SnCl₂
-
Appropriate reagents for cyclization and functionalization
Procedure:
-
Oxidation: The starting amino alcohol (e.g., (S)-phenylglycinol) is oxidized to the corresponding amino aldehyde using Dess-Martin periodinane.
-
β-Ketoester Formation: The aldehyde is reacted with ethyl diazoacetate in the presence of a Lewis acid like SnCl₂ to form a β-ketoester intermediate. This step is crucial to avoid racemization that can occur with activated carboxylic acids.[4]
-
Diamine Formation: The β-ketoester is converted to a chiral 1,2-diamine through a series of steps, which may include reduction and protection/deprotection sequences.
-
Cyclization (Annulation): The chiral 1,2-diamine is cyclized to form the piperazine ring. This can be achieved through various methods, such as reaction with a suitable two-carbon electrophile.
-
Deprotection and Final Product Formation: Removal of any protecting groups yields the desired 3-substituted piperazine-2-acetic acid ester, which can be readily converted to the corresponding carboxamide.
Organocatalytic Approaches: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral piperazines, organocatalysis can be employed to create key chiral intermediates with high enantioselectivity.[11][13]
One such strategy involves the enantioselective α-chlorination of an aldehyde, catalyzed by a chiral amine catalyst (e.g., a MacMillan catalyst).[11] The resulting α-chloro aldehyde can be oxidized to the corresponding carboxylic acid, which then undergoes nucleophilic substitution with a 1,2-diamine to form a chiral piperazin-2-one.[11]
Conceptual Workflow for Organocatalytic Synthesis
Caption: Organocatalytic route to chiral piperazines via asymmetric α-chlorination.
Conclusion: Expanding the Horizons of Drug Discovery
The enantioselective synthesis of piperazine-2-carboxamide derivatives represents a significant frontier in medicinal chemistry. The strategies outlined in this guide—catalytic asymmetric hydrogenation, asymmetric allylic alkylation, chiral pool synthesis, and organocatalysis—provide a robust toolkit for accessing these valuable chiral building blocks. Each method offers distinct advantages and challenges, and the optimal choice will depend on the specific target molecule and available resources. By mastering these advanced synthetic techniques, researchers can unlock new avenues for the design and development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
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Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). NIH. [Link]
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]
-
Asymmetric Synthesis of Chiral Piperazines. (2007). Researcher.Life. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). PubMed Central. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2019). ACS Publications. [Link]
-
The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20 developed by Rossen et al. ResearchGate. [Link]
-
Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. (1999). ACS Publications. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2020). Thieme E-Books & E-Journals. [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis. (2011). NIH. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
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-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). RSC Publishing. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-piperazine-2-carboxamide
Abstract
(R)-piperazine-2-carboxamide is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally dynamic, structure and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous structural confirmation and stereochemical assignment. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this molecule. We delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the causal reasoning behind experimental choices to ensure robust and reliable analytical outcomes.
Introduction: The Structural Nuances of this compound
The piperazine ring is a privileged scaffold in pharmacology, but its characterization is not always trivial. In this compound, the interplay between the stereocenter at C2, the primary amide, and the two secondary amines creates a molecule with distinct spectroscopic behavior. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, this is a dynamic process involving ring inversion. Furthermore, rotation around the C2-carbonyl bond is restricted due to the partial double bond character of the amide C-N bond. These conformational dynamics—ring flipping and amide bond rotation—can profoundly influence the molecule's appearance in spectroscopic analyses, particularly NMR.[1][2][3] A thorough characterization, therefore, must account for these structural complexities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Probing Dynamics
NMR is the most powerful tool for elucidating the solution-state structure of this compound. However, the dynamic conformational equilibria often lead to complex spectra, such as broadened or duplicated signals.[1][3] A comprehensive NMR analysis involves a suite of experiments, including ¹H, ¹³C, and two-dimensional techniques like COSY and HSQC, often at varying temperatures.
¹H and ¹³C NMR: Assigning the Core Structure
The fundamental ¹H and ¹³C NMR spectra provide the initial map of the molecule's carbon and proton framework. Based on predictive models and data from analogous structures, the expected chemical shifts can be estimated.[4]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm | Rationale & Expected Couplings |
| C2-H | ~3.5 - 3.8 | ~55 - 58 | Methine proton adjacent to amide and nitrogen. Expected to be a multiplet due to coupling with C3 protons. |
| C3-H (ax, eq) | ~2.8 - 3.2 | ~45 - 48 | Diastereotopic protons adjacent to two nitrogen atoms. Complex multiplets are expected. |
| C5-H (ax, eq) | ~2.9 - 3.3 | ~46 - 49 | Diastereotopic protons adjacent to nitrogen. Complex multiplets are expected. |
| C6-H (ax, eq) | ~2.8 - 3.2 | ~45 - 48 | Diastereotopic protons adjacent to nitrogen. Complex multiplets are expected. |
| N1-H, N4-H | Variable, broad | - | Exchangeable protons; signal position and shape are dependent on solvent, concentration, and temperature. |
| -CONH₂ | ~7.0 - 7.5 (2H, broad) | ~175 - 178 | Exchangeable protons of the primary amide. Carbonyl carbon appears significantly downfield. |
Note: Predicted values are based on cheminformatics models and may vary from experimental results.[4]
Expert Insight: Causality Behind Spectral Complexity
At room temperature, the rate of piperazine ring inversion and amide bond rotation may be on the same timescale as the NMR experiment. This intermediate exchange rate can cause significant signal broadening, making interpretation difficult.[1][3] To overcome this, temperature-dependent NMR studies are essential. Lowering the temperature can slow these dynamic processes, "freezing out" individual conformers and resulting in sharp, distinct signals for each. Conversely, raising the temperature can accelerate the exchange, leading to a time-averaged spectrum with sharper, averaged signals.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good starting choice as it can slow the exchange of N-H and amide protons, allowing for their observation.
-
Initial Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature (e.g., 298 K).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which is critical for assigning the protons on the piperazine ring (e.g., identifying which C3 proton is coupled to the C2 proton).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon atom, confirming assignments made from 1D spectra.
-
-
Temperature Variation (If necessary): If signals are broad, acquire spectra at a lower temperature (e.g., 253 K or -20°C) and a higher temperature (e.g., 323 K or 50°C) to observe the effects on dynamic exchange.
Visualization: NMR Workflow
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to confirm the molecular weight and provides structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.
Expected Fragmentation Pathway
The piperazine ring is susceptible to cleavage at its C-N bonds.[5] For this compound (Molecular Weight: 129.16 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a base peak at m/z 130.1 [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₁₂N₃O⁺).
Tandem MS (MS/MS) of the m/z 130.1 ion would likely reveal characteristic fragment ions resulting from:
-
Loss of the carboxamide group (-CONH₂): Cleavage of the C2-C(O) bond would lead to a fragment ion.
-
Ring Opening: The most common pathway involves the cleavage of the piperazine ring, leading to a series of characteristic smaller fragment ions.[5][6]
Caption: Plausible ESI-MS/MS fragmentation pathways.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
LC Method: A simple isocratic or gradient elution on a C18 column can be used to introduce the sample. (e.g., Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).[7]
-
MS Acquisition:
-
Full Scan: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion (m/z 130.1) using collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound will be characterized by absorptions from the N-H bonds of the amines and amide, and the C=O bond of the amide.
Table 2: Key IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine & Amide) | Stretch | 3400 - 3200 | Medium-Broad |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (Amide I band) | Stretch | ~1670 - 1650 | Strong |
| N-H (Amide II band) | Bend | ~1640 - 1600 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
Expert Insight: Interpreting the Amide Bands
The primary amide group gives rise to two key signals: the 'Amide I' band (primarily C=O stretch) and the 'Amide II' band (a mix of N-H bending and C-N stretching). For a primary amide like this, the C=O stretch is expected around 1665 cm⁻¹.[8] The N-H stretching region can be complex, often showing two bands for the symmetric and asymmetric stretches of the -NH₂ group, in addition to the N-H stretches from the piperazine ring amines.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Chiroptical Spectroscopy: Probing Absolute Stereochemistry
As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy measures this differential absorption and is a powerful tool for confirming the absolute configuration of the stereocenter.
Theoretical Basis and Expected Spectrum
The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The key chromophores in this molecule are the amide carbonyl group (C=O) and the nitrogen atoms of the piperazine ring. The observed signals, known as Cotton effects, arise from electronic transitions within these groups.
For 2-substituted piperidines, a close structural analog, the sign of the Cotton effect associated with the nitrogen n→σ* transition has been shown to correlate directly with the conformation of the nitrogen lone pair and the stereochemistry at C2.[9] A similar principle applies here. The ECD spectrum of this compound is expected to show a distinct Cotton effect, the sign of which is characteristic of the (R)-configuration. Comparing the experimentally obtained spectrum to one predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) provides a high degree of confidence in the assignment of the absolute configuration.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration must be carefully chosen to yield an absorbance of ~0.5-1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a dedicated CD spectropolarimeter.
-
Data Acquisition: Scan over the relevant UV region (e.g., 190-300 nm). The instrument will record the differential absorbance (ΔA) as a function of wavelength.
-
Data Processing: The data is typically presented as molar circular dichroism (Δε = ΔA / (c * l)) or molar ellipticity. A baseline spectrum of the solvent should be subtracted.
Conclusion: A Synergistic Approach
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy, supported by 2D and temperature-variant experiments, elucidates the complex conformational dynamics in solution. Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint. IR spectroscopy offers a rapid verification of essential functional groups. Finally, chiroptical spectroscopy provides the definitive confirmation of the molecule's absolute stereochemistry. By understanding the principles behind each technique and the specific structural features of the molecule, researchers can confidently and accurately characterize this important pharmaceutical building block.
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Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41247-41257. [Link]
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1H NMR and 13C NMR of (R)-piperazine-2-carboxamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR of (R)-piperazine-2-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key chiral building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR for the structural elucidation and conformational analysis of this molecule. We explore the causality behind its spectral complexities, including the effects of its stereochemistry and the dynamic nature of the piperazine ring. This guide synthesizes predictive data with established methodologies to serve as an authoritative reference for the characterization of this compound and related heterocyclic compounds.
Introduction: The Significance of this compound
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds across numerous therapeutic areas.[1][2] Its derivatives are integral to the development of antiviral, antibacterial, and anticancer agents.[2] this compound, in particular, offers a chiral scaffold that is crucial for designing molecules with specific stereochemical requirements for target binding.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous determination of molecular structure.[3][4] For a molecule like this compound, with its chiral center, multiple nitrogen atoms, and conformational flexibility, NMR provides indispensable information on proton and carbon environments, connectivity, and spatial relationships. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing the foundational knowledge required for its accurate identification and characterization.
Molecular Structure and Conformational Dynamics
To interpret the NMR spectra of this compound, one must first understand its structure and the dynamic processes it undergoes in solution.[5][6] The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the carboxamide substituent at the chiral C2 position introduces significant complexity.
Two key dynamic phenomena influence the NMR spectrum:
-
Piperazine Ring Inversion: The chair conformation can interconvert. At room temperature, this inversion can be fast or slow on the NMR timescale, affecting the observed signals.
-
Amide Bond Rotation: The C(O)-N bond of the primary amide has a partial double bond character, which restricts rotation.[1][7] This can lead to the presence of different rotational isomers (rotamers).
Furthermore, the chiral center at C2 renders the molecule asymmetric. Consequently, the geminal protons on the methylene carbons (C3, C5, and C6) are diastereotopic, meaning they are chemically non-equivalent and are expected to have distinct chemical shifts and show coupling to each other.
Below is the chemical structure with IUPAC numbering for reference in spectral assignments.
Caption: Structure of this compound with atom numbering.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to be complex due to the aforementioned diastereotopicity and conformational dynamics. The signals for the piperazine ring protons are typically found between 2.5 and 4.0 ppm.[7][8]
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, and assignments. These predictions are based on general principles and data from analogous piperazine structures.[1][2][7] The exact values can vary with solvent and concentration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Broad singlet | 1H | -C(O )NH a | Amide protons are deshielded and often exchangeable. |
| ~7.2 - 7.5 | Broad singlet | 1H | -C(O )NH b | The two amide protons can be non-equivalent due to slow rotation. |
| ~3.5 - 3.8 | Multiplet | 1H | H-2 | Methine proton, alpha to both a carbonyl and nitrogen atom, resulting in significant deshielding. |
| ~3.0 - 3.4 | Multiplet | 4H | H-3ax, H-3eq, H-5ax, H-5eq | Diastereotopic methylene protons adjacent to nitrogen. Complex splitting due to geminal and vicinal coupling. |
| ~2.8 - 3.0 | Multiplet | 2H | H-6ax, H-6eq | Methylene protons adjacent to nitrogen. |
| Variable | Broad singlet | 2H | N1-H , N4-H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Causality Behind Spectral Features
-
The C2 Proton (H-2): This methine proton is coupled to the two diastereotopic protons on C3. Therefore, it is expected to appear as a doublet of doublets or a more complex multiplet.
-
The Methylene Protons (H-3, H-5, H-6): Due to the chiral center, all geminal methylene protons are diastereotopic. For example, H-3axial and H-3equatorial are chemically different. They will have distinct chemical shifts and will couple to each other (geminal coupling, typically with J ≈ 10-15 Hz). They will also exhibit vicinal coupling to adjacent protons (e.g., H-2 and the N-H proton), leading to complex multiplet patterns. 2D NMR techniques like COSY are essential for definitive assignment.[7]
-
Exchangeable Protons (NH and NH₂): The signals for the amine (N1-H, N4-H) and amide (NH₂) protons are often broad. Their chemical shift is highly sensitive to the experimental conditions.[1] In a deuterated solvent like D₂O, these signals will disappear due to proton-deuterium exchange, which is a key method for their identification. Using a solvent like DMSO-d₆ is often preferred to observe these protons and their couplings.[1][9]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is simpler than the proton spectrum as it is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. The asymmetry of the molecule ensures that all five carbons in the core structure are chemically distinct.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 - 176 | C =O | The carbonyl carbon is the most deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |
| ~55 - 60 | C-2 | The chiral methine carbon is attached to two nitrogen atoms (one in the ring, one in the amide) and a carbonyl group, leading to a downfield shift. |
| ~45 - 50 | C-6 | Methylene carbon adjacent to N1. |
| ~42 - 47 | C-3 | Methylene carbon adjacent to N4 and C2. |
| ~40 - 45 | C-5 | Methylene carbon adjacent to N4. |
Causality Behind Spectral Features
-
Carbonyl Carbon (C=O): As is characteristic, the amide carbonyl carbon resonates at a very low field (>170 ppm).
-
Ring Carbons (C2, C3, C5, C6): All carbons attached to nitrogen atoms are deshielded compared to simple alkanes and typically appear in the 40-60 ppm range.[2] The specific chemical shift of each carbon (C3, C5, C6) will be unique due to the asymmetric substitution at C2. Definitive assignment often requires 2D NMR experiments like HSQC or HMQC, which correlate each carbon to its directly attached proton(s).
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. This involves meticulous sample preparation and systematic data acquisition.
Step 1: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent.
-
DMSO-d₆: Excellent choice for observing exchangeable N-H protons and their couplings. High boiling point.
-
D₂O (Deuterium Oxide): Useful if the compound is water-soluble. Will cause N-H proton signals to exchange and disappear, confirming their assignment.
-
CDCl₃ (Deuterated Chloroform): Commonly used for organic molecules, but may not be ideal for observing N-H couplings due to faster exchange.[1][7]
-
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The solution must be homogeneous.[10]
-
Filtration: To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to avoid spectral artifacts.[11]
Step 2: Data Acquisition and Processing
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
Reference the spectrum using the residual solvent peak or an internal standard like TMS.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon with its directly attached proton(s), providing definitive C-H assignments.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data to obtain the final spectra.
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural and dynamic information. The chirality at the C2 position leads to diastereotopicity of the ring protons, resulting in a complex but interpretable ¹H NMR spectrum. Conformational dynamics of the piperazine ring and restricted amide bond rotation further contribute to this complexity. A thorough analysis, often aided by 2D NMR techniques, allows for the complete and unambiguous assignment of all proton and carbon signals. This guide provides the necessary framework for researchers to confidently utilize NMR spectroscopy for the structural verification and deeper understanding of this important chiral building block, ensuring the scientific integrity of their work in drug discovery and development.
References
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Bock, J. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
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Wenzel, T. J. et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry. Available at: [Link]
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Yilmaz, F. et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem Compound Database. Retrieved from: [Link]
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MiMeDB. (n.d.). (S)-piperazine-2-carboxamide (MMDBc0055076). Metabolite Database. Retrieved from: [Link]
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Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from: [Link]
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PubChemLite. (n.d.). (2R)-piperazine-2-carboxamide. PubChemLite. Retrieved from: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Retrieved from: [Link]
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Organomation. (2024). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from: [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Retrieved from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from: [Link]
-
Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of (R)-piperazine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-piperazine-2-carboxamide, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the ionization, fragmentation, and quantitative analysis of this molecule. We will explore the theoretical underpinnings of its mass spectrometric behavior, propose a detailed fragmentation pathway based on established chemical principles and data from analogous structures, and present a robust framework for the development of a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Introduction: The Analytical Imperative for Chiral Piperazine Derivatives
Piperazine-2-carboxamide, with its core piperazine ring, is a structural motif found in numerous biologically active compounds. The presence of a chiral center at the second position of the piperazine ring gives rise to (R) and (S) enantiomers, which can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively detect and quantify the (R)-enantiomer is of paramount importance in drug discovery, development, and quality control.
Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the sensitive and selective analysis of chiral molecules in complex matrices.[1] This guide will delve into the specific application of these techniques to this compound (Molecular Formula: C₅H₁₁N₃O, Molecular Weight: 129.16 g/mol ).
Ionization and Molecular Ion Formation: A Gentle Approach
To analyze this compound by mass spectrometry, it must first be ionized. Given its polarity and thermal lability, "soft" ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.[2]
Electrospray Ionization (ESI) is the most suitable method for this compound. In positive ion mode, protonation of one of the basic nitrogen atoms in the piperazine ring is the most likely ionization pathway, yielding the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.1.
Rationale for ESI:
-
Polarity: this compound is a polar molecule, making it amenable to ESI.
-
Soft Ionization: ESI imparts minimal excess energy to the analyte, leading to a prominent molecular ion peak, which is crucial for subsequent tandem mass spectrometry (MS/MS) experiments.[3]
-
LC Compatibility: ESI provides a seamless interface between liquid chromatography and mass spectrometry, enabling the analysis of complex mixtures.
Tandem Mass Spectrometry (MS/MS) and the Proposed Fragmentation Pathway
Collision-Induced Dissociation (CID) is a widely used technique to induce fragmentation of a selected precursor ion, providing structural information.[2] The fragmentation of the protonated this compound ([M+H]⁺, m/z 130.1) is expected to proceed through characteristic pathways involving the piperazine ring and the carboxamide group.
Based on the fragmentation patterns of related amides, cyclic diamides, and other piperazine derivatives, a plausible fragmentation pathway is proposed below.[4][5] The primary sites of fragmentation are likely to be the bonds adjacent to the carbonyl group and the C-N bonds within the piperazine ring.
Proposed Key Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 130.1 | 113.1 | NH₃ (17.0) | Ion resulting from the loss of ammonia from the carboxamide group. |
| 130.1 | 86.1 | C₂H₄N (44.0) | Ion formed by the cleavage of the carboxamide group. |
| 130.1 | 70.1 | C₂H₄N₂O (60.0) | Ion corresponding to the protonated piperazine ring after loss of the carboxamide side chain. |
| 113.1 | 85.1 | CO (28.0) | Subsequent loss of carbon monoxide from the m/z 113.1 fragment. |
Diagram of the Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway of protonated this compound.
Enantioselective Analysis by LC-MS/MS: A Self-Validating Protocol
Since mass spectrometry is inherently "chirally blind," the separation of enantiomers must be achieved chromatographically prior to detection.[1] A validated LC-MS/MS method is essential for the reliable quantification of this compound.
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.
Caption: A typical experimental workflow for the analysis of this compound.
4.2. Step-by-Step Protocol for Method Development
This protocol provides a robust starting point for developing a validated LC-MS/MS method.[6][7]
Step 1: Sample Preparation
The goal of sample preparation is to remove matrix components that can interfere with the analysis and cause ion suppression.[8]
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for urine or more complex matrices):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a methanolic solution containing a small percentage of ammonia.
-
Evaporate the eluate and reconstitute as described above.
-
Step 2: Chiral Liquid Chromatography
The choice of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation.[9][10]
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or IC, is a good starting point.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) is often effective for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formate) can be explored.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Step 3: Mass Spectrometry Conditions
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
MRM Transitions:
-
Quantifier: 130.1 → 113.1 (This transition should be optimized for the highest intensity).
-
Qualifier: 130.1 → 86.1 (This second transition confirms the identity of the analyte).
-
-
Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the selected MRM transitions. Other parameters such as capillary voltage, desolvation gas flow, and source temperature should also be optimized.
4.3. Method Validation
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effects
-
Stability
Table of Typical Method Validation Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Conclusion
The mass spectrometric analysis of this compound presents unique challenges and opportunities. A thorough understanding of its ionization behavior and fragmentation pathways is crucial for developing robust and reliable analytical methods. The combination of chiral liquid chromatography with tandem mass spectrometry provides the necessary selectivity and sensitivity for its quantification in complex matrices. The protocols and insights provided in this guide serve as a foundation for researchers to develop and validate their own methods, ensuring data of the highest quality and integrity in the pursuit of novel therapeutics.
References
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-353. [Link]
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Singh, S., Sharma, N., Singh, S. K., & Shah, K. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
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Johnson, R. S., & Martin, S. A. (2009). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Methods in enzymology, 446, 33–46. [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Pottie, I. R., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. ACS Chemical Neuroscience, 7(10), 1363–1377. [Link]
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Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by MS. Analytical chemistry, 75(1), 25A–31A. [Link]
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Han, J., & Yao, L. (2021). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 9, 730638. [Link]
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Agilent. (2023). Sample Preparation for Improved LC Bioseparations. [Link]
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Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. [Link]
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Cheng, J., et al. (2008). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Journal of mass spectrometry, 43(8), 1047–1055. [Link]
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Wenzel, T. J. (2022). Advances in chiral analysis: from classical methods to emerging technologies. Chirality, 34(11), 1340–1371. [Link]
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Ali, I., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4945. [Link]
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Cohen, L. H., & Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 310-318. [Link]
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Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2006). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
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Beavis, A., et al. (2021). Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS. Analytical Methods, 13(28), 3186-3194. [Link]
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Singh, S., et al. (2020). Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study. Planta Medica, 86(13/14), 986–995. [Link]
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Pichon, V., & Hennion, M.-C. (2013). Sample Preparation for LC‐MS Bioanalysis of Proteins. In LC-MS in Drug Bioanalysis. John Wiley & Sons, Ltd. [Link]
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Eaton, J. B., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(13), 1955–1965. [Link]
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Greenberg, M. M., & Knowles, J. R. (2010). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of the American Chemical Society, 132(4), 1327–1334. [Link]
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Wu, L., & Cooks, R. G. (2018). Chiral Recognition by Mass Spectrometry with the Combinations of Two Chiral Selectors. Journal of The American Society for Mass Spectrometry, 29(6), 1149–1157. [Link]
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Böhm, J., et al. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy, 32(5), 24-31. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (R)-piperazine-2-carboxamide
Introduction
(R)-piperazine-2-carboxamide is a chiral heterocyclic organic compound that has garnered interest within the pharmaceutical and drug development sectors. Its rigid piperazine core, combined with a stereospecific carboxamide group, presents a unique scaffold for the design of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic profile. The specific (R)-enantiomer of piperazine-2-carboxamide offers the potential for stereoselective interactions with biological targets, a critical aspect in the development of potent and safe pharmaceuticals.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both a summary of available data and detailed experimental protocols for its characterization. This document emphasizes the causality behind experimental choices and provides a framework for the systematic evaluation of this promising molecule.
Chemical Identity and Structure
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 2-position of the piperazine ring, bonded to the carboxamide group.
| Identifier | Value | Source |
| IUPAC Name | (2R)-piperazine-2-carboxamide | Inferred from PubChem[1] |
| Molecular Formula | C₅H₁₁N₃O | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| Canonical SMILES | C1NC(C(=O)N)CNC1 | PubChem[1] |
| InChI Key | BRYCUMKDWMEGMK-UHFFFAOYSA-N (racemic) | PubChem[1] |
The structural integrity and purity of this compound are paramount for its application in drug development. The presence of the unwanted (S)-enantiomer can lead to different pharmacological or toxicological profiles. Therefore, robust analytical methods for chiral separation and confirmation of stereochemical purity are essential.
Computed Physicochemical Properties
While experimental data for this compound is limited in the public domain, computational models provide valuable initial estimates of its physicochemical properties. These predictions are useful for guiding experimental design and for preliminary in silico screening. The following table summarizes key computed properties for piperazine-2-carboxamide (racemic) and its (S)-enantiomer, which are expected to be very similar to the (R)-enantiomer.
| Property | Value (Racemic) | Source | Value ((S)-enantiomer) | Source |
| XLogP3 | -1.9 | PubChem[1] | -3.7 | MiMeDB[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] | 4 | MiMeDB[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | 3 | MiMeDB[2] |
| Rotatable Bond Count | 1 | PubChem[1] | 1 | MiMeDB[2] |
| Exact Mass | 129.090211983 | PubChem[1] | 130.097488439 | MiMeDB[2] |
| Polar Surface Area | 67.2 Ų | PubChem[1] | 69.88 Ų | MiMeDB[2] |
Expert Insight: The negative XLogP3 value suggests that this compound is a highly polar molecule with a preference for aqueous environments over lipid-like environments. This has significant implications for its solubility, permeability, and overall pharmacokinetic profile. The presence of multiple hydrogen bond donors and acceptors further contributes to its hydrophilicity.
Key Physicochemical Parameters: Experimental Considerations and Methodologies
The following sections delve into the critical physicochemical parameters of this compound, outlining their importance and providing detailed protocols for their experimental determination. It is important to note that due to a lack of specific experimental data in the literature for the (R)-enantiomer, the following protocols are based on established methodologies for similar small molecules and piperazine derivatives.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is characteristic of a pure crystalline solid.
Expected Properties: While no experimental melting point for this compound has been identified, related compounds suggest a relatively high melting point due to the presence of strong intermolecular hydrogen bonding. For instance, (±)-Piperazine-2-carboxylic acid dihydrochloride has a decomposition melting point of 265 °C[3]. The Boc-protected methyl ester derivative of (R)-piperazine-2-carboxylic acid has a reported melting point of 62-65 °C, though the absence of the amide and the presence of the protecting group significantly alters the intermolecular forces[4].
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard and widely accessible method for determining the melting point of a solid compound.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which could depress the melting point. The sample should be a fine, homogeneous powder.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating run can be performed to get an approximate melting range.
-
For a more accurate determination, heat the sample at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the compound.
Causality Behind Experimental Choices:
-
Dry Sample: Solvents act as impurities and can cause a significant depression and broadening of the melting point range.
-
Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube.
-
Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate determination of the melting point range.
Solubility
Solubility is a critical parameter in drug development, influencing everything from formulation design to bioavailability. Understanding the solubility of this compound in various solvents is essential for its handling, purification, and formulation.
Expected Properties: Based on its polar nature and the solubility of the parent piperazine, this compound is expected to be freely soluble in water and other polar protic solvents like methanol and ethanol[5]. Its solubility is likely to be lower in less polar organic solvents such as dichloromethane and ethyl acetate, and very low in non-polar solvents like hexanes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Accurate Quantification Method: A validated and sensitive analytical method is necessary for the accurate determination of the solute concentration.
pKa (Acid Dissociation Constant)
The pKa values of a molecule describe its acidity and basicity and are crucial for predicting its ionization state at different pH values. For this compound, the two nitrogen atoms of the piperazine ring are basic and can be protonated. The amide group is generally considered neutral but can exhibit very weak acidic or basic properties under extreme conditions. The ionization state of the molecule at physiological pH (around 7.4) will significantly impact its solubility, permeability, and interaction with biological targets.
Expected Properties: The parent piperazine has two pKa values, typically around 5.7 and 9.8. The substitution of a carboxamide group at the 2-position is expected to influence these values. A predicted pKa for the strongest basic site of (S)-piperazine-2-carboxamide is 13.28, which seems unusually high and should be experimentally verified[2]. A study on piperazine derivatives showed that substitution on the ring can lower the pKa values[6].
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable and common method for determining pKa values.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in deionized water. The presence of an inert electrolyte (e.g., KCl) is often included to maintain a constant ionic strength.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and a precision burette. The titration vessel should be thermostatted to a constant temperature.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.
-
Software Analysis: Specialized software can be used to analyze the titration data and provide more accurate pKa values, especially for diprotic systems.
Causality Behind Experimental Choices:
-
Known Concentration: Accurate determination of the pKa requires a precise knowledge of the analyte concentration.
-
Calibrated pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.
-
Constant Temperature and Ionic Strength: The pKa is dependent on both temperature and the ionic strength of the solution.
Stability
Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are used to identify the likely degradation products and pathways of a drug substance.
Step-by-Step Methodology:
-
Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: Heating the solid or a solution.
-
Photostability: Exposing the solid or a solution to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This is an HPLC method that can separate the parent compound from all its degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Causality Behind Experimental Choices:
-
Variety of Stress Conditions: This ensures that all likely degradation pathways are explored.
-
Stability-Indicating Method: A chromatographic method that can resolve all relevant species is essential for accurate quantification of degradation.
-
Mass Spectrometry: Provides structural information on the degradation products, which is crucial for understanding the degradation mechanism.
Structural and Spectroscopic Analysis
The confirmation of the chemical structure and purity of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show signals for the protons on the piperazine ring and the amide protons. Due to the chair conformation of the piperazine ring, the methylene protons may appear as complex multiplets. The presence of the chiral center will make the protons on the ring diastereotopic, potentially leading to even more complex splitting patterns. Temperature-dependent NMR studies may be necessary to study the conformational dynamics of the piperazine ring and the restricted rotation around the amide bond[7].
-
¹³C NMR: The spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the carbonyl carbon will be in the characteristic downfield region (around 170-180 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Expected Fragmentation: Electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule [M+H]⁺ would be expected at m/z 130.1. Fragmentation may involve the loss of the amide group or cleavage of the piperazine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Absorption Bands:
-
N-H stretching: Around 3400-3200 cm⁻¹ (from the amide and the secondary amine).
-
C=O stretching (amide I band): Around 1680-1630 cm⁻¹.
-
N-H bending (amide II band): Around 1640-1550 cm⁻¹.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for physicochemical characterization.
Logical Relationship of Key Physicochemical Properties in Drug Development
Caption: Interplay of physicochemical properties in drug development.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental to unlocking its full therapeutic potential. This guide has provided a comprehensive overview of these properties, highlighting the importance of experimental determination to complement and validate computational predictions. The detailed protocols provided herein offer a practical framework for researchers to conduct these essential studies. As with any chiral molecule, careful attention to stereochemical purity throughout the development process is paramount. Further research to fill the existing gaps in the experimental data for this compound is strongly encouraged.
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Determination of the Absolute Configuration of Piperazine-2-Carboxamide: A Senior Application Scientist's Guide
An In-depth Technical Guide for the Pharmaceutical Sciences
Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2][3] Its structural rigidity and ability to modulate physicochemical properties make it a privileged scaffold in drug design.[3][4] When substituted, as in piperazine-2-carboxamide, a chiral center is introduced, making the determination of its absolute configuration a critical step in drug development. The differential pharmacological and toxicological profiles of enantiomers necessitate unambiguous stereochemical assignment to ensure drug potency and patient safety.[5] This guide provides an in-depth exploration of the principal analytical methodologies for assigning the absolute configuration of piperazine-2-carboxamide, synthesizing technical protocols with field-proven insights for researchers and drug development professionals.
The Foundational Principle: Why Absolute Configuration Matters
Chirality is fundamental to biology. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereospecific interactions with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. Therefore, the synthesis of enantiopure compounds and the unequivocal confirmation of their three-dimensional structure are non-negotiable requirements in the journey from discovery to clinical application.[6] This guide focuses on three pillars of stereochemical analysis: Single-Crystal X-ray Crystallography (the definitive standard), NMR-based methods (for solution-state analysis), and Chiroptical Spectroscopy (a powerful, non-destructive alternative).
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides direct, unambiguous visualization of a molecule's three-dimensional structure, making it the ultimate arbiter of absolute configuration.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the precise spatial coordinates of every atom.
Causality of the Method
The technique's power for absolute configuration stems from the phenomenon of anomalous dispersion.[9] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect is wavelength-dependent and allows for the differentiation between a molecule and its mirror image (enantiomer), which would otherwise produce identical diffraction patterns.
Self-Validating Protocol
The trustworthiness of an SC-XRD-based assignment is internally validated by the calculation of the Flack parameter. For a correctly assigned structure, this value should be close to 0. A value approaching 1 indicates that the inverted structure is correct. This provides a high degree of statistical confidence in the result.
Experimental Protocol: SC-XRD
-
Crystal Growth (The Critical Bottleneck):
-
Dissolve the purified piperazine-2-carboxamide sample in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone/water).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether or hexane), or cooling.
-
Expert Insight: Obtaining diffraction-quality single crystals can be challenging, especially for molecules that are oils or have high conformational flexibility.[5][7] Screening a wide range of conditions is often necessary. If the parent molecule fails to crystallize, creating a salt (e.g., with HCl) or a co-crystal can improve success rates.[7]
-
-
Data Collection:
-
Carefully mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and improve data quality.
-
Collect the diffraction data over a full sphere of rotation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Assignment:
-
Perform the final refinement including the calculation of the Flack parameter.
-
Analyse the Flack parameter and its standard uncertainty to confirm the absolute configuration. A value of 0.0(1), for example, provides high confidence in the assigned stereochemistry.
-
Visualization: SC-XRD Workflow
Caption: Workflow for absolute configuration determination by SC-XRD.
Solution-State Analysis: High-Resolution NMR Spectroscopy
When single crystals are unavailable, NMR spectroscopy offers robust methods for determining absolute configuration in solution. Because enantiomers have identical NMR spectra in achiral solvents, the strategy involves creating diastereomers through covalent bonding with a chiral derivatizing agent (CDA).
The Mosher's Method: A Classic CDA Approach
The Mosher's method is a widely used and reliable technique for determining the absolute configuration of secondary alcohols and amines.[10] Piperazine-2-carboxamide contains a secondary amine at the N4 position (assuming the N1 nitrogen is part of the amide), which is amenable to this analysis.
Causality of the Method
The method involves reacting the amine with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric amides.[10][11] In the preferred conformation of these diastereomers, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic (shielding/deshielding) effect on the nearby protons of the piperazine ring. This results in predictable chemical shift differences (Δδ) between the two diastereomers.
Self-Validating Protocol
The assignment is validated by observing a consistent pattern of chemical shift differences. Protons on one side of the molecule in the Mosher model will exhibit positive Δδ (δS - δR) values, while those on the other side will show negative values. This internal consistency across multiple protons provides high confidence in the assignment.[12]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization:
-
Divide the enantiopure piperazine-2-carboxamide sample into two portions.
-
Reaction A: React one portion with (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH2Cl2).
-
Reaction B: React the second portion with (S)-MTPA chloride under identical conditions.
-
Purify both diastereomeric products (A and B) via chromatography.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomers (A and B) under identical conditions (solvent, concentration, temperature).
-
Expert Insight: Full proton assignment is crucial. 2D NMR experiments such as COSY and HSQC are often required to unambiguously assign all relevant protons on the piperazine ring.
-
-
Data Analysis:
-
Carefully measure the chemical shifts (δ) for all assigned protons in both spectra.
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Tabulate the Δδ values.
-
-
Configuration Assignment:
Visualization: Mosher's Method Logic
Caption: Logical workflow for the Mosher's method using NMR.
Chiroptical Spectroscopy: A Computationally-Driven Approach
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques that do not require crystallization or chemical derivatization.[8] The assignment is made by comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations.[5]
Causality of the Method
Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15]
-
VCD measures this difference in the infrared region, corresponding to molecular vibrations. The resulting spectrum is a sensitive fingerprint of the entire 3D molecular structure.[15][16]
-
ECD measures the difference in the UV-Visible region, corresponding to electronic transitions, and is particularly effective for molecules containing chromophores, such as the amide group in our target molecule.[17][18]
Self-Validating Protocol
The confidence in a chiroptical assignment comes from the quality of the match between the experimental and computed spectra. A high degree of correlation (i.e., matching signs and relative intensities of the major bands) between the experimental spectrum and the spectrum calculated for, say, the (R)-enantiomer confirms that assignment. If the experimental spectrum is a near-perfect mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).[5]
Experimental & Computational Protocol: VCD/ECD
-
Computational Prediction (In Silico):
-
Conformational Search: Perform a thorough conformational search of one enantiomer (e.g., (R)-piperazine-2-carboxamide) using molecular mechanics or Monte Carlo methods to identify all low-energy conformers.[19][20]
-
Quantum Chemical Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT). For ECD, Time-Dependent DFT (TDDFT) is used to calculate electronic transitions.[17][21]
-
Spectral Averaging: Generate a final theoretical VCD or ECD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.
-
-
Experimental Measurement:
-
Dissolve the purified, enantiopure sample in a suitable achiral solvent (e.g., CDCl₃ or DMSO for VCD; methanol for ECD) that is transparent in the spectral region of interest.
-
Acquire the VCD/IR or ECD/UV-Vis spectra using a dedicated spectrometer.
-
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental CD spectrum with the Boltzmann-averaged theoretical spectrum.
-
A direct match confirms the configuration used in the calculation. A mirror-image match confirms the opposite configuration.
-
Visualization: Chiroptical Methods Workflow
Caption: Integrated workflow for VCD/ECD analysis.
Summary and Method Selection Strategy
The choice of method depends on the sample's properties, availability, and the stage of the drug development process.
| Feature | Single-Crystal X-ray | NMR with Chiral Derivatizing Agent | Chiroptical Spectroscopy (VCD/ECD) |
| Sample State | Single Crystal | Solution (Oil or Solid) | Solution (Oil or Solid) |
| Sample Prep | Crystallization Required | Covalent Derivatization | None (dissolution only) |
| Sample Nature | Destructive (consumes crystal) | Destructive (chemically modified) | Non-destructive |
| Key Requirement | High-quality crystal | Successful derivatization reaction | Chromophore (for ECD); Computational resources |
| Confidence Level | Definitive ("Gold Standard") | Very High (internally consistent) | High (dependent on computational model) |
| Best For... | Final, unambiguous proof of structure for regulatory filings. | Non-crystalline materials; orthogonal confirmation. | Rapid, non-destructive analysis of non-crystalline samples in early discovery.[5] |
Expert Recommendation: For a novel chiral intermediate like piperazine-2-carboxamide, a pragmatic approach is to first attempt crystallization for SC-XRD analysis. If unsuccessful, VCD is an excellent and increasingly accessible alternative that avoids the synthetic effort of derivatization. The Mosher's method serves as a powerful and well-established orthogonal technique to confirm the findings from other methods or when chiroptical instrumentation is unavailable. Combining two distinct methods provides the highest possible confidence in the final assignment.
References
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Jones, C., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]
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Hoye, T. R., et al. (2004). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. Available from: [Link]
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Welsh, D. M., et al. (2006). Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems: II. Application to chiral azobenzenes. SPIE Proceedings. Available from: [Link]
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Lal, K., et al. (2000). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. Available from: [Link]
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Kwan, I. C. M., et al. (2024). Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy. Molecules. Available from: [Link]
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St-Gelais, A., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available from: [Link]
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Wenzel, T. J. Calix[5]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Available from: [Link]
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Delany, P. K., et al. (2021). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available from: [Link]
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Stephens, P. J., et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Available from: [Link]
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Welsh, D. M., et al. (2006). Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems. II. Application to chiral azobenzenes. ResearchGate. Available from: [Link]
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Quiñoá, E., & Riguera, R. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Chirality. Available from: [Link]
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Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available from: [Link]
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Kumar, P., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. Available from: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available from: [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available from: [Link]
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Schollmeyer, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Available from: [Link]
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Gfl, A. U., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances. Available from: [Link]
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Jo, H., et al. (2022). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available from: [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available from: [Link]
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ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. ResearchGate. Available from: [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. Available from: [Link]
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Kumar, R., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]
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Pescitelli, G., & Bruhn, T. (2016). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality. Available from: [Link]
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The Journal of Physical Chemistry A. (2023). Virtual Issue on Chiroptical Spectroscopy. The Journal of Physical Chemistry A. Available from: [Link]
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LibreTexts Chemistry. (2024). Derivatization. LibreTexts Chemistry. Available from: [Link]
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LibreTexts Chemistry. (2023). Absolute Configuration - R-S Sequence Rules. LibreTexts Chemistry. Available from: [Link]
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Noroozi-Pesyan, N. (n.d.). A Simple Method for Specification of Absolute Configuration. SCIRP. Available from: [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Available from: [Link]
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Wenzel, T. J. (2007). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available from: [Link]
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Ciaffara, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
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Kellenbach, E. R., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]
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Welsh, D. M., et al. (2006). Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems. II. Application to chiral azobenzenes. SPIE Conference Proceedings. Available from: [Link]
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Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. Available from: [Link]
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JASCOInc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Available from: [Link]
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Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]
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Akagi, K., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry. Available from: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of (R)-piperazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. For chiral molecules such as (R)-piperazine-2-carboxamide, a thorough understanding of its crystal structure is not merely an academic exercise but a critical necessity for elucidating its biological activity, optimizing its physicochemical properties, and ensuring enantiomeric purity. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1][2] Its presence can significantly influence a drug candidate's pharmacokinetic profile, including solubility and bioavailability.[2][3] This guide provides a comprehensive, in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) workflow as applied to the structural determination of this compound. It moves beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, offering field-proven insights to navigate the complexities of crystallographic analysis and ensure the generation of a trustworthy, high-quality crystal structure.
The Significance of Chirality and Crystal Structure in Drug Development
The piperazine ring is a common structural motif in numerous approved drugs, acting as a versatile scaffold or linker that impacts a molecule's interaction with biological targets.[3][4] The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the determination of absolute stereochemistry early in the drug development process.[5] Single-crystal X-ray diffraction stands as the unequivocal gold standard for this purpose, providing unambiguous assignment of the absolute configuration at an atomic level.[6][7] Beyond stereochemistry, a detailed crystal structure reveals crucial information about intermolecular interactions, such as hydrogen bonding, which governs crystal packing and ultimately influences material properties like solubility, stability, and dissolution rate.
The Crystallographic Workflow: A Methodical Approach
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.[8][9] Each stage presents its own set of challenges and decision points that can significantly impact the quality of the final result.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
Phase 1: From Powder to a Perfect Single Crystal
The adage "garbage in, garbage out" is particularly apt in crystallography. The entire analysis hinges on the quality of the initial crystal.
2.1.1. Material Purity: The starting material, this compound, should possess a purity of at least 95%, and ideally >99%. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for verifying purity prior to crystallization attempts.
2.1.2. Protocol: Crystal Growth The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. The choice of solvent and technique is critical and often requires empirical screening.[10]
-
Step 1: Solvent Screening: Begin by assessing the solubility of this compound in a range of common solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Step 2: Slow Evaporation (Proven Method):
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial.
-
Cover the vial with a cap, then pierce the cap with a needle to allow for slow solvent evaporation.
-
Causality: The gradual increase in concentration as the solvent evaporates gently pushes the system past the saturation point, promoting the formation of a small number of well-ordered crystal nuclei rather than rapid precipitation of an amorphous solid.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Step 3: Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a solvent in which it is highly soluble (the "precipitant").
-
Place this vial, uncapped, inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent").
-
Causality: The anti-solvent vapor slowly diffuses into the precipitant solution, reducing the overall solubility of the compound and inducing crystallization. This method offers finer control over the rate of supersaturation.
-
2.1.3. Crystal Selection and Mounting: Once crystals have formed, they must be carefully examined under a microscope.
-
Selection Criteria: A suitable crystal for SCXRD should be a single, well-formed specimen, ideally between 0.1 and 0.3 mm in all dimensions, with sharp edges and no visible cracks or defects.
-
Mounting: The selected crystal is carefully scooped up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K).
-
Causality: Flash-cooling vitrifies the surrounding solvent, preventing ice crystal formation which could damage the crystal lattice. It also significantly reduces the thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution dataset.
-
Phase 2: The Diffraction Experiment
With a mounted crystal, the process of collecting diffraction data can begin. This involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.[11]
2.2.1. Experimental Protocol: Data Collection
-
Step 1: Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. A modern instrument equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., a CCD or CMOS detector) is used. For a chiral organic molecule like this, using a Cu Kα source is advantageous as it enhances the anomalous scattering signal, which is crucial for determining the absolute configuration.
-
Step 2: Unit Cell Determination: A few initial diffraction images (frames) are collected. The positions of the diffraction spots on these images are used by the control software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[12]
-
Step 3: Data Collection Strategy: Based on the determined crystal system and space group symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to X-rays and recording hundreds or thousands of diffraction frames.[11]
-
Step 4: Data Integration and Scaling: After collection, the raw image data is processed.[13]
-
Integration: The intensity of each diffraction spot on every frame is measured and integrated.
-
Scaling: The integrated intensities from all frames are scaled together to correct for variations in X-ray beam intensity and crystal decay over the course of the experiment. The output is a single reflection file containing a list of Miller indices (h,k,l), their corresponding intensities, and standard uncertainties.
-
Phase 3: Unveiling the Structure
This final phase is purely computational, transforming the measured diffraction data into a 3D model of the molecule.[12]
2.3.1. Structure Solution and Refinement Protocol
-
Step 1: Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For a chiral molecule like this compound that crystallizes as a single enantiomer, the crystal must belong to one of the 65 chiral space groups (those lacking inversion centers or mirror planes).[14]
-
Step 2: Structure Solution: The "phase problem" is solved using direct methods, a computational technique that uses statistical relationships between the intensities of the reflections to generate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.
-
Step 3: Structure Refinement: This is an iterative process of improving the initial atomic model to best fit the experimental data.[15][16]
-
The atomic positions and their anisotropic displacement parameters (which model thermal vibration) are adjusted using a least-squares algorithm to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) derived from the model.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Self-Validation: The quality of the fit is monitored using the R-factor (R1). A final R1 value below 5% for high-quality data is indicative of a good refinement.
-
2.3.2. Absolute Structure Determination: The Flack Parameter For a chiral structure, it is essential to determine the absolute configuration. This is achieved by analyzing anomalous dispersion effects in the diffraction data.[17][18]
-
The Concept: When using an appropriate X-ray wavelength, certain atoms will scatter X-rays with a slight phase shift. This effect breaks Friedel's law, meaning the intensity of a reflection (h,k,l) will be slightly different from its inverse (-h,-k,-l).
-
The Flack Parameter: This parameter, refined against the data, determines the absolute structure.[19] A value close to 0 (with a small standard uncertainty, e.g., < 0.1) indicates that the correct enantiomer has been modeled. A value near 1 suggests the model is inverted and needs to be flipped.[20]
Data Presentation and Validation
The final output of a crystallographic analysis is a Crystallographic Information File (CIF).[21] This standardized file contains all the essential information about the experiment and the resulting structure.
Table 1: Representative Crystallographic Data for this compound
(Note: This is illustrative data based on typical values for small organic molecules. Actual experimental values would be determined from the analysis.)
| Parameter | Value |
| Chemical formula | C₅H₁₁N₃O |
| Formula weight | 129.16 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.50 Å, b = 8.20 Å, c = 14.30 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 644.3 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.331 Mg/m³ |
| Data completeness | 99.8% |
| Final R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.082 |
| Flack parameter | 0.05(7) |
Structure Validation
Before publication or use in further studies, the CIF must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service that performs hundreds of checks on the file's syntax, self-consistency, and chemical reasonableness.[22][23][24] Addressing any alerts raised by checkCIF is a critical step in ensuring the trustworthiness of the structure.
Caption: The CIF validation and refinement cycle.
Conclusion
The crystal structure analysis of this compound is a powerful, multi-faceted process that provides definitive insights into its three-dimensional nature. By following a rigorous, well-reasoned experimental workflow—from meticulous crystal growth to careful data collection and robust refinement and validation—researchers can obtain a high-quality structure. This information is indispensable for drug development professionals, enabling a deeper understanding of structure-activity relationships, guiding the design of new analogues, and forming the basis for intellectual property claims. The self-validating nature of the crystallographic method, culminating in a peer-reviewed CIF, ensures the highest level of scientific integrity and provides a trustworthy foundation for subsequent research and development endeavors.
References
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MiMeDB. (n.d.). Metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem Compound Database. Retrieved from [Link]
-
May, J. C., & Rourick, R. A. (2013). The Significance of Chirality in Drug Design and Development. Pharmaceutical Medicine, 27(6), 349–353. Retrieved from [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1763. Retrieved from [Link]
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Stoupin, S., et al. (2020). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 12(10), 1675. Retrieved from [Link]
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Irori. (2004). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 6(2), 165-173. Retrieved from [Link]
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An In-Depth Technical Guide to the Fundamental Reactivity of the (R)-Piperazine-2-carboxamide Core
Introduction: The Strategic Importance of the (R)-Piperazine-2-carboxamide Core
In the landscape of modern medicinal chemistry, the piperazine ring stands out as one of the most ubiquitous nitrogen-containing heterocycles, integral to the structure of numerous blockbuster drugs.[1][2] Its prevalence is not accidental; the 1,4-diamine structure provides a versatile scaffold that can significantly enhance the pharmacokinetic profile of drug candidates, improving properties like water solubility and bioavailability while serving as a vector to orient pharmacophoric groups in three-dimensional space.[1][3]
This guide focuses on a specific, high-value derivative: the this compound core. The introduction of a carboxamide group at the C2 position, combined with a defined stereocenter, transforms the simple piperazine scaffold into a chiral, multifunctional building block. This core presents chemists with three primary reactive zones: the two distinct nitrogen atoms (N1 and N4), the carbon backbone, and the carboxamide functional group itself. Understanding the nuanced reactivity at each of these sites is paramount for its effective use in the synthesis of complex, biologically active molecules. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the fundamental reactivity of this core, explaining the causality behind experimental choices, and providing field-proven protocols for its strategic functionalization.
Section 1: Synthesis of the Chiral Core
The this compound motif is a valuable chiral building block, but its commercial availability can be limited, and it is often identified as a costly starting material.[4] An efficient synthesis is therefore a critical first step. A common and effective strategy involves the asymmetric hydrogenation of a planar aromatic precursor, pyrazine-2-carboxamide. A more recent, machine-assisted approach utilizes a two-step continuous flow process, starting from 2-cyanopyrazine.[4] This method first involves a metal-oxide-catalyzed hydration of the nitrile to the primary amide, followed by a heterogeneous hydrogenation of the pyrazine ring to the target piperazine.[4]
Experimental Protocol: Two-Step Flow Synthesis of Piperazine-2-carboxamide[4]
-
Step 1: Hydration of 2-Cyanopyrazine. A solution of 2-cyanopyrazine in a suitable solvent is passed through a heated column packed with a heterogeneous metal oxide catalyst (e.g., manganese dioxide) to yield pyrazine-2-carboxamide.
-
Step 2: Hydrogenation of Pyrazine-2-carboxamide. The output from the first step is then directly flowed into a continuous-flow hydrogenation reactor (such as an H-Cube®) packed with a supported precious metal catalyst (e.g., Palladium on carbon).
-
Conditions: The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature, optimized to ensure full conversion and prevent over-reduction.
-
Workup: The solvent is removed under reduced pressure to yield the target piperazine-2-carboxamide, which can be purified further if necessary. For enantiomerically pure material, chiral separation or an asymmetric hydrogenation catalyst would be employed in Step 2.
Caption: Workflow for the machine-assisted synthesis of piperazine-2-carboxamide.
Section 2: Selective Functionalization of Nitrogen Centers (N1 & N4)
The two secondary amines of the piperazine core are the most common sites for chemical modification. In the unsubstituted this compound, N1 (adjacent to the stereocenter) and N4 are electronically similar, making selective monofunctionalization a challenge. The primary strategy to overcome this is the use of a protecting group, typically a tert-butyloxycarbonyl (Boc) group, which temporarily blocks one nitrogen, allowing the other to be modified selectively. The Boc group can then be cleanly removed under acidic conditions.
N-Alkylation: Building Side Chains
Three principal methods are employed for the N-alkylation of piperazines: nucleophilic substitution, reductive amination, and the reduction of N-acyl derivatives.[3]
-
Nucleophilic Substitution: This is a direct and robust method involving the reaction of the piperazine nitrogen with an alkyl halide or sulfonate.
-
Causality: The reaction proceeds via an SN2 mechanism. For less reactive alkyl chlorides or bromides, the addition of sodium or potassium iodide is a common tactic.[3] This in-situ Finkelstein reaction transiently forms a more reactive alkyl iodide, accelerating the reaction and allowing for milder conditions.
-
-
Reductive Amination: This powerful method forms a C-N bond by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
-
Causality: Sodium triacetoxyborohydride (STAB) is often the reagent of choice over other hydrides like sodium cyanoborohydride because it is milder, non-toxic, and highly selective for the iminium ion intermediate, minimizing side reactions.[3]
-
| Method | Reagents | Key Insight | Reference |
| Nucleophilic Substitution | Alkyl Halide (R-X), Base (e.g., K₂CO₃), optional NaI/KI | Addition of iodide salts enhances reactivity of alkyl chlorides/bromides. | [3] |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), NaBH(OAc)₃ | Mild and highly selective for iminium ions, tolerating many functional groups. | [3] |
| Amide Reduction | N-Acyl Piperazine, LiAlH₄ or BH₃ | A two-step approach: acylation followed by reduction to the alkyl group. | [3] |
| Table 1: Comparison of Common N-Alkylation Methodologies. |
N-Arylation: Connecting to Aromatic Systems
Attaching the piperazine core to aryl or heteroaryl moieties is a cornerstone of medicinal chemistry. The choice of method is dictated by the electronic nature of the aromatic partner.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile method for coupling piperazines to a wide range of aryl halides and triflates.[3]
-
Causality: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the piperazine amine, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is critical and is tuned to the specific substrates to optimize reaction efficiency.
-
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful, metal-free alternative, but it has stricter substrate requirements.
-
Causality: The SNAr reaction is only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, or aza-heterocycles) ortho or para to the leaving group (typically a halide).[3] These groups stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
N-Acylation: Formation of Amide Bonds
N-acylation is a straightforward reaction that couples the piperazine nitrogen with a carboxylic acid to form a stable amide bond, often using standard peptide coupling reagents.
Experimental Protocol: General N-Acylation[5][6]
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a coupling agent such as EDC (1.1 eq) and an activator like DMAP (0.2 eq). Stir the mixture at room temperature for 10-15 minutes to form the activated ester.
-
Coupling: Add the N-monoprotected this compound derivative (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Upon completion, partition the reaction mixture between the organic solvent and an aqueous solution (e.g., 5% NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-acylated piperazine.
Section 3: Advanced C-H Functionalization Strategies
While N-functionalization is the traditional workhorse, direct modification of the C-H bonds on the piperazine ring has emerged as a powerful strategy to access novel chemical space.[1] These methods allow for the installation of substituents at the carbon atoms alpha to the nitrogens, significantly increasing molecular complexity.
Photoredox-Mediated C-H Arylation/Vinylation
Visible-light photoredox catalysis provides a mild and efficient pathway for the functionalization of C-H bonds adjacent to the piperazine nitrogens.
-
Mechanism: The process is initiated by the excitation of a photocatalyst (e.g., an Iridium complex) with visible light.[1] The excited-state catalyst is a potent single-electron transfer (SET) agent. It oxidizes the piperazine nitrogen to form a radical cation. A mild base then abstracts a proton from the adjacent carbon, generating a key α-amino radical intermediate. This nucleophilic radical can then engage with a suitable coupling partner, such as an electron-deficient arene or vinyl sulfone, to form the new C-C bond.[1]
Caption: Key steps in the photoredox-mediated C-H arylation of piperazines.
Diastereoselective Directed Lithiation
For precise control over stereochemistry, directed lithiation offers an excellent solution. This method utilizes the existing functionality on the molecule to direct a strong base to deprotonate a specific C-H bond.
-
Mechanism: In an N-Boc protected piperazine, a strong, sterically hindered base like sec-butyllithium (s-BuLi), in complex with a chiral ligand such as (-)-sparteine, can selectively deprotonate one of the C-H bonds alpha to the Boc-protected nitrogen.[1] The resulting configurationally stable carbanion can then be quenched with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a new substituent with high diastereoselectivity. The stereochemical outcome is controlled by the chiral ligand.[1] This method is particularly powerful for the synthesis of complex, enantiomerically pure piperazine derivatives.
Section 4: Reactivity of the Carboxamide Moiety
The carboxamide group at C2 is relatively stable but can be transformed into other important functional groups under specific conditions, further expanding the synthetic utility of the core.
| Transformation | Typical Reagents | Resulting Functional Group | Key Considerations |
| Reduction | LiAlH₄, BH₃·THF | Aminomethyl | Powerful reducing agents are required; may reduce other functional groups. |
| Hydrolysis | Aq. HCl or NaOH, heat | Carboxylic Acid | Harsh conditions may risk racemization at the C2 stereocenter. |
| Dehydration | P₂O₅, (CF₃SO₂)₂O, SOCl₂ | Nitrile | Requires potent dehydrating agents. |
| Amidine Formation | Nitriles, Lewis Acid (e.g., Zn(II)) | Amidine | Can be mediated by metal catalysts under specific conditions.[5][6] |
| Table 2: Key Transformations of the C2-Carboxamide Group. |
Conclusion
The this compound core is a strategically vital scaffold in modern drug discovery. Its fundamental reactivity is characterized by a hierarchy of opportunities for functionalization. The nitrogen centers offer robust and well-established handles for modification via alkylation, arylation, and acylation, with selectivity readily achieved through standard protection-deprotection schemes. Beyond this, advanced C-H functionalization methodologies, such as photoredox catalysis and directed lithiation, have unlocked new avenues for creating complex, three-dimensional structures with precise stereochemical control. Finally, the C2-carboxamide itself serves as a latent functional group, capable of being converted into amines, acids, or nitriles. By mastering the reactivity of these distinct sites, medicinal chemists can leverage the full potential of this chiral building block to design and synthesize the next generation of therapeutic agents.
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The Chiral Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to its Discovery, Synthesis, and Application
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of blockbuster drugs.[1] The introduction of chirality to this seemingly simple core unlocks a third dimension of chemical space, enabling exquisitely precise interactions with biological targets. This guide provides a comprehensive overview of the discovery and history of chiral piperazine scaffolds, from early, often arduous, synthetic efforts to the sophisticated catalytic and asymmetric methodologies employed today. We will delve into the causality behind key experimental choices, provide detailed protocols for seminal synthetic transformations, and explore the profound impact of this chiral scaffold on modern drug design and development.
The Ascendancy of a Privileged Scaffold: A Historical Perspective
The story of the chiral piperazine scaffold is one of continuous innovation, driven by the relentless pursuit of greater stereochemical control and synthetic efficiency. Initially, the functionalization of the piperazine ring was largely confined to its nitrogen atoms, a reflection of their inherent nucleophilicity.[2] This resulted in a vast, yet structurally limited, chemical space. The true potential of the piperazine core as a chiral pharmacophore began to be realized with the development of methods to introduce stereocenters onto the carbon framework of the ring itself.
A Timeline of Key Developments:
-
Early Approaches (Pre-1990s): The initial forays into chiral piperazine synthesis relied heavily on classical resolution of racemic mixtures and the use of the "chiral pool" – starting from readily available, enantiopure precursors like amino acids.[3] While effective, these methods were often lengthy and lacked broad applicability.
-
The Rise of Chiral Auxiliaries (1990s): The 1990s saw the popularization of chiral auxiliary-based methods. These approaches involve temporarily attaching a chiral molecule to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. This strategy offered a more predictable and controlled means of introducing chirality.
-
Catalytic Asymmetric Synthesis (2000s-Present): The new millennium has been characterized by the development of powerful catalytic asymmetric methods. These reactions, employing chiral catalysts, can generate enantiomerically enriched piperazines with high efficiency and atom economy. Key breakthroughs in this era include:
-
Asymmetric Hydrogenation: The use of chiral iridium and palladium catalysts to hydrogenate prochiral pyrazines and their derivatives has emerged as a powerful route to enantiopure piperazines.[4][5]
-
Asymmetric Lithiation: The pioneering work of O'Brien and others demonstrated the utility of s-BuLi in combination with chiral ligands like (-)-sparteine for the asymmetric deprotonation and subsequent functionalization of N-Boc protected piperazines.[6][7]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This versatile method allows for the enantioselective formation of C-C bonds, providing access to a wide range of chiral piperazine derivatives.[8]
-
Photoredox Catalysis: More recently, visible-light-mediated photoredox catalysis has opened up new avenues for the C-H functionalization of piperazines under mild conditions.
-
This evolution from stoichiometric to catalytic and from resolution-based to asymmetric synthesis has transformed the accessibility of chiral piperazine scaffolds, cementing their status as a cornerstone of modern medicinal chemistry.
Mastering Stereochemistry: Key Synthetic Strategies
The synthesis of enantiomerically pure piperazines is a critical challenge in drug development. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we explore some of the most influential and field-proven methodologies.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the most intuitive approaches to chiral piperazines is to start with readily available, enantiopure building blocks, such as amino acids. This strategy elegantly transfers the inherent chirality of the starting material to the final piperazine product.
A representative example is the synthesis of 2-substituted piperazines from α-amino acids. This process typically involves the conversion of the amino acid to a 1,2-diamine derivative, which then undergoes cyclization to form the piperazine ring.
Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperazine from an α-Amino Acid
-
Diamine Formation:
-
To a solution of the N-Boc protected α-amino acid (1.0 equiv) in anhydrous THF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a coupling reagent such as HATU (1.2 equiv).
-
Slowly add a tertiary amine base, like diisopropylethylamine (DIPEA) (3.0 equiv), and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After workup, the resulting Weinreb amide is reduced with a hydride reagent (e.g., LiAlH4) to afford the corresponding N-Boc protected 1,2-diamine.
-
-
Piperazine Ring Formation:
-
The N-Boc protected 1,2-diamine (1.0 equiv) is dissolved in a suitable solvent like dichloromethane.
-
A cyclizing agent, such as 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv), is added, followed by a non-nucleophilic base like DIPEA (3.0 equiv).[4]
-
The reaction is stirred at room temperature for 16-24 hours.
-
Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) followed by neutralization yields the desired chiral 2-substituted piperazine.[4]
-
Causality Behind Experimental Choices:
-
The use of a Weinreb amide in the first step provides a stable intermediate that is selectively reduced to the aldehyde, which can then be converted to the diamine, preventing over-reduction to the alcohol.
-
The choice of a non-nucleophilic base in the cyclization step is crucial to avoid side reactions with the electrophilic cyclizing agent.
-
Orthogonal protecting groups (e.g., Boc and a nitrobenzenesulfonyl group) can be employed to allow for selective manipulation of the two nitrogen atoms in the final piperazine product.[4]
Diagram: Chiral Pool Synthesis Workflow
Caption: Workflow for chiral pool synthesis of 2-substituted piperazines.
Asymmetric Lithiation: Direct C-H Functionalization
A significant breakthrough in chiral piperazine synthesis was the development of methods for the direct, enantioselective functionalization of the piperazine ring's C-H bonds. Asymmetric lithiation, using a chiral ligand to control the stereochemistry of deprotonation, has proven to be a powerful tool in this regard.
The use of s-butyllithium (s-BuLi) in the presence of the chiral diamine (-)-sparteine allows for the enantioselective deprotonation of an N-Boc protected piperazine at one of the α-carbons. The resulting configurationally stable organolithium species can then be trapped with a variety of electrophiles to yield enantiomerically enriched α-substituted piperazines.[7][9]
Experimental Protocol: Asymmetric Lithiation of N-Boc-Piperazine
-
Complex Formation:
-
To a solution of N-Boc-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in a dry ethereal solvent (e.g., diethyl ether) at -78 °C under an inert atmosphere, slowly add s-BuLi (1.1 equiv).[7]
-
Stir the mixture at -78 °C for 1-3 hours to allow for the formation of the chiral organolithium complex.
-
-
Electrophilic Quench:
-
Slowly add a solution of the desired electrophile (e.g., an alkyl halide or a carbonyl compound) (1.5 equiv) in the same solvent to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched α-substituted piperazine.
-
Causality Behind Experimental Choices:
-
The use of a low temperature (-78 °C) is critical to maintain the configurational stability of the organolithium intermediate.
-
(-)-Sparteine forms a chiral complex with s-BuLi, which directs the deprotonation to one of the enantiotopic α-protons of the piperazine ring.
-
The N-Boc group serves as a directing group for the lithiation and also activates the adjacent C-H bonds.
-
The choice of electrophile and the distal N-substituent can unexpectedly influence the enantioselectivity of the reaction.[9]
Diagram: Mechanism of Asymmetric Lithiation
Caption: Asymmetric lithiation and electrophilic trapping of N-Boc-piperazine.
Catalytic Asymmetric Hydrogenation: A Green and Efficient Approach
Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral piperazines. This approach typically involves the hydrogenation of a prochiral pyrazine or a related unsaturated precursor using a chiral transition metal catalyst, most commonly based on iridium or palladium.[10][11]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, dissolve the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a derivative of SPINOL) in a degassed solvent (e.g., dichloromethane).
-
Stir the solution at room temperature for 30-60 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
Transfer the catalyst solution to a high-pressure reactor containing the pyrazine substrate.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to the desired temperature (e.g., 50-80 °C).
-
Maintain the reaction under these conditions with vigorous stirring for 12-24 hours.
-
-
Workup and Purification:
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield the chiral piperazine.
-
Causality Behind Experimental Choices:
-
The choice of chiral ligand is paramount, as it determines the enantioselectivity of the hydrogenation.
-
High hydrogen pressure is often required to achieve efficient reduction of the aromatic pyrazine ring.
-
Activation of the pyrazine substrate, for instance by N-alkylation, can sometimes be necessary to facilitate the hydrogenation.[10]
Diagram: Catalytic Cycle of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
The Impact on Drug Discovery: A Rogues' Gallery of Chiral Piperazine-Containing Drugs
The versatility of the chiral piperazine scaffold is evident in the wide array of approved drugs that incorporate this motif. Its ability to present substituents in a well-defined three-dimensional arrangement makes it an ideal building block for optimizing ligand-receptor interactions. Furthermore, the basic nitrogen atoms of the piperazine ring can be leveraged to fine-tune the physicochemical properties of a drug molecule, such as its solubility and pKa.
Table 1: Selected FDA-Approved Drugs Containing a Chiral Piperazine Scaffold
| Drug Name | Therapeutic Area | Chiral Piperazine Moiety |
| Indinavir | Antiviral (HIV Protease Inhibitor) | 2-substituted piperazine |
| Vortioxetine | Antidepressant | 2-substituted piperazine |
| Cariprazine | Antipsychotic | N,N'-disubstituted piperazine with a chiral side chain |
| Posaconazole | Antifungal | Complex chiral piperazine derivative |
| Maraviroc | Antiviral (CCR5 Antagonist) | Chiral piperazine-like core |
Case Study: The Role of the Chiral Piperazine in Indinavir
Indinavir, a potent HIV protease inhibitor, provides a compelling example of the importance of stereochemistry in drug design. The (2R)-hydroxy-1(S)-aminoindane core of the molecule is crucial for its binding to the active site of the HIV protease. The synthesis of the enantiopure piperazine fragment of Indinavir was a significant challenge, and its correct stereochemistry is essential for the drug's activity. The asymmetric lithiation methodology developed by O'Brien and coworkers was successfully applied to the synthesis of a key intermediate for Indinavir, highlighting the practical utility of this synthetic strategy.[6]
Future Directions and Outlook
The discovery and development of chiral piperazine scaffolds have been a journey of continuous improvement, and the field continues to evolve. Several exciting areas of research are poised to further expand the utility of this remarkable scaffold:
-
Late-Stage Functionalization: The development of methods for the selective C-H functionalization of complex molecules containing a piperazine ring will enable the rapid generation of analog libraries for structure-activity relationship studies.
-
Biocatalysis: The use of enzymes to catalyze the asymmetric synthesis of chiral piperazines offers the potential for highly selective and environmentally friendly manufacturing processes.
-
Novel Scaffolds: The exploration of new, conformationally constrained piperazine analogs will provide access to novel chemical space and may lead to the discovery of drugs with improved potency and selectivity.
The chiral piperazine scaffold has undoubtedly earned its place in the pantheon of privileged structures in medicinal chemistry. As our ability to manipulate and functionalize this versatile core with ever-increasing precision continues to grow, so too will its impact on the discovery of new medicines to treat human disease.
References
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Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5975. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Cochran, B. M., & Michael, F. E. (2008). A modular synthesis of 2,6-disubstituted piperazines via a highly diastereoselective intramolecular hydroamination. Organic letters, 10(2), 329-332. [Link]
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Thirunavukkarasu, V. S., & Gopishetty, S. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4253. [Link]
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Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
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Li, W., Wang, Y., & Zhang, X. (2016). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 3(10), 1313-1316. [Link]
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Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC medicinal chemistry, 11(7), 745-759. [Link]
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Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]
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Higashida, K., Nagae, H., & Mashima, K. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Advanced Synthesis & Catalysis, 358(24), 3949-3954. [Link]
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Gelardi, G., Barker, G., O'Brien, P., & Blakemore, D. C. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above− 78 C. Organic letters, 15(18), 4762-4765. [Link]
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Wolfe, J. P., & Nakhla, J. S. (2007). A Concise Asymmetric Synthesis of cis-2, 6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic letters, 9(23), 4737-4740. [Link]
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Li, W., Wang, Y., & Zhang, X. (2016). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 3(10), 1313-1316. [Link]
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A Technical Guide to the (R)-Enantiomer of Piperazine-2-Carboxamide: A Privileged Chiral Scaffold in Modern Drug Discovery
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in critical hydrogen bonding interactions, make it an invaluable component in drug design.[3] This technical guide delves into the specific biological significance of the chiral entity, (R)-piperazine-2-carboxamide. While direct therapeutic applications of the parent molecule are not extensively documented, its true value lies in its role as a stereochemically defined building block. The introduction of the (R)-chiral center provides a rigid, three-dimensional framework that is crucial for optimizing pharmacodynamic and pharmacokinetic profiles in complex drug molecules. This guide will explore the stereoselective synthesis, analytical resolution, and the inferred biological importance of the this compound scaffold through its application in advanced drug candidates and its impact on structure-activity relationships.
Introduction: The Central Role of Chirality and Privileged Scaffolds
In the landscape of modern drug discovery, the concepts of molecular chirality and "privileged scaffolds" are paramount. A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.[2] The piperazine heterocycle is a quintessential example of such a scaffold, found in drugs targeting a vast range of conditions from central nervous system disorders to oncology.[1][4]
The significance of these scaffolds is profoundly amplified by the introduction of stereochemistry. Enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic fates, and toxicological profiles.[5] The (R)-enantiomer of piperazine-2-carboxamide represents the convergence of these two critical concepts. The rigid chair conformation of the piperazine ring, combined with the fixed stereochemistry at the C2 position, provides a precise three-dimensional orientation for appended functional groups. This spatial arrangement is often the key to achieving high-affinity and selective interactions with biological targets.[3]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound core, focusing on its synthesis, stereochemical control, and its demonstrated value in creating potent and selective therapeutic agents.
The Inferred Biological Significance: A Focus on Structure-Activity Relationships (SAR)
Direct pharmacological data on the standalone this compound molecule is sparse. Its biological significance is primarily inferred from the crucial role its scaffold plays in the activity of more complex derivatives. The chirality at the C2 position is not merely a structural feature; it is a critical determinant of biological function.
One of the most illustrative examples of this principle can be found in the development of dermorphin analogues, which are potent opioid peptides. A study on such analogues revealed that the stereochemistry of the piperazine ring, derived from either (R)- or (S)-phenylalanine, was a critical factor in modulating their opiate activities.[6] Specifically, the configuration of the chiral center on the piperazine ring directly influenced the binding affinity and efficacy at the opioid receptors, as determined by in vitro guinea pig ileum and mouse vas deferens assays.[6] This underscores that the (R)-configuration of a piperazine-2-carboxamide-like core can dictate the precise spatial orientation of pharmacophoric groups, which is essential for optimal receptor engagement.
The introduction of a chiral piperazine scaffold can profoundly influence a molecule's properties in several ways:[5]
-
Enhanced Biological Activity and Selectivity: By providing a fixed orientation for interacting moieties, the scaffold can ensure a more precise fit into a target's binding site, leading to increased potency and selectivity over other targets.
-
Modulated Physicochemical Properties: The piperazine moiety itself can improve aqueous solubility and permeability, which are key pharmacokinetic parameters.[3]
-
Improved Pharmacokinetic Profiles: The stereochemistry can affect metabolic stability, as metabolic enzymes often exhibit stereoselectivity.
The logical flow of how this chiral scaffold imparts biological significance is visualized in the diagram below.
Methodologies for Stereoselective Synthesis and Resolution
The utility of the this compound scaffold is contingent on the ability to produce it in high enantiomeric purity. Two primary strategies are employed: the resolution of a racemic mixture and de novo asymmetric synthesis.[7][8]
Enzymatic Kinetic Resolution of Piperazine-2-Carboxylic Acid Derivatives
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Lipases, in particular, have shown great utility in this area. A notable study demonstrated the highly enantioselective N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters using Lipase A from Candida antarctica (CAL-A).[9][10]
Experimental Protocol: Enzymatic Kinetic Resolution
-
Substrate Preparation: Synthesize racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester from racemic piperazine-2-carboxylic acid.
-
Enzyme Immobilization: Use commercially available immobilized CAL-A (e.g., Novozym 435).
-
Reaction Setup:
-
Dissolve the racemic substrate (1 equivalent) in tert-butyl methyl ether (TBME).
-
Add an acyl donor, such as 2,2,2-trifluoroethyl butanoate (1.5 equivalents).
-
Add the immobilized CAL-A to the solution.
-
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Work-up and Separation:
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer using standard column chromatography. The high enantioselectivity of CAL-A (E > 200) ensures that the remaining unreacted starting material is of high enantiomeric purity.[9][10]
-
Asymmetric Synthesis
Asymmetric synthesis allows for the direct creation of the desired enantiomer, often using chiral auxiliaries or catalysts.[11][12] One effective approach involves the use of a chiral auxiliary, such as (R)-(-)-phenylglycinol, to guide the stereochemical outcome of the reaction.[12]
Experimental Protocol: Asymmetric Synthesis of a Chiral Piperazine Core
This protocol is adapted from methodologies for synthesizing chiral 2-substituted piperazines.[12]
-
Condensation: Condense (R)-(-)-phenylglycinol with N-Boc glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
-
Reduction and Protection: Reduce the amide and protect the resulting hydroxyl group (e.g., as a silyl ether).
-
Second Condensation and Cyclization: Selectively condense the product with bromoacetic acid, followed by desilylation and intramolecular cyclization to form a chiral 2-oxopiperazine intermediate.
-
Reduction: Reduce the oxopiperazine (e.g., with a borane-tetrahydrofuran complex) to yield the piperazine ring.[6]
-
Deprotection and Amidation: Remove the phenylglycinol auxiliary and any protecting groups, followed by amidation of the carboxylic acid precursor to yield the final this compound.
The workflow for these synthetic strategies is outlined below.
Quantitative Data and Analytical Methods
The successful synthesis and application of the this compound scaffold rely on robust analytical methods to confirm enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
| Parameter | Method | Typical Conditions | Expected Outcome |
| Enantiomeric Purity (ee%) | Chiral HPLC | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak®). Mobile Phase: Hexane/Isopropanol or similar non-polar/polar mixture. Detector: UV/Vis. | Baseline separation of (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric excess (>99% for effective synthesis). |
| Chemical Purity (%) | Reverse-Phase HPLC | Column: C18. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or formic acid. Detector: UV/Vis or MS. | A single major peak corresponding to the product, with purity typically >95%. |
| Structural Confirmation | NMR Spectroscopy | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, MeOD). | Correct chemical shifts, splitting patterns, and integration corresponding to the structure of this compound. |
| Mass Verification | Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) using ESI+ mode. | Observed m/z value matching the calculated exact mass for the protonated molecule [M+H]⁺. |
Conclusion and Future Outlook
The (R)-enantiomer of piperazine-2-carboxamide stands as a powerful testament to the importance of stereochemistry in drug design. While it may not be a therapeutic agent in its own right, its role as a chiral building block is of profound significance.[11][13] The rigid, stereochemically defined scaffold it provides allows medicinal chemists to construct complex molecules with a high degree of spatial precision, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[5]
The continued development of efficient asymmetric synthesis and enzymatic resolution techniques will make this and other chiral piperazine scaffolds more accessible for drug discovery programs.[14] Future research will likely focus on incorporating this scaffold into novel chemical libraries to explore new biological targets. The insights gained from structure-activity relationship studies of its derivatives will continue to guide the rational design of the next generation of safer and more effective medicines. The this compound core, therefore, remains a highly valuable and relevant tool in the armamentarium of the modern drug hunter.
References
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
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Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PubMed Central URL: [Link]
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Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications URL: [Link]
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Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: National Institutes of Health URL: [Link]
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Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL: [Link]
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Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL: [Link]
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Title: Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Arkat USA URL: [Link]
-
Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives Source: PubMed URL: [Link]
-
Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]
-
Title: (PDF) Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation Source: ResearchGate URL: [Link]
-
Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: ScienceDirect URL: [Link]
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Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme URL: [Link]
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Title: Asymmetric synthesis of 2-substituted piperidin-3-ols Source: ResearchGate URL: [Link]
-
Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: AIR Unimi URL: [Link]
-
Title: (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL: [Link]
-
Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]
-
Title: Synthesis of chiral building blocks for use in drug discovery Source: PubMed URL: [Link]
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Title: Two step approach to piperazine-2-carboxamide via hydrolysis followed... Source: ResearchGate URL: [Link]
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Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]
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Title: Piperazine skeleton in the structural modification of natural products: a review Source: PubMed Central URL: [Link]
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Title: Asymmetric Synthesis of Chiral Piperazines Source: Sci-Hub URL: [Link]
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Title: Piperine and Derivatives: Trends in Structure-Activity Relationships Source: PubMed URL: [Link]
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Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: ACS Publications URL: [Link]
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Methodological & Application
Application Note: (R)-Piperazine-2-carboxamide as a Premier Chiral Building Block in Synthetic Chemistry
Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically pure molecules is incessant. Chiral building blocks are fundamental to this pursuit, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, profoundly influencing efficacy and safety.[1][2] Among the vast arsenal of heterocyclic scaffolds, the piperazine ring stands out as a "privileged structure," a recurring motif in numerous FDA-approved drugs.[3][4][5] Its prevalence is due to its dual capacity to act as a versatile scaffold for orienting pharmacophoric groups and to impart favorable physicochemical properties, such as improved aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[3]
(R)-piperazine-2-carboxamide emerges as a particularly valuable synthon within this class. It presents a unique constellation of features:
-
A Pre-defined Stereocenter: The (R)-configuration at the C2 position provides a fixed chiral center, eliminating the need for challenging enantioselective syntheses or chiral resolutions at later stages.
-
Orthogonal Functionality: The molecule contains two secondary amines (N1 and N4) with different steric and electronic environments, allowing for selective and sequential functionalization.
-
A Stable Carboxamide: The primary amide group at C2 offers an additional point for hydrogen bonding interactions with biological targets and contributes to the molecule's overall polarity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic building block. We will delve into its core properties, provide field-proven protocols for its key transformations, and explain the causality behind the experimental choices to empower chemists to confidently integrate this synthon into their synthetic programs.
Physicochemical Properties and Safe Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.
| Property | Value |
| Chemical Formula | C₅H₁₁N₃O |
| Molecular Weight | 129.16 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 314749-33-8 |
| Chirality | (R)-enantiomer |
Safety and Handling: this compound should be handled with standard laboratory precautions. Based on GHS classifications for similar compounds, it may cause skin and eye irritation and potential respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Solubility: It is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) can be limited but is often sufficient for reactions, especially with co-solvents or upon salt formation.
Core Synthetic Strategies and Protocols
The primary synthetic utility of this compound lies in the sequential functionalization of its two distinct nitrogen atoms. A common and highly effective strategy involves the initial protection of the less sterically hindered N4-amine, followed by derivatization of the N1-amine, and concluding with deprotection and functionalization of the N4-position.
Caption: General workflow for sequential functionalization of this compound.
Protocol 1: Selective N4-Boc Protection
Causality: The N4 nitrogen is less sterically encumbered than the N1 nitrogen, which is adjacent to the C2-carboxamide group. This steric difference allows for the selective protection of N4 using a bulky protecting group like tert-butoxycarbonyl (Boc). This step is crucial as it "locks" one position, enabling clean and predictable chemistry at the other.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 2: N1-Alkylation via Reductive Amination
Causality: Reductive amination is a mild and highly efficient method for forming C-N bonds.[3] It proceeds via the formation of an intermediate iminium ion between the N1-amine and an aldehyde or ketone, which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions that favor iminium formation.
Materials:
-
N4-Boc protected this compound (from Protocol 1) (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
Step-by-Step Procedure:
-
To a solution of the N4-Boc protected starting material (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE, add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. An effervescence may be observed.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aq. NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N1-alkylated product.
Caption: Simplified mechanism of reductive amination.
Protocol 3: N1-Acylation (Amide Coupling)
Causality: Forming an amide bond between the N1-amine and a carboxylic acid requires activation of the carboxylic acid.[7] Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or DMAP are used to convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea or active ester).[8][9] This intermediate is readily attacked by the nucleophilic N1-amine to form the stable amide bond under mild conditions, minimizing side reactions and racemization.[7]
Materials:
-
N4-Boc protected this compound (from Protocol 1) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Dimethylformamide (DMF) or DCM
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the N4-Boc protected piperazine (1.0 eq), followed by the slow addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aq. citric acid (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired N1-acylated product.
Protocol 4: N4-Deprotection and Subsequent Functionalization
Causality: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions. Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used. The resulting free N4-amine can then be subjected to a second, different functionalization reaction, such as a palladium-catalyzed Buchwald-Hartwig amination to form an N-aryl bond.[3]
Step-by-Step Procedure (Deprotection):
-
Dissolve the N1-functionalized, N4-Boc protected intermediate in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or bubble HCl gas through the solution (or use 4M HCl in Dioxane).
-
Stir at room temperature for 1-3 hours, monitoring the disappearance of starting material by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. Co-evaporation with toluene can help remove residual TFA.
-
The product is typically obtained as a TFA or HCl salt and can be used directly or neutralized with a base for subsequent reactions.
This deprotected intermediate is now ready for a diverse range of reactions at the N4 position, including reductive amination, acylation, or cross-coupling reactions, allowing for the synthesis of a highly diverse library of chiral compounds from a single starting block.
Summary of Synthetic Transformations
The following table summarizes the key reactions for derivatizing this compound, providing a quick reference for synthetic planning.
| Reaction Type | Position | Key Reagents | Solvent | Typical Conditions |
| N-Protection | N4 | (Boc)₂O, TEA | DCM | 0 °C to RT |
| N-Alkylation | N1 | R-CHO, STAB | DCE | RT |
| N-Acylation | N1 | R-COOH, EDC, HOBt | DMF | RT |
| N-Deprotection | N4 | TFA or HCl | DCM | RT |
| N-Arylation | N4 | Ar-Br, Pd-catalyst, Ligand, Base | Toluene/Dioxane | 80-110 °C |
Conclusion
This compound is a powerful and economically viable chiral building block for modern synthetic and medicinal chemistry. Its inherent stereochemistry and orthogonally reactive sites provide a reliable and efficient platform for constructing complex, chiral molecules. The protocols detailed in this guide represent robust and scalable methods for its derivatization, enabling rapid exploration of chemical space and accelerating the drug discovery process. By understanding the principles behind each transformation, researchers can confidently adapt and apply these methods to achieve their specific synthetic goals.
References
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Maddau, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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El-Gamal, M. I., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
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Szostak, M. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]
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Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
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da Silva, A. B., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]
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Ley, S. V., et al. (2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem. Available at: [Link]
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Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6279. Available at: [Link]
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Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of (R)-piperazine-2-carboxamide in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
The piperazine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to serve as a hydrophilic and basic moiety, which can enhance the pharmacokinetic properties of a molecule, or act as a rigid scaffold to correctly orient pharmacophoric groups for optimal target engagement.[1] The (R)-piperazine-2-carboxamide motif, in particular, offers a unique combination of features: a chiral center for stereospecific interactions, a primary carboxamide for hydrogen bonding, and two nitrogen atoms that can be differentially functionalized. These attributes make it an invaluable tool for creating potent and selective drug candidates across various therapeutic areas, including oncology, infectious disease, and neurology.[2][3]
Physicochemical Properties and Structural Features
This compound is a chiral heterocyclic compound. Its structural features are pivotal to its function in medicinal chemistry. The primary amide can act as both a hydrogen bond donor and acceptor, while the secondary amines of the piperazine ring provide sites for substitution, allowing for the exploration of chemical space and the fine-tuning of a compound's properties.
| Property | Value | Source |
| IUPAC Name | (2R)-piperazine-2-carboxamide | PubChem |
| Molecular Formula | C₅H₁₁N₃O | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| CAS Number | 108332-48-9 (R-isomer) | |
| Topological Polar Surface Area | 67.2 Ų | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis of the this compound Core
The synthesis of enantiomerically pure this compound is a critical first step. While various methods exist for creating substituted piperazines, a common and reliable approach involves the cyclization of protected chiral diamine precursors.[5] The following protocol outlines a representative synthesis starting from a commercially available chiral amino acid derivative.
Protocol 2.1: Asymmetric Synthesis via Diamine Cyclization
This protocol describes a multi-step synthesis starting from a protected (R)-2,3-diaminopropanoic acid derivative. The key is to form the six-membered ring while preserving the stereochemistry at the C2 position.
Causality Behind Experimental Choices:
-
Protecting Groups: The use of orthogonal protecting groups (e.g., Boc and Cbz) on the two nitrogen atoms of the diamine precursor is essential. This allows for selective deprotection and manipulation at different stages of the synthesis, preventing unwanted side reactions and enabling controlled cyclization and subsequent derivatization.
-
Cyclization Strategy: Intramolecular cyclization is a high-yielding strategy for forming the piperazinone ring. The choice of a good leaving group on the side chain and a suitable base is critical to drive the reaction to completion efficiently.
Step-by-Step Methodology:
-
Preparation of Protected Diamine: Start with commercially available N-α-Boc-(R)-2,3-diaminopropanoic acid. Protect the β-amino group with a Cbz group under standard Schotten-Baumann conditions.
-
Activation of Carboxylic Acid: Activate the carboxylic acid of the fully protected diamine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to form an active ester.
-
Reduction to Alcohol: Reduce the activated ester to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Conversion to Leaving Group: Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.
-
Boc Deprotection: Selectively remove the Boc protecting group from the α-amino group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Intramolecular Cyclization: Treat the resulting amino-tosylate with a non-nucleophilic base (e.g., potassium carbonate or DBU) in a polar aprotic solvent (e.g., acetonitrile) to induce intramolecular cyclization, forming the N-Cbz protected piperazin-2-one.
-
Amide Formation: Convert the piperazinone to the desired carboxamide. This can be a multi-step process involving ring opening, protection, amide formation, and re-cyclization, or more advanced direct amidation methods. A more direct route involves the synthesis from a chiral diamine and a glyoxylic acid derivative.
-
Final Deprotection: Remove the Cbz protecting group via catalytic hydrogenation (H₂, Pd/C) to yield the final this compound.
Purification and Characterization:
-
Purify the final product using flash column chromatography on silica gel.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric purity using chiral HPLC analysis (see Protocol 4.1).
Caption: High-level workflow for the synthesis of the chiral piperazine-2-carboxamide core.
Applications and Derivatization Strategies
The this compound scaffold is a versatile starting point for building compound libraries for high-throughput screening. The two nitrogen atoms offer distinct points for diversification. The N4 nitrogen is typically more nucleophilic and can be readily functionalized, while the N1 nitrogen, being part of an amide linkage in a piperazinone precursor or adjacent to the carboxamide in the final product, is less reactive.
Protocol 3.1: N4-Arylation via Buchwald-Hartwig Amination
This protocol allows for the introduction of diverse aryl and heteroaryl groups at the N4 position, a common strategy for targeting protein kinases and other ATP-binding proteins.[1]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP or Xantphos) is crucial for achieving high yields and tolerating a wide range of functional groups on both the aryl halide and the piperazine.
-
Base: A moderately strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl halide (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reactions typically run for 4-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3.2: N4-Acylation to Form Amides
This protocol describes the formation of an amide bond at the N4 position, adding another key interaction point for polar contacts with a biological target.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the desired carboxylic acid (1.1 eq) in a suitable solvent like DCM or DMF. Add a coupling agent (e.g., HATU or EDC/DMAP) and stir for 10-15 minutes to form the activated ester.[6]
-
Amine Addition: Add a solution of this compound (1.0 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.
Sources
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from (R)-Piperazine-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of (R)-Piperazine-2-carboxamide
This compound is a chiral building block of significant interest in medicinal chemistry. Its rigid, six-membered heterocyclic core, combined with a stereodefined center and multiple points for chemical modification, makes it a privileged scaffold for the synthesis of a diverse array of bioactive molecules.[1] The piperazine moiety is a common feature in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and to establish crucial interactions with biological targets.[2] The two nitrogen atoms at positions 1 and 4 offer distinct opportunities for functionalization, enabling the precise spatial arrangement of pharmacophoric groups. This guide provides a detailed exploration of synthetic strategies and protocols for leveraging this compound in the development of novel therapeutic agents.
Core Synthetic Strategies: A Modular Approach
The synthesis of complex bioactive molecules from this compound typically follows a modular strategy. This involves the selective functionalization of the N1 and N4 positions of the piperazine ring. To achieve this, a common and effective approach is the use of orthogonal protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice for one of the nitrogen atoms.[2][3]
A generalized workflow for the synthesis of bioactive molecules from this compound is depicted below:
Caption: General synthetic workflow from this compound.
Part 1: Foundational Protocols
Protocol 1.1: N1-Boc Protection of this compound
Rationale: The selective protection of one of the piperazine nitrogens is paramount for controlled, stepwise functionalization. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base like triethylamine (TEA) or sodium bicarbonate (1.2 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N1-Boc-(R)-piperazine-2-carboxamide.
| Parameter | Typical Value |
| Solvent | DCM, Dioxane/Water |
| Base | Triethylamine, NaHCO₃ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
Protocol 1.2: N4-Functionalization of N1-Boc-(R)-piperazine-2-carboxamide
With the N1 position protected, the N4 nitrogen is available for various functionalization reactions.
Rationale: Reductive amination is a mild and efficient method for introducing alkyl groups at the N4 position. This reaction involves the formation of an iminium ion intermediate followed by reduction.
Experimental Protocol:
-
Reaction Setup: Dissolve N1-Boc-(R)-piperazine-2-carboxamide (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol, DCM, or 1,2-dichloroethane.
-
Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl or heteroaryl moieties.
Experimental Protocol:
-
Reaction Setup: In an oven-dried flask, combine N1-Boc-(R)-piperazine-2-carboxamide (1.0 eq), the aryl halide (or triflate) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).
-
Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and add an anhydrous solvent like toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Electrophile | Aldehyde/Ketone | Aryl Halide/Triflate |
| Reagent/Catalyst | NaBH(OAc)₃, NaBH₃CN | Pd₂(dba)₃, Ligand |
| Base | - | Cs₂CO₃, NaOtBu |
| Solvent | Methanol, DCM | Toluene, Dioxane |
| Temperature | Room Temperature | 80-110 °C |
| Typical Yield | 70-90% | 60-85% |
Protocol 1.3: Boc Deprotection
Rationale: Removal of the Boc group is typically the final step before the functionalization of the N1 nitrogen or to yield the final product if N1 is unsubstituted. This is achieved under acidic conditions.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve the N1-Boc protected piperazine derivative in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (20-50% v/v) or a 4M solution of HCl in dioxane.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If a salt is formed, it can be used directly or neutralized. For neutralization, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to obtain the deprotected piperazine.
Part 2: Application in the Synthesis of Bioactive Molecules
Case Study 1: Synthesis of a CCR2 Antagonist Precursor
The C-C chemokine receptor 2 (CCR2) is a validated target for the treatment of inflammatory diseases.[6] A key structural motif in some CCR2 antagonists is an N-aryl piperazine-1-carboxamide coupled to a substituted piperazine.[2] The following protocol outlines the synthesis of a key intermediate for such antagonists.
Caption: Synthetic scheme for a CCR2 antagonist precursor.
Protocol 2.1: Synthesis of N-(3,4-Dichlorophenyl)piperazine-1-carboxamide
-
Synthesis of 1-(3,4-Dichlorophenyl)piperazine: A mixture of 3,4-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and potassium carbonate (1.5 eq) in n-butanol is heated at reflux for 24 hours.[7] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(3,4-dichlorophenyl)piperazine.
-
Amide Formation: The resulting 1-(3,4-dichlorophenyl)piperazine can be converted to the desired carboxamide through various methods, including reaction with a suitable isocyanate or by forming a carbamoyl chloride followed by reaction with ammonia.
Protocol 2.2: Synthesis of the Final CCR2 Antagonist Precursor
-
N4-Isopropylation: Following Protocol 1.2A, N1-Boc-(R)-piperazine-2-carboxamide is reacted with acetone and sodium triacetoxyborohydride to yield N1-Boc-N4-isopropyl-(R)-piperazine-2-carboxamide.
-
Boc Deprotection: The Boc group is removed using TFA in DCM as described in Protocol 1.3 to give N4-isopropyl-(R)-piperazine-2-carboxamide.
-
Amide Coupling: The deprotected piperazine from the previous step is coupled with a carboxylic acid derivative of N-(3,4-dichlorophenyl)piperazine-1-carboxamide using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in DMF.
| Compound | Target | Reported Activity (IC₅₀) |
| CCR2 Antagonist Analogues | CCR2 | Low nanomolar range |
Case Study 2: General Approach to Antiviral and Anticancer Agents
Piperazine carboxamides are also prevalent in the design of antiviral and anticancer agents.[8][9][10] A general strategy involves the N1-acylation of a functionalized piperazine with a bioactive carboxylic acid.
Protocol 2.3: Synthesis of a Hypothetical Bioactive Piperazine Carboxamide
-
Preparation of the N4-Functionalized Piperazine: Starting from N1-Boc-(R)-piperazine-2-carboxamide, introduce a desired substituent at the N4 position using either reductive amination (Protocol 1.2A) or Buchwald-Hartwig amination (Protocol 1.2B).
-
Boc Deprotection: Remove the Boc protecting group using acidic conditions (Protocol 1.3).
-
Amide Coupling: Couple the resulting N4-substituted-(R)-piperazine-2-carboxamide with a bioactive carboxylic acid (e.g., a substituted benzoic acid or a heterocyclic carboxylic acid known for its antiviral or anticancer properties) using a coupling agent such as HATU or EDC/HOBt in the presence of a base like DIPEA.
Rationale for Reagent Selection in Amide Coupling:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered amino acids.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination for amide bond formation. HOBt acts as an additive to suppress side reactions and reduce racemization.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a wide range of bioactive molecules. By employing a systematic approach involving protection, regioselective functionalization, and deprotection, complex molecular architectures can be accessed in a controlled manner. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The key to success lies in the careful selection of reaction conditions and purification methods to ensure high yields and purity of the target compounds.
References
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Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., McDermott, B., Campbell, A. D., Hudson, J., James, M., Winter, J., & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4391–4395. [Link]
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- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.
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Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295–303. [Link]
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- Zhang, M., et al. (2016). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. European Journal of Medicinal Chemistry, 124, 69-80.
- Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
- Smolecule. (n.d.). N-(3,4-Dichlorophenyl)piperazine-1-carboxamide. Smolecule.
- Singh, S., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- El-Sayed, N. N. E., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.
- Carannante, C., et al. (2021). Boc deprotection conditions tested.
- MiMeDB. (n.d.). (S)-piperazine-2-carboxamide. MiMeDB.
- El-Metwaly, A. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(52), 32961-32976.
- Sisco Research Laboratories Pvt. Ltd. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6). SRLchem.
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- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Functionalization of (R)-piperazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-piperazine-2-carboxamide in Medicinal Chemistry
The piperazine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its impact on aqueous solubility, make it an invaluable component in the design of bioactive molecules.[1] Among the vast array of piperazine-containing building blocks, this compound stands out as a particularly versatile and valuable synthon. The presence of a chiral center at the C2 position, coupled with the carboxamide functionality, offers a rich platform for the development of complex and highly specific therapeutic agents. The ability to selectively functionalize the two distinct nitrogen atoms of the piperazine ring is paramount to unlocking the full potential of this scaffold in drug design. This guide provides detailed protocols and expert insights into the strategic N-functionalization of this compound, with a focus on regioselectivity and the preservation of chiral integrity.
The Challenge of Regioselectivity and the N-Boc Protection Strategy
A primary challenge in the N-functionalization of this compound is achieving regioselectivity. The two nitrogen atoms, N1 and N4, exhibit different steric and electronic environments. The N1 nitrogen, being adjacent to the chiral carboxamide group, is generally more sterically hindered. To achieve selective functionalization, a common and effective strategy involves the use of a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and subsequent removal under mild conditions that are unlikely to compromise the chiral center.[]
The overarching strategy involves the selective protection of the less hindered N4 nitrogen with a Boc group, leaving the N1 nitrogen available for a variety of functionalization reactions. Following the desired transformation at N1, the Boc group can be readily removed, yielding an N1-functionalized piperazine-2-carboxamide. This intermediate can then be used in subsequent reactions to introduce a different substituent at the N4 position, allowing for the synthesis of diversely substituted chiral piperazine derivatives.
Figure 1: General workflow for the regioselective N1-functionalization of this compound.
Part 1: Synthesis of the Key Intermediate: N4-Boc-(R)-piperazine-2-carboxamide
The selective protection of the N4 nitrogen is the crucial first step. The following protocol outlines a standard procedure for this transformation.
Protocol 1: N4-Boc Protection of this compound
Principle: This reaction utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to selectively protect the less sterically hindered N4 nitrogen of this compound. The choice of solvent and base is important for achieving good yields and selectivity.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in DCM or THF at 0 °C, add triethylamine (1.1 equiv) or an aqueous solution of sodium bicarbonate (2.0 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate.
Troubleshooting:
-
Low Yield: Ensure the reaction is carried out under anhydrous conditions if using an organic base like triethylamine. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the mixture.
-
Formation of Di-Boc Product: This can occur if an excess of (Boc)₂O is used or if the reaction is run for an extended period at elevated temperatures. Careful control of stoichiometry is key.
Part 2: N1-Functionalization Protocols
With the N4 position protected, the N1 nitrogen is now available for a variety of chemical transformations.
Protocol 2: N1-Acylation
Principle: The N1-amino group of N4-Boc-(R)-piperazine-2-carboxamide can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
Materials:
-
tert-Butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C.
-
Slowly add the acid chloride or anhydride (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-acylated product.
Expert Insight: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the acylating agent. The reaction is typically fast and clean.
Protocol 3: N1-Reductive Amination
Principle: Reductive amination is a versatile method for introducing alkyl groups at the N1 position. The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.[3]
Figure 2: Simplified mechanism of reductive amination.
Materials:
-
tert-Butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Maintaining Chiral Integrity: Reductive amination is generally considered a mild method that is unlikely to cause epimerization at the C2 position, especially when conducted at room temperature.
Protocol 4: N1-Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl substituents at the N1 position.[4] The choice of palladium precatalyst, ligand, and base is critical for the success of this reaction.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
tert-Butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate
-
Aryl or heteroaryl halide (e.g., bromide, chloride, or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), tert-butyl (R)-3-(aminocarbonyl)piperazine-1-carboxylate (1.2 equiv), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insight: The choice of ligand is crucial and often substrate-dependent. For challenging couplings, using pre-catalysts with bulky, electron-rich phosphine ligands is recommended. Screening of different bases and solvents may be necessary to optimize the reaction.
Part 3: Boc Deprotection
The final step in this regioselective strategy is the removal of the Boc protecting group to liberate the N4 nitrogen.
Protocol 5: Boc Deprotection
Principle: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent is commonly used for efficient and clean deprotection at room temperature.[1]
Materials:
-
N1-Functionalized-N4-Boc-(R)-piperazine-2-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N1-functionalized-N4-Boc-(R)-piperazine-2-carboxamide (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product.
Troubleshooting:
-
Incomplete Deprotection: If the reaction is sluggish, increase the amount of TFA or the reaction time.
-
Product Isolation: The deprotected amine may be a salt after workup. Careful neutralization is required to obtain the free base.
Part 4: Characterization and Quality Control
Thorough characterization of the synthesized compounds is essential to confirm their structure, purity, and chiral integrity.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the N-functionalized products. The chemical shifts of the piperazine ring protons can provide information about the site of functionalization.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the final compounds.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of the products and ensuring that no racemization has occurred during the reaction sequence. Polysaccharide-based chiral stationary phases are often effective for the separation of piperazine enantiomers.[5]
-
Data Summary
The following table provides representative data for the N-functionalization of N-Boc protected piperazines, which can serve as a guide for expected outcomes.
| Reaction Type | Substrate | Reagent/Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Acylation | N-Boc-piperazine | Benzoyl chloride / Et₃N | DCM | RT | >90 |
| Reductive Amination | N-Boc-piperazine | Benzaldehyde / NaBH(OAc)₃ | DCE | RT | 80-95 |
| Buchwald-Hartwig | N-Boc-piperazine | 4-Bromotoluene / Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 100 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
The strategic use of N-Boc protection provides a robust and versatile platform for the regioselective N-functionalization of this compound. The protocols outlined in this guide for acylation, reductive amination, and Buchwald-Hartwig amination offer reliable methods for the synthesis of a diverse range of chiral N1-substituted piperazine-2-carboxamides. Careful execution of these procedures, coupled with rigorous analytical characterization, will enable researchers to confidently synthesize novel and complex molecules for drug discovery and development. The preservation of chiral integrity is paramount, and the mild conditions described in these protocols are designed to minimize the risk of epimerization.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry. [Link]
- Synthesis method of N-Boc piperazine.
Sources
- 1. mdpi.com [mdpi.com]
- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the Piperazine Scaffold
An Application Guide to Amide Coupling Reactions with (R)-piperazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable physicochemical properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Specifically, chiral building blocks like this compound offer a three-dimensional framework that enables precise spatial orientation of substituents, a critical factor in designing potent and selective drugs. The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery, serving as a robust and stable linker to connect molecular fragments.[3]
This guide provides a detailed technical overview and actionable protocols for performing amide coupling reactions with this compound. As Senior Application Scientists, we aim to move beyond simple step-by-step instructions, offering insights into the causality behind experimental choices to empower researchers to optimize their synthetic strategies, troubleshoot challenges, and achieve reliable, high-quality results.
Section 1: Understanding the Substrate: this compound
The successful application of this compound in synthesis hinges on understanding its unique structural and reactive properties.
-
Differential Nucleophilicity: The piperazine ring contains two distinct secondary amine nitrogens, N1 and N4. The N1 nitrogen is adjacent to the chiral center and the carboxamide group, making it more sterically hindered and less nucleophilic due to the electron-withdrawing effect of the amide. The N4 nitrogen is more sterically accessible and electronically poised for nucleophilic attack, making it the preferred site for acylation.
-
Chemoselectivity: Achieving selective acylation at the N4 position is paramount. While the inherent reactivity difference often favors N4, forcing conditions or highly reactive acylating agents can lead to mixtures. To ensure regiocontrol, a common strategy is to use an N1-protected derivative, such as N1-Boc-(R)-piperazine-2-carboxamide. The tert-butoxycarbonyl (Boc) group provides robust protection and can be cleanly removed under acidic conditions post-coupling.[4][5][6][7]
-
Stereochemical Integrity: The chiral center at C2 is susceptible to epimerization under certain conditions, particularly with prolonged exposure to base or through specific mechanisms associated with certain coupling reagents.[4] Maintaining the stereochemical purity of the (R)-enantiomer is critical for the intended biological activity. The choice of coupling reagent and reaction conditions must therefore be carefully considered to minimize this risk.[8][9]
Section 2: The Cornerstone of Amide Synthesis: Coupling Reagents
Amide bond formation is not a spontaneous reaction; it requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[8][10] The choice of coupling reagent is the most critical decision in the experimental design.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used due to their cost-effectiveness and ease of use.[11][12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism Insight: The primary drawback of the O-acylisourea intermediate is its propensity to rearrange into a stable N-acylurea byproduct, which terminates the reaction.[8] Furthermore, it can be susceptible to racemization. To mitigate these issues, additives are almost always required.
-
Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization.[13] This active ester then reacts with the amine to form the desired amide.
-
4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP acts as a highly effective acyl transfer catalyst, accelerating the reaction.[11][13]
Onium Salts: The High-Performance Standard
Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings.[3][14] They are highly efficient, fast, and significantly suppress racemization, making them ideal for stereochemically sensitive substrates.
Mechanism Insight: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an activated ester. This species is extremely reactive towards the amine, leading to rapid amide bond formation even with sterically hindered or electron-deficient partners.[5]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Carbodiimides | EDC, DIC, DCC | Forms O-acylisourea intermediate | Cost-effective, water-soluble byproducts (EDC), widely available. | Risk of racemization, requires additives (HOBt), potential for N-acylurea side product.[8] |
| Onium Salts | HATU, HBTU, PyBOP | Forms activated ester | High efficiency, low racemization risk, fast reaction times, good for difficult couplings.[5] | Higher cost, byproducts can complicate purification. |
| Phosphonium Salts | PyAOP, PyBOP | Similar to Uronium salts | High reactivity, effective for hindered systems. | Higher cost, potential for phosphine oxide byproducts. |
| Other | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride | Excellent for difficult couplings, clean byproducts. | Can require specific solvent conditions. |
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and clear steps for purification and analysis. For all protocols, it is assumed that an N1-Boc protected version of this compound is used to ensure chemoselectivity.
Workflow Overview
The general workflow for an amide coupling reaction is a sequential process involving preparation, execution, and analysis.
Caption: General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)
This protocol is a reliable and cost-effective method for coupling relatively unhindered carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N1-Boc-(R)-piperazine-2-carboxamide (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution, 1M HCl solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and N1-Boc-(R)-piperazine-2-carboxamide (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Check the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The aqueous washes remove the urea byproduct from EDC and excess reagents.[12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)
This protocol is recommended for sterically hindered substrates, electron-deficient partners, or when minimizing racemization is the highest priority.[5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N1-Boc-(R)-piperazine-2-carboxamide (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or MTBE, Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0 equiv) and stir the mixture for 15 minutes at 0 °C. This is the pre-activation step where the reactive ester is formed.
-
In a separate flask, dissolve N1-Boc-(R)-piperazine-2-carboxamide (1.1 equiv) in a small amount of anhydrous DMF and add the remaining DIPEA (1.0 equiv).
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: The reaction is typically much faster than EDC coupling. Monitor by TLC or LC-MS after 1-2 hours.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate or DCM (3x). b. Combine the organic layers and wash with water (3x) and brine (1x) to remove DMF and byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Table 2: Reagent Stoichiometry Quick Reference
| Reagent | Role | Equiv. (EDC/HOBt) | Equiv. (HATU) | Rationale |
| Carboxylic Acid | Substrate | 1.0 | 1.0 | Limiting Reagent |
| Amine | Nucleophile | 1.0 - 1.2 | 1.0 - 1.2 | Slight excess ensures full consumption of the acid. |
| Coupling Agent | Activator | 1.1 - 1.5 | 1.1 - 1.2 | Excess ensures complete activation of the acid. |
| Additive (e.g., HOBt) | Suppressor | 1.1 - 1.5 | N/A | Stoichiometric amount needed to trap the intermediate. |
| Base (e.g., DIPEA) | Proton Scavenger | 2.0 - 3.0 | 2.0 - 3.0 | Neutralizes acids present and generated in situ. |
Section 4: Troubleshooting Common Challenges
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvent or reagents.4. Sterically demanding substrates. | 1. Use a fresh bottle of coupling reagent.2. Ensure adequate base is used (2-3 equiv).3. Use anhydrous solvents and dry reagents.4. Switch to a more powerful coupling agent like HATU or T3P.[10][15] |
| Epimerization/Racemization | 1. Over-activation with carbodiimides.2. Prolonged reaction time or elevated temperature.3. Excessively strong or nucleophilic base. | 1. Ensure an additive like HOBt is used with EDC.2. Switch to an onium salt (HATU, HCTU).3. Use a non-nucleophilic base (DIPEA) instead of TEA.4. Keep reaction temperature low (0 °C to RT).[8] |
| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate when using carbodiimides. | 1. Add HOBt to the reaction to trap the intermediate as an active ester.2. Lower the reaction temperature.[8] |
| Difficult Purification | 1. Water-soluble byproducts from EDC or HATU.2. Unreacted starting materials are close in polarity to the product. | 1. Perform thorough aqueous washes during work-up.2. Drive the reaction to completion by using a slight excess of one reagent and wash it out, or explore different chromatography conditions.[14] |
Section 5: Final Deprotection Step
Once the amide bond is successfully formed with the N1-Boc protected piperazine, the final step is often the removal of the Boc group to reveal the free secondary amine, which may be a crucial pharmacophore or a handle for further functionalization.
Caption: Standard conditions for Boc group deprotection.
This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with a solution of HCl in 1,4-dioxane. These conditions are generally mild enough not to affect the newly formed amide bond.
References
-
Alexandre, F.-R., et al. (2009). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. Available at: [Link]
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Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Lindberg, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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David, A., et al. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]
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da Silva, G. G., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]
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Czopek, A., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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Reddit User Discussion. (2022). amide coupling help. r/Chempros - Reddit. Available at: [Link]
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Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem. Available at: [Link]
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Organ, M. G., et al. (2003). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Tetrahedron Letters. Available at: [Link]
-
Stead, D., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
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Kumar, A., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. International Journal of Molecular Sciences. Available at: [Link]
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Deadman, B. J., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Tantry, S. J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of (R)-Piperazine-2-Carboxamide Derivatives
Introduction: The Piperazine-2-Carboxamide Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and improve pharmacokinetic profiles, make it a highly sought-after motif in drug design.[3][4] Specifically, the (R)-piperazine-2-carboxamide core provides a versatile three-dimensional framework that can be readily functionalized at multiple points, enabling the generation of vast chemical libraries for high-throughput screening. Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of such libraries, allowing for rapid purification and the use of excess reagents to drive reactions to completion.[5][6]
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of this compound derivatives. We will delve into the strategic considerations behind the choice of resin, protecting groups, and diversification reactions, offering field-proven insights to empower researchers in their drug discovery endeavors.
Strategic Overview: The Orthogonal Protection Approach
The successful solid-phase synthesis of a library of this compound derivatives hinges on a well-designed orthogonal protection strategy. This allows for the selective deprotection and functionalization of specific sites on the piperazine scaffold while it remains attached to the solid support.[7] The most common and effective strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Our synthetic approach begins with the immobilization of N1-Fmoc-N4-Boc-(R)-piperazine-2-carboxylic acid onto a Rink Amide resin. This resin is specifically chosen for the synthesis of C-terminal carboxamides, as it releases the product with a primary amide functionality upon cleavage with trifluoroacetic acid (TFA).[8][9]
The general workflow is depicted below:
Figure 1: General workflow for the solid-phase synthesis of this compound derivatives.
Experimental Protocols
PART 1: Resin Preparation and Scaffold Loading
The initial and one of the most critical steps is the efficient loading of the piperazine scaffold onto the solid support. The loading efficiency will directly impact the overall yield of the final product.
Protocol 1.1: Loading of N1-Fmoc-N4-Boc-(R)-piperazine-2-carboxylic acid onto Rink Amide Resin
-
Resin Swelling: Place Rink Amide resin (e.g., 100-200 mesh, ~0.5-0.7 mmol/g loading) in a fritted reaction vessel. Add N,N-dimethylformamide (DMF, 10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature to swell the resin beads.[10] Drain the DMF.
-
Fmoc Deprotection of Resin: Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the swollen resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 20 minutes.[11][12] Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).
-
Activation of Carboxylic Acid: In a separate flask, dissolve N1-Fmoc-N4-Boc-(R)-piperazine-2-carboxylic acid (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt, 3 eq.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6 eq.) and stir the activation mixture for 5-10 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the deprotected resin and immediately add the activated carboxylic acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. Wash the resin as described in step 5.
-
Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed amount of resin.
PART 2: On-Resin Diversification of the Piperazine Scaffold
With the piperazine core successfully anchored to the resin, the next phase involves the sequential deprotection and functionalization of the N1 and N4 positions.
Protocol 2.1: N1-Fmoc Deprotection
-
Swell the resin-bound piperazine scaffold in DMF.
-
Treat the resin with 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes, drain, and repeat for 20 minutes.[13]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for N1 functionalization.
Protocol 2.2: N1-Acylation
-
Swell the N1-deprotected resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF for 10 minutes.
-
Add the activated carboxylic acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5x), DCM (3x), and methanol (3x) and dry under vacuum.
Protocol 2.3: N1-Sulfonylation
-
Swell the N1-deprotected resin in DCM or a mixture of DCM/DMF.
-
Add a solution of the desired sulfonyl chloride (3-5 eq.) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (5-7 eq.) in DCM.[14]
-
Agitate the reaction mixture at room temperature for 2-12 hours.
-
Wash the resin with DCM (5x), DMF (3x), and methanol (3x) and dry under vacuum.
Protocol 2.4: N1-Reductive Amination
-
Swell the N1-deprotected resin in 1% acetic acid in DMF.
-
Add the desired aldehyde or ketone (5-10 eq.) and sodium triacetoxyborohydride (5-10 eq.).[1][15]
-
Agitate the reaction mixture at room temperature for 4-18 hours.
-
Wash the resin with DMF (3x), a 1:1 mixture of DMF and water (2x), DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
Protocol 2.5: N4-Boc Deprotection and Diversification
-
To deprotect the N4 position, treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.[2]
-
Wash the resin thoroughly with DCM (5x), 10% DIPEA in DCM (to neutralize the trifluoroacetate salt), DCM (3x), and DMF (3x).
-
The now-free secondary amine at the N4 position can be functionalized using the acylation, sulfonylation, or reductive amination protocols described above (Protocols 2.2-2.4).
PART 3: Cleavage and Product Isolation
The final step involves cleaving the synthesized molecule from the solid support and simultaneously removing any remaining acid-labile protecting groups.
Protocol 3.1: Cleavage from Rink Amide Resin
-
Wash the final, fully functionalized resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard and effective cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[6] TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of product) in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[16]
-
Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2x).
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Isolate the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Representative Reaction Conditions
| Step | Reagents and Solvents | Equivalents (rel. to resin loading) | Time (hours) | Temperature (°C) |
| Resin Loading | N1-Fmoc-N4-Boc-(R)-Pip-COOH, HBTU/HOBt, DIPEA, DMF | 3 / 2.9 / 3 / 6 | 2-4 | 25 |
| N1-Fmoc Deprotection | 20% Piperidine in DMF | - | 0.5 | 25 |
| N1-Acylation | R-COOH, HBTU, DIPEA, DMF | 3 / 2.9 / 6 | 1-2 | 25 |
| N1-Sulfonylation | R-SO2Cl, DIPEA, DCM | 3 / 5 | 2-12 | 25 |
| N1-Reductive Amination | R-CHO, NaBH(OAc)3, 1% AcOH in DMF | 5 / 5 | 4-18 | 25 |
| N4-Boc Deprotection | 50% TFA in DCM | - | 0.5 | 25 |
| Cleavage | 95% TFA / 2.5% H2O / 2.5% TIS | - | 2-3 | 25 |
Product Characterization
The purity and identity of the final this compound derivatives should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, often using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): The molecular weight of the product is confirmed by mass spectrometry, commonly using electrospray ionization (ESI).
Conclusion and Future Perspectives
The solid-phase synthesis of this compound derivatives using an orthogonal Fmoc/Boc protection strategy is a powerful and efficient method for generating diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. The modular nature of this synthetic route allows for the systematic variation of substituents at both the N1 and N4 positions, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. Further advancements may include the development of novel on-resin cyclization strategies to create constrained bicyclic piperazine derivatives, further expanding the structural diversity accessible from this versatile core.
References
- Prasanthi, G. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
-
AAPPtec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Costi, R., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8888.
- Zajdel, P., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(8), 2843-2853.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bultinck, P., et al. (2005). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric Co(II) complex. Journal of Molecular Structure, 738(1-3), 11-16.
- Godyń, J., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5663.
- Bruno, O., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(43), 7353-7356.
- Khan, K. M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 205-212.
- Krchnak, V., et al. (2004). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.
- Öcal, N., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
-
AAPPtec. How to Synthesize a Peptide. Available at: [Link]
- D'Oca, M. G., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26(14), 2950–2954.
- Albericio, F., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100159.
- Bray, B. L. (2003). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- De la Torre, B. G., & Albericio, F. (2000). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- Congiu, C., & Supuran, C. T. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3632-3638.
- Grogan, G., & Turner, N. J. (2016). Intramolecular reductive amination for the preparation of piperazines.
-
Peptideweb.com. Loading protocols. Available at: [Link]
- Clayden, J., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 14(23), 5122-5129.
- Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(4), 305-310.
- Berredjem, M., et al. (2007). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Letters in Organic Chemistry, 4(1), 28-31.
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Application of (R)-Piperazine-2-Carboxamide in Asymmetric Synthesis: A Technical Guide for Researchers
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a synthetic sequence, and (R)-piperazine-2-carboxamide has emerged as a versatile and effective scaffold for such applications. This guide provides an in-depth exploration of the use of this compound in asymmetric synthesis, with a focus on its application as a chiral auxiliary in the diastereoselective alkylation of carboxylic acids.
Introduction: The Strategic Advantage of this compound
This compound is a chiral cyclic diamine derivative that offers several advantages as a chiral auxiliary. Its rigid piperazine ring structure provides a well-defined steric environment, crucial for inducing high levels of stereoselectivity. The presence of two nitrogen atoms allows for straightforward attachment to and cleavage from the substrate. Furthermore, the carboxamide functional group can participate in hydrogen bonding and other non-covalent interactions, which can further influence the transition state geometry and enhance diastereoselectivity.
The piperazine core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This intrinsic biological relevance makes chiral piperazine derivatives, and the synthetic methods to access them, of significant interest to the pharmaceutical industry.
Core Application: Asymmetric Alkylation of Carboxylic Acids
A primary application of this compound is as a chiral auxiliary for the synthesis of α-substituted chiral carboxylic acids. The general strategy involves the formation of a diamide by coupling the carboxylic acid with the chiral piperazine auxiliary, followed by diastereoselective alkylation of the enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.
Rationale and Mechanistic Insights
The stereochemical outcome of the alkylation is controlled by the chiral environment established by the this compound auxiliary. Upon deprotonation with a strong base, a chiral enolate is formed. The piperazine ring adopts a preferred conformation, and one of the faces of the planar enolate is sterically shielded by the auxiliary's framework. The incoming electrophile (alkyl halide) will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess.
The following diagram illustrates the general workflow for the asymmetric alkylation of a carboxylic acid using this compound as a chiral auxiliary.
Sources
derivatization of (R)-piperazine-2-carboxamide for SAR studies
Initiating Information Gathering
I'm starting with focused Google searches to collect data on derivatizing (R)-piperazine-2-carboxamide for SAR studies, particularly its synthesis. I'm aiming for comprehensive data to build a solid foundation.
Analyzing Search Results
I'm now analyzing the search results to find strong synthesis protocols. I am prioritizing well-documented methods and reputable sources. Currently, I'm focusing on identifying key reactive sites and derivatization strategies for SAR studies involving this scaffold. Next, I'll structure an application note with an introduction to the scaffold, its features, and derivatization methods. I will create helpful workflow diagrams with Graphviz.
Expanding Search Parameters
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Crafting Derivatization Guide
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Defining Guide Structure
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Outlining Initial Structure
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Prioritizing Strategic Considerations
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Refining Key Derivatization
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Finalizing Protocol Integration
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Developing Protocol Components
I'm now focusing on drafting detailed protocols, ensuring they are self-validating and expert-driven. I'll include expected outcomes and characterization techniques for each step. My current aim is to create step-by-step methodologies for chemoselective N4 acylation, reductive amination, and alkylation. This will ensure users can conduct successful SAR studies.
Application Notes and Protocols for the Scalable Synthesis of (R)-piperazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-piperazine-2-carboxamide is a critical chiral building block in the synthesis of numerous pharmacologically active compounds. Its stereospecific presentation is often paramount to the desired biological activity and safety profile of the final drug substance. This application note provides a comprehensive guide to the experimental procedures for the scalable synthesis of this compound, focusing on a robust and industrially viable asymmetric hydrogenation route. The document details the underlying chemical principles, step-by-step protocols, analytical quality control methods, and critical considerations for process scale-up.
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The introduction of a chiral center at the C-2 position of the piperazine ring, as in this compound, adds a layer of complexity and specificity that can significantly enhance the potency and selectivity of drug candidates. Consequently, the development of efficient, scalable, and enantioselective syntheses for such building blocks is of utmost importance for the pharmaceutical industry.
This guide focuses on a practical and scalable approach to this compound, moving beyond laboratory-scale preparations that often rely on expensive reagents and tedious purification methods.[3]
Strategic Approach to Scalable Synthesis: Asymmetric Hydrogenation
Several synthetic strategies can be envisioned for the preparation of chiral piperazine-2-carboxamides. However, for large-scale production, a route that avoids stoichiometric chiral auxiliaries and multiple protection/deprotection steps is highly desirable. A particularly effective and scalable method involves the asymmetric hydrogenation of a pyrazine-2-carboxamide precursor. This approach is attractive due to its high atom economy and the potential for achieving high enantioselectivity with a catalytic amount of a chiral catalyst.[3]
The overall synthetic strategy can be broken down into two key stages:
-
Preparation of the Prochiral Precursor: Synthesis of pyrazine-2-carboxamide from readily available starting materials.
-
Asymmetric Hydrogenation: Enantioselective reduction of the pyrazine ring to the desired (R)-piperazine using a chiral catalyst, followed by any necessary work-up and purification.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of Pyrazine-2-carboxamide (Prochiral Precursor)
A practical method for the synthesis of pyrazine-2-carboxamide involves the hydration of pyrazine-2-carbonitrile. This transformation can be achieved using heterogeneous catalysts in a flow chemistry setup, which offers excellent control over reaction parameters and facilitates continuous production.[4]
Protocol 1: Flow Hydration of Pyrazine-2-carbonitrile
-
Materials:
-
Pyrazine-2-carbonitrile
-
Deionized water
-
Manganese dioxide (MnO₂) on a solid support (catalyst)
-
Flow reactor system (e.g., H-Cube® or similar) equipped with a catalyst cartridge.
-
-
Procedure:
-
Prepare a stock solution of pyrazine-2-carbonitrile in deionized water (e.g., 0.1 M).
-
Pack a catalyst cartridge with the supported MnO₂ catalyst.
-
Set up the flow reactor system, ensuring all connections are secure.
-
Heat the catalyst cartridge to the optimized temperature (e.g., 100-140 °C).
-
Set the hydrogen pressure (if required by the specific catalyst and reactor setup, though for hydration, it's primarily temperature and water).
-
Pump the pyrazine-2-carbonitrile solution through the heated catalyst cartridge at a predetermined flow rate (e.g., 0.5-1.0 mL/min).
-
Collect the reactor effluent. The product, pyrazine-2-carboxamide, will be in the aqueous solution.
-
The solvent can be removed under reduced pressure to yield the crude pyrazine-2-carboxamide, which can be purified by recrystallization if necessary.
-
Asymmetric Hydrogenation of Pyrazine-2-carboxamide
This is the critical step where the chirality is introduced. The choice of chiral catalyst is paramount for achieving high enantioselectivity. Rhodium complexes with chiral phosphine ligands have been shown to be effective for the asymmetric hydrogenation of pyrazine derivatives.[3]
Protocol 2: Catalytic Asymmetric Hydrogenation
-
Materials:
-
Pyrazine-2-carboxamide
-
Methanol (degassed)
-
Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., a derivative of JOSIPHOS or other suitable ligand)
-
High-pressure hydrogenation reactor (autoclave)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with pyrazine-2-carboxamide.
-
In a separate flask, prepare the catalyst solution by dissolving the rhodium(I) precursor and the chiral phosphine ligand in degassed methanol. Stir for 15-30 minutes to allow for complex formation.
-
Transfer the catalyst solution to the reactor containing the substrate.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
The reaction mixture can be filtered to remove any heterogeneous catalyst residues.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the final product.
Purity Assessment (HPLC-UV)
-
Method: A reverse-phase HPLC method with UV detection is suitable for assessing the chemical purity.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at a suitable wavelength (e.g., 210 nm), as the amide chromophore has weak UV absorbance. Derivatization with a UV-active agent can be employed for trace analysis.[5]
Enantiomeric Excess Determination (Chiral HPLC)
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for piperazine derivatives.[6]
-
Method: Chiral HPLC.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IC or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 210-220 nm.
| Parameter | HPLC-UV (Purity) | Chiral HPLC (e.e.) |
| Column | C18 Reverse Phase | Polysaccharide-based CSP |
| Mobile Phase | Water/Acetonitrile Gradient | Hexane/Isopropanol (Isocratic) |
| Additive | 0.1% Formic Acid | 0.1% Diethylamine |
| Detection | UV (e.g., 210 nm) | UV (e.g., 210-220 nm) |
Structural Confirmation (NMR and MS)
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Scale-Up Considerations
Transitioning from a laboratory-scale procedure to a pilot or industrial-scale production requires careful consideration of several factors.
Caption: Key considerations for the scale-up of this compound synthesis.
-
Thermal Management: The hydrogenation reaction is typically exothermic. Adequate cooling capacity and temperature monitoring are crucial to prevent runaway reactions and ensure consistent product quality.
-
Hydrogen Handling: The use of hydrogen gas at high pressure on a large scale requires specialized equipment and adherence to strict safety protocols.
-
Catalyst Selection and Loading: The cost of the chiral rhodium catalyst can be significant. Optimizing the catalyst loading (substrate-to-catalyst ratio) is essential for economic viability. The potential for catalyst recovery and recycling should also be investigated.
-
Mixing: Efficient mixing is critical in heterogeneous hydrogenation to ensure good contact between the substrate, hydrogen gas, and the catalyst. The type of agitator and stirring speed in the reactor must be carefully selected.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to its lower cost and simpler operation. Developing a robust crystallization procedure that effectively removes impurities and provides the product in high yield and purity is a key aspect of process development.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted. The safety data sheets (SDS) for all reagents and intermediates, including piperazine-2-carboxylic acid and its derivatives, should be carefully reviewed.[7][8] These compounds can be skin and eye irritants.[8][9]
Conclusion
The scalable synthesis of this compound is a critical enabling technology for the development of numerous important pharmaceuticals. The asymmetric hydrogenation of pyrazine-2-carboxamide represents a robust and efficient strategy for large-scale production. By carefully considering the experimental protocols, analytical controls, and scale-up parameters outlined in this application note, researchers and drug development professionals can confidently and safely produce this valuable chiral building block with high purity and enantioselectivity.
References
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
PubMed. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed.... Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
UCL Discovery. (n.d.). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2020). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Retrieved from [Link]
-
PubMed. (n.d.). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Retrieved from [Link]
-
ResearchGate. (2025). Pilot Plant Activities with Concentrated Piperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Piperazine-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine-2-carboxylic acid. Retrieved from [Link]
-
R Discovery - Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 8. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Use of Protecting Groups for the Synthesis of (R)-piperazine-2-carboxamide Derivatives
Introduction: The Significance of (R)-piperazine-2-carboxamide in Medicinal Chemistry
The this compound scaffold is a privileged structure in modern drug discovery. Its rigid, chiral framework and the presence of two distinct nitrogen atoms (N1 and N4) and a primary carboxamide group make it an exceptionally versatile building block for creating compounds with precise three-dimensional orientations. These derivatives are integral to a wide range of therapeutic agents, including antivirals, antidepressants, and anticancer drugs.[1][2]
However, the very features that make this molecule valuable also present a significant synthetic challenge. The two secondary amine groups of the piperazine ring possess similar nucleophilicity, making selective functionalization difficult. Uncontrolled reactions often lead to a mixture of N1-substituted, N4-substituted, and N1,N4-disubstituted products, complicating purification and reducing the yield of the desired isomer. Therefore, a robust and well-designed protecting group strategy is not merely a convenience but a fundamental requirement for the successful synthesis of complex derivatives. This guide provides a detailed overview of orthogonal protecting group strategies, field-tested protocols, and the chemical rationale behind them.
The Core Challenge: Achieving Orthogonal Control Over N1 and N4
The primary goal of any protecting group strategy for piperazine derivatives is to achieve orthogonality . This means employing protecting groups for the N1 and N4 positions that can be removed under mutually exclusive conditions. This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains shielded.
The choice of protecting groups is dictated by the overall synthetic plan, specifically the reaction conditions that the molecule must endure in subsequent steps. The three most common classes of amine-protecting groups offering an orthogonal relationship are:
-
Acid-Labile Groups: Cleaved under acidic conditions (e.g., TFA, HCl).
-
Base-Labile Groups: Cleaved under basic conditions (e.g., piperidine).
-
Hydrogenolysis-Labile Groups: Cleaved by catalytic hydrogenation.
By selecting one group from two different classes (e.g., an acid-labile group for N1 and a hydrogenolysis-labile group for N4), chemists can gain precise control over the synthetic sequence.
Strategic Selection of Key Protecting Groups
The following sections detail the properties, application, and removal of the most effective protecting groups for this compound.
Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its stability to a broad range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[3]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate. The reaction is generally clean and high-yielding.
-
Deprotection: Cleavage is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] The mechanism involves the formation of a stable tert-butyl cation.
-
Strategic Value: Its stability to bases and hydrogenolysis makes it an excellent orthogonal partner for Fmoc and Cbz groups, respectively.
Cbz (Benzyloxycarbonyl) Group: The Hydrogenolysis-Labile Standard
The Cbz group has long been a staple in peptide chemistry and heterocyclic synthesis.[4] Its key advantage is its stability to both mildly acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.[4][5]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or NaOH).
-
Deprotection: The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This method is highly selective. Alternatively, strong acidic conditions like HBr in acetic acid can be used when hydrogenation is not feasible.[4][6]
-
Strategic Value: The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, providing significant flexibility. The introduction of a Cbz group often enhances the crystallinity of the protected product, simplifying purification.[4]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Base-Labile Option
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8]
-
Introduction: Fmoc is typically attached using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, such as 20% piperidine in DMF.[7][9] Piperazine, often in combination with DBU, has emerged as a safer and highly effective alternative to piperidine, capable of complete deprotection in under a minute.[10][11]
-
Strategic Value: Its stability to acid and hydrogenolysis makes it an ideal orthogonal partner for Boc and Cbz groups. This is particularly useful in complex syntheses where multiple deprotection steps are required.
Orthogonal Protection Strategy Workflow
The following diagram illustrates a typical decision-making workflow for the selective functionalization of this compound using an orthogonal Boc/Cbz strategy. This allows for the sequential introduction of two different substituents (R¹ and R²) at the N1 and N4 positions.
Figure 1. Orthogonal protection workflow for selective functionalization.
Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: N1-Boc Protection of this compound
-
Rationale: This protocol selectively protects the more sterically accessible N1 position due to the directing effect of the C2-carboxamide group.
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add a solution of Boc₂O in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield N1-Boc-(R)-piperazine-2-carboxamide.
-
Protocol 2: N4-Cbz Protection of this compound
-
Rationale: Cbz protection is robust and provides an orthogonal handle for deprotection via hydrogenolysis.
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
1,4-Dioxane and Water (1:1 mixture)
-
-
Procedure:
-
Suspend this compound in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography to yield N4-Cbz-(R)-piperazine-2-carboxamide.
-
Protocol 3: Deprotection of N-Protected Derivatives
3A: Boc Deprotection (Acidic Cleavage)
-
Dissolve the N1-Boc protected piperazine in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, or as a 20-50% v/v solution in DCM).[9]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized by washing with a saturated NaHCO₃ solution during an aqueous workup.
3B: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Dissolve the N4-Cbz protected piperazine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %).
-
Purge the reaction flask with hydrogen gas (H₂) using a balloon or a hydrogenator apparatus.
-
Stir the reaction under a positive pressure of H₂ at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Key Advantages |
| Boc | Boc₂O, Base | 20-50% TFA in DCM; or 4M HCl in Dioxane | Stable to base, hydrogenolysis, weak acids | High yield, clean reactions, excellent orthogonality with Cbz/Fmoc.[3] |
| Cbz | Cbz-Cl, Base | H₂, Pd/C; or HBr/AcOH | Stable to mild acid/base, TFA | Orthogonal to Boc, often improves crystallinity.[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF; or Piperazine/DBU in NMP[10][11] | Stable to acid, hydrogenolysis | Very mild deprotection, ideal for sensitive substrates. |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection/Deprotection: If reactions stall, consider increasing the equivalents of the reagent or extending the reaction time. For Boc deprotection, the presence of scavengers like triethylsilane can be beneficial if the substrate is sensitive to the tert-butyl cation byproduct.[3]
-
Side Reactions: During Fmoc deprotection, diketopiperazine formation can be a competing side reaction, especially in solid-phase synthesis. Using alternative deprotection solutions like 2% DBU/5% piperazine in NMP can drastically reduce this side reaction compared to standard piperidine/DMF.[10]
-
Racemization: While generally low, the risk of racemization at the C2 position exists, particularly under harsh basic or acidic conditions. It is crucial to use the mildest effective conditions and to verify the enantiomeric purity of the final product via chiral HPLC.
-
Catalyst Poisoning: During Cbz hydrogenolysis, sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst. In such cases, increasing the catalyst loading or considering alternative deprotection methods (e.g., HBr/AcOH) may be necessary.
Conclusion
The successful synthesis of complex this compound derivatives is critically dependent on the logical and strategic application of orthogonal protecting groups. The Boc, Cbz, and Fmoc groups provide a versatile and robust toolkit for chemists to selectively manipulate the N1 and N4 positions. By understanding the specific chemical properties of each group and following validated protocols, researchers can efficiently access novel chemical entities for drug discovery and development, unlocking the full potential of this valuable scaffold.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Loh, J. C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3019914, Piperazine-2-carboxamide. Available at: [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Kumar, K. S., et al. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]
-
Prasanthi, G. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link]
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
-
National Center for Biotechnology Information. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
MDPI. (2020). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Available at: [Link]
-
ScienceDirect. (2004). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. PMC. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
ScienceDirect. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available at: [Link]
-
National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Synpeptide. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Performing a reaction on one side of piperazine ring. Available at: [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
National Center for Biotechnology Information. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. PMC. Available at: [Link]
-
ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (R)-piperazine-2-carboxamide
Welcome to the technical support center for the enantioselective synthesis of (R)-piperazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this complex synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot experimental hurdles and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Enantioselectivity (Low % ee)
Question: My synthesis of this compound is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of chiral piperazine derivatives. Several factors can contribute to a low % ee.
Potential Causes and Solutions:
-
Inappropriate N-Protecting Group Strategy: The electronic nature of the nitrogen atoms in the piperazine ring significantly influences the stereochemical outcome of asymmetric reactions.
-
Causality: An sp²-hybridized nitrogen at the N4 position can stabilize an enolate intermediate, which can be detrimental to enantioselectivity[1].
-
Solution: Employ an alkyl-based protecting group on the N4 nitrogen, such as a benzyl (Bn) or a para-methoxybenzyl (PMB) group. These groups maintain the sp³ hybridization of the nitrogen, which can lead to better stereocontrol[1]. The choice between Bn and PMB can be guided by the desired deprotection strategy, as PMB can be cleaved under oxidative conditions, offering orthogonal deprotection possibilities[1].
-
-
Suboptimal Catalyst or Ligand System: The choice of the chiral catalyst and ligand is paramount in asymmetric synthesis.
-
Causality: The catalyst-ligand complex creates the chiral environment that directs the stereochemical pathway of the reaction. An ill-suited catalyst or ligand will not provide sufficient steric or electronic differentiation between the two enantiotopic transition states.
-
Solution: For palladium-catalyzed asymmetric reactions, a combination of a palladium source like Pd₂(dba)₃ and a chiral phosphine ligand such as P(2-furyl)₃ has been shown to be effective in suppressing side reactions and improving stereoselectivity[2]. It is crucial to screen a variety of chiral ligands to find the optimal one for your specific substrate and reaction conditions.
-
-
Racemization During or After the Reaction: The desired (R)-enantiomer may be forming, but subsequent reaction conditions could be causing it to racemize.
-
Causality: The presence of strong bases or prolonged exposure to acidic or basic conditions can lead to the epimerization of the stereocenter at the C2 position[3].
-
Solution: Carefully control the reaction pH and temperature. If possible, use milder bases and acids. After the reaction is complete, quench it promptly and proceed with purification under neutral conditions to minimize the risk of racemization.
-
Experimental Protocol: Optimizing N-Protecting Groups for Enantioselectivity
-
Substrate Preparation: Synthesize two batches of your piperazine precursor. In one batch, protect the N4 nitrogen with a benzyl group. In the other, use a para-methoxybenzyl group.
-
Asymmetric Reaction: Subject both protected substrates to your standard asymmetric reaction conditions.
-
Enantiomeric Excess Analysis: After the reaction, deprotect a small aliquot of each reaction mixture and analyze the % ee using chiral HPLC or SFC.
-
Comparison: Compare the % ee obtained from the two different protecting groups to determine which provides better stereocontrol for your system.
Problem 2: Formation of Side Products, Particularly Disubstituted Piperazines
Question: I am observing significant amounts of N,N'-disubstituted piperazine as a side product in my reaction. How can I improve the selectivity for the desired monosubstituted product?
Answer: The formation of disubstituted piperazines is a common issue due to the presence of two reactive secondary amine groups.
Potential Causes and Solutions:
-
Lack of Differentiation Between the Two Nitrogen Atoms: When using unprotected piperazine, both nitrogen atoms are available for reaction, leading to a mixture of mono- and disubstituted products[4].
-
Causality: The nucleophilicity of the second nitrogen atom is often comparable to the first, leading to competitive reactions.
-
Solution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 8 equivalents) can statistically favor the formation of the monosubstituted product[4]. However, this can make purification more challenging due to the need to remove the unreacted piperazine.
-
Protecting Group Strategy: The most effective way to prevent disubstitution is to use a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that can be readily introduced and later removed under acidic conditions[5]. This ensures that only one nitrogen is available for the desired reaction.
-
-
Experimental Workflow: Monosubstitution using a Protecting Group
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Technical Support Center: Navigating the Derivatization of (R)-piperazine-2-carboxamide
Welcome to the technical support center for the derivatization of (R)-piperazine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. The unique structure of this compound, with its stereocenter and three distinct nucleophilic/basic sites (N1, N4, and the carboxamide), presents a unique set of challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common side reactions and achieve your desired products with high yield and purity.
Introduction: The Challenge of Selectivity
This compound is a valuable scaffold in medicinal chemistry due to its conformational rigidity and the spatial orientation of its functional groups. However, the presence of two secondary amines (N1 and N4) with different steric and electronic environments, coupled with a chiral center at C2, makes selective derivatization a non-trivial task. The primary challenges encountered during its derivatization are:
-
Chemoselectivity: Achieving selective functionalization at either the N1 or N4 position.
-
Over-reaction: Preventing di-substitution at both N1 and N4.
-
Racemization: Preserving the stereochemical integrity of the chiral center at C2.
This guide will address these core challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Acylation Reactions - Controlling Amide Bond Formation
Question 1: I am attempting a mono-acylation of this compound, but I am getting a significant amount of the di-acylated product. How can I improve the selectivity for mono-acylation?
Answer:
This is a classic chemoselectivity problem arising from the two nucleophilic secondary amines. The N4 amine is generally more reactive than the N1 amine due to reduced steric hindrance from the adjacent carboxamide group. To favor mono-acylation at the more reactive N4 position and prevent di-acylation, a combination of strategies should be employed.
Root Cause Analysis:
-
Stoichiometry: Using an excess of the acylating agent will inevitably lead to di-acylation.
-
Reaction Conditions: High temperatures and prolonged reaction times can drive the reaction towards the thermodynamically more stable di-acylated product.
-
Base: A strong, non-nucleophilic base is crucial for deprotonating the piperazine nitrogen, but an excess can lead to increased reactivity and over-acylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-acylation.
Recommended Protocol for Selective N4-Acylation using a Protecting Group:
An orthogonal protecting group strategy is the most robust method to ensure mono-acylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the N1 position due to its stability under many coupling conditions and its ease of removal with acid.[1][2]
Step-by-Step Protocol: N1-Boc Protection and N4-Acylation
-
N1-Boc Protection:
-
Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base like triethylamine (TEA) or sodium bicarbonate (1.2 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the N1-Boc-(R)-piperazine-2-carboxamide by column chromatography.
-
-
N4-Acylation:
-
Dissolve the purified N1-Boc-(R)-piperazine-2-carboxamide (1 eq.) and the desired carboxylic acid (1.1 eq.) in an aprotic solvent such as DCM or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir at 0 °C to room temperature and monitor the reaction progress.
-
After completion, perform a standard aqueous work-up and purify the N4-acylated product.
-
-
N1-Deprotection (if required):
-
Dissolve the N1-Boc protected product in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired mono-acylated product as a salt.
-
Question 2: My acylation reaction is very slow and gives low yields, especially when I try to acylate the N1 position. What could be the issue?
Answer:
Slow reaction rates and low yields in N1-acylation are often due to steric hindrance. The N1 position is sterically more crowded than N4 due to the adjacent carboxamide group at the C2 position. This steric bulk can impede the approach of the activated carboxylic acid.
Troubleshooting Strategies for Sterically Hindered Couplings:
-
Choice of Coupling Reagent: For sterically demanding couplings, phosphonium-based reagents like PyBOP or PyAOP are often more effective than aminium/uronium-based reagents like HATU or HBTU.
-
Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, a moderate increase in temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this must be balanced against the risk of racemization.
-
Solvent: A more polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) can enhance the reaction rate compared to less polar solvents like DCM.
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Racemization Risk |
| Aminium/Uronium | HATU, HBTU, TBTU | Moderate | Can be significant with sensitive substrates |
| Phosphonium | PyBOP, PyAOP | High | Generally lower than aminium salts |
| Carbodiimide | EDC, DCC (with additives like HOBt, Oxyma) | Moderate to High | Additives are crucial to suppress racemization |
Category 2: Preserving Stereochemical Integrity
Question 3: I am concerned about racemization at the C2 chiral center during my acylation reaction. How can I minimize or prevent this?
Answer:
Racemization is a critical concern when working with this compound, as the biological activity of the final compound is often stereospecific. The hydrogen at the C2 position is susceptible to deprotonation under basic conditions, which can lead to a loss of stereochemical integrity.
Mechanism of Racemization:
Caption: Mechanism of base-catalyzed racemization.
Key Factors Influencing Racemization:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of deprotonation at the C2 position.
-
Temperature: Higher temperatures accelerate the rate of racemization.
-
Coupling Reagent: Certain coupling reagents can promote racemization through the formation of highly reactive intermediates.
-
Reaction Time: Longer exposure to basic conditions increases the likelihood of racemization.
Strategies to Minimize Racemization:
-
Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid strong bases like DBU or alkali metal hydroxides if possible.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature.
-
Coupling Reagents with Low Racemization Potential:
-
Carbodiimides like DIC or EDC in combination with racemization-suppressing additives such as OxymaPure® or HOBt are excellent choices.
-
Ynamide-based coupling reagents have also been shown to be highly effective in preventing racemization during the coupling of α-chiral carboxylic acids.[2]
-
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the piperazine derivative and base can sometimes reduce the time the chiral center is exposed to basic conditions.
Quantitative Analysis of Racemization:
To assess the extent of racemization, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Develop a chiral HPLC method that can separate the (R) and (S) enantiomers of your product.
Category 3: Alkylation Reactions
Question 4: I need to perform a selective N-alkylation. What are the common pitfalls and how can I achieve mono-alkylation?
Answer:
Similar to acylation, achieving selective mono-alkylation of this compound can be challenging, with the formation of di-alkylated and sometimes quaternary ammonium salt byproducts. Reductive amination is often a more controlled method for N-alkylation than direct alkylation with alkyl halides.
Troubleshooting Direct Alkylation:
-
Di-alkylation: This is a common side reaction. Using a large excess of the piperazine starting material can favor mono-alkylation, but this is often not practical with a valuable chiral substrate. A protecting group strategy, as outlined for acylation, is the most reliable approach.
-
Quaternization: The mono-alkylated product can react further with the alkyl halide to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide or benzyl bromide.
Recommended Method: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate followed by its reduction. This method offers excellent control over mono-alkylation and avoids the issue of quaternization.
Workflow for N4-Reductive Amination:
Caption: Workflow for reductive amination.
Step-by-Step Protocol for N4-Reductive Amination:
-
Protect N1: Synthesize N1-Boc-(R)-piperazine-2-carboxamide as described previously.
-
Reaction Setup: Dissolve the N1-Boc protected piperazine (1 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) can also be used, often with a mild acid catalyst to promote iminium ion formation.
-
Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Perform a standard aqueous work-up to quench any remaining reducing agent and remove byproducts.
-
Purification and Deprotection: Purify the N4-alkylated product by column chromatography. The N1-Boc group can then be removed with TFA or HCl if desired.
References
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279–2282. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. (n.d.). PubMed. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). National Institutes of Health. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (n.d.). PMC. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (n.d.). PubMed. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. [Link]
-
N1-Boc-N4-Fmoc-piperazine-2-carboxylic acid, min 95%, 1 gram. (n.d.). Aladdin Scientific. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Methods for the catalytic synthesis of piperazine. (2025). ResearchGate. [Link]
-
N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. (n.d.). PMC. [Link]
- Α-amino acid racemization method. (n.d.).
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). Digital CSIC. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (n.d.). The Royal Society of Chemistry. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Optimization of Coupling Conditions for (R)-piperazine-2-carboxamide
Welcome to the technical support center for the optimization of coupling conditions for (R)-piperazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of amide bond formation with this versatile building block. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
Introduction: The Nuances of this compound Coupling
This compound is a valuable chiral building block in medicinal chemistry.[1] However, its successful coupling to carboxylic acids to form a new amide bond can be challenging. The presence of two nitrogen atoms with different nucleophilicities, potential for steric hindrance, and the risk of racemization necessitate a carefully optimized approach. This guide will provide the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the piperazine ring is more reactive for acylation?
A1: The secondary amine (N-4) of the piperazine ring is generally more nucleophilic and less sterically hindered than the nitrogen of the primary amide at the C-2 position. Therefore, acylation will predominantly occur at the N-4 position. To achieve acylation at the N-1 position (the nitrogen of the amide), protection of the N-4 position is typically required.
Q2: What are the most common coupling reagents for this reaction?
A2: A variety of coupling reagents can be employed, with the choice often depending on the specific substrates and desired reaction conditions.[2] Commonly used reagents include:
-
Carbodiimides: such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure.[2][3]
-
Onium Salts (Aminium/Uronium and Phosphonium):
Q3: Why is a base necessary, and which one should I choose?
A3: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Common choices include:
-
DIPEA (N,N-Diisopropylethylamine): A bulky base that is often the first choice to minimize side reactions.
-
Triethylamine (TEA): A more common and less expensive option, but its smaller size can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM): A good alternative to TEA and DIPEA.
Q4: How can I monitor the progress of my reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows for the direct observation of the starting materials, product, and any potential byproducts, confirming their molecular weights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the optimization of your coupling reaction.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Activation of Carboxylic Acid | Switch to a more powerful coupling reagent. For example, if EDC/HOBt is failing, try HATU or PyAOP.[4] | HATU and PyAOP form more reactive activated esters (OAt esters) compared to the OBt esters generated by HBTU, leading to faster and more efficient coupling, especially with challenging substrates.[4] |
| Low Nucleophilicity of the Piperazine | Ensure at least 2-3 equivalents of a suitable base (e.g., DIPEA) are used. | The base is critical for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. |
| Steric Hindrance | Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and/or extend the reaction time. | Providing more thermal energy can help overcome the activation barrier associated with sterically demanding substrates. |
| Poor Solubility of Reagents | Screen different solvents. A mixture of solvents, such as DMF/DCM, can sometimes improve solubility. | Ensuring all reactants are fully dissolved is paramount for a successful reaction. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Racemization/Epimerization | Lower the reaction temperature. Additives like HOBt or Oxyma Pure are known to suppress racemization.[2] | Racemization often occurs via the formation of an oxazolone intermediate, a process that is accelerated at higher temperatures. Additives can suppress this pathway. |
| Side Reactions of the Coupling Reagent | If using a uronium-based reagent like HBTU or HATU in excess, consider switching to a phosphonium-based reagent like PyBOP. | Excess uronium reagents can sometimes lead to the guanidinylation of the free amine, forming an undesired byproduct.[3][4] Phosphonium reagents do not cause this side reaction.[4] |
| Reaction with the Amide on the Piperazine | If acylation at the N-1 position is observed, consider protecting the N-4 position with a suitable protecting group (e.g., Boc) before coupling. | Protecting the more reactive N-4 nitrogen will direct the acylation to the desired N-1 position. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Water-Soluble Byproducts | Perform an aqueous workup. Washing the organic layer with a mild acid (e.g., 1M HCl or saturated NH4Cl) can remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO3) can remove acidic impurities. | The byproducts of many common coupling reagents (e.g., HOBt, DIPEA salts) are water-soluble and can be effectively removed through liquid-liquid extraction. |
| Byproducts with Similar Polarity to the Product | Optimize the reaction conditions to minimize byproduct formation. If purification by column chromatography is challenging, consider alternative techniques like preparative HPLC or crystallization. | A cleaner reaction will always simplify purification. When chromatographic separation is difficult, alternative purification methods may be necessary. |
Experimental Protocols
Here are detailed, step-by-step methodologies for performing the coupling reaction.
Protocol 1: General Coupling Procedure using HATU
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM, 0.1-0.5 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Coupling with EDC/Oxyma Pure
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and Oxyma Pure (1.2 eq) in DMF (0.1-0.5 M) at 0 °C, add EDC hydrochloride (1.2 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by LC-MS or TLC.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes common reagents and conditions for the acylation of piperazine derivatives, which can be adapted for this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Temperature | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, DCM | 0 °C to RT | Highly efficient, good for hindered couplings.[4] |
| HBTU | HOBt | DIPEA, TEA | DMF, DCM | 0 °C to RT | Very common, but can cause side reactions if used in excess.[3] |
| EDC | HOBt, Oxyma Pure | DIPEA, NMM | DMF, DCM | 0 °C to RT | Cost-effective, water-soluble byproducts are easily removed.[2] |
| PyBOP | None | DIPEA, TEA | DMF, DCM | 0 °C to RT | Good for preventing racemization, no guanidinylation side reaction.[4] |
Visualizations
General Amide Coupling Mechanism
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
-
Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 694-703. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19. Available at: [Link]
-
Zhang, W., et al. (2018). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. Molecules, 23(10), 2633. Available at: [Link]
Sources
Technical Support Center: Stability of (R)-piperazine-2-carboxamide and its Derivatives
Welcome to the technical support center for stability studies of (R)-piperazine-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental work. The stability of these compounds is a critical parameter that can influence their purity, potency, and safety.[1]
Section 1: Understanding the Stability Landscape of Piperazine-2-Carboxamides
This compound and its derivatives are characterized by a chiral center and two key functional groups: the piperazine ring and a carboxamide moiety. Both of these are susceptible to degradation under various environmental conditions. A thorough understanding of their potential degradation pathways is essential for developing stable formulations and robust analytical methods.
Key Molecular Liabilities:
-
Piperazine Ring: The secondary amines in the piperazine ring are prone to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or ring-opening products.[2][3] The piperazine ring can also undergo N-formylation or N-methylation in the presence of certain excipients that generate formaldehyde or formic acid as degradation products.[4]
-
Carboxamide Group: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and ammonia or an amine. While amides are generally more stable than esters, this degradation pathway cannot be overlooked, especially under forced degradation conditions.[5][6]
-
Chiral Center: The stereochemical integrity of the (R)-enantiomer is crucial for its biological activity. While racemization is less common under typical storage conditions, it should be monitored during forced degradation studies, particularly under thermal stress. Stereochemical variations can lead to distinct pharmacological profiles.[7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound and its derivatives.
Q1: What are the optimal storage conditions for solid this compound derivatives?
A1: For solid-state storage, it is recommended to keep the compound in a well-sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture. Phenyl piperazines, in particular, have been observed to degrade during extended storage at room temperature.[8] For long-term storage, temperatures of -20 °C or -70 °C are advisable to minimize degradation.[9]
Q2: I'm observing inconsistent results in my in-vitro assays. Could this be a stability issue?
A2: Yes, inconsistent biological data is a common consequence of compound instability. Degradation in your assay medium can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species. It is crucial to use freshly prepared solutions for your experiments. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.
Q3: My piperazine derivative solution has turned yellow. What does this indicate?
A3: A color change often signals degradation. This can be due to oxidation of the piperazine ring or photodegradation. Exposure to air and light should be minimized during handling and storage. The use of amber vials and purging solutions with an inert gas like nitrogen or argon can mitigate these issues.
Q4: How does pH affect the stability of these compounds in solution?
A4: The stability of piperazine derivatives is highly pH-dependent. The piperazine ring has two pKa values, making its protonation state and reactivity sensitive to the surrounding pH. Both acidic and basic conditions can catalyze the hydrolysis of the carboxamide group. It is essential to determine the pH-stability profile of your specific derivative to identify the optimal pH for formulation and experimental work.
Section 3: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during stability studies.
Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in the chromatogram of your stability sample that are not present in the reference standard.
Causality: These peaks are likely degradation products. The conditions of your stability study (e.g., temperature, pH, light exposure) have induced chemical changes in your molecule.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC peaks.
Poor Peak Shape or Shifting Retention Times
Problem: The peak for your parent compound is tailing, fronting, or its retention time is shifting between injections.
Causality: These issues are often related to the chromatographic method's inability to handle the polar and basic nature of piperazine derivatives or interactions with the HPLC system.
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Operate at a lower pH to protonate the silanols. Use a highly deactivated, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase.[10] |
| Peak Fronting | Column overload. | Dilute the sample and re-inject. |
| Shifting Retention Time | Inadequate column equilibration; temperature fluctuations; mobile phase composition change. | Ensure sufficient equilibration time between injections. Use a column oven for temperature control. Prepare fresh mobile phase daily.[10] |
| Broad Peaks | Column degradation; extra-column volume. | Flush the column with a strong solvent. Check for leaks and use appropriate tubing with minimal length and diameter. |
Mass Imbalance in Stability Studies
Problem: The decrease in the parent drug concentration does not correspond to the increase in the concentration of known degradation products.
Causality: This suggests the formation of non-UV active degradants, highly retained species that do not elute from the column, or volatile degradation products.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to look for non-chromophoric degradants.
-
Gradient Elution with a Strong Wash: Ensure your HPLC gradient ends with a high percentage of a strong organic solvent to elute any strongly retained compounds.
-
Headspace GC-MS: If volatile degradants are suspected (e.g., from ring opening), analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Forced Degradation under Inert Atmosphere: Compare the degradation profile of a sample stressed in the presence of air versus an inert atmosphere (e.g., nitrogen). A significant difference may point to oxidative degradation leading to non-UV active products.
Section 4: Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound derivatives and to generate samples for the development of a stability-indicating analytical method.[2]
Materials:
-
This compound derivative
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
3% and 30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer the solid drug substance and the stock solution into separate vials. Place them in an oven at a temperature above the accelerated stability conditions (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic samples, and dilute to a suitable concentration for HPLC analysis. Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
Workflow for Forced Degradation and Analysis:
Caption: Forced degradation study workflow.
Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector (scan range 200-400 nm) and MS detector
Optimization Strategy:
If co-elution of the parent peak and degradation products is observed, consider the following modifications:
-
Change Mobile Phase pH: Adjust the pH of Mobile Phase A with ammonium hydroxide or triethylamine to assess changes in selectivity.
-
Try a Different Organic Modifier: Replace acetonitrile with methanol.
-
Use a Different Column Chemistry: Test a phenyl-hexyl or a cyano column for alternative selectivity.
-
Modify the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
Section 5: Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways.
Hydrolysis:
-
Acid-catalyzed: Protonation of the carbonyl oxygen of the amide, followed by nucleophilic attack by water.
-
Base-catalyzed: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] Both pathways lead to the formation of (R)-piperazine-2-carboxylic acid.
Oxidation:
-
Oxidation is likely to occur at the nitrogen atoms of the piperazine ring.[11]
-
Potential products include the N-oxide and the di-N-oxide.
-
Oxidation at the carbon alpha to the nitrogen can lead to the formation of a 2-oxopiperazine derivative.[11]
Photodegradation:
-
The energy from UV or visible light can lead to the formation of reactive radical species, resulting in a complex mixture of degradation products. This may involve ring cleavage or other complex rearrangements.
References
-
(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
- Shaikh, A., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia.
-
(2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. [Link]
-
(2023). Understanding API-Excipient Interactions in Pharmaceutical Formulations. Labinsights. [Link]
-
(2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
(2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PubMed Central. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
(2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
- Singh, S., & Bakshi, M. (2012). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Robnik, B., et al. (2020).
-
(2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
(2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]
-
(2023). Piperazines and Thermal Degradation. ResearchGate. [Link]
- Ali, S. S., et al. (2014).
- Chan, F. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
- Wang, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Analytical Methods.
-
(2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
(2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. [Link]
-
(n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
(2014). Degradation of aliphatic and aliphatic–aromatic co-polyesters by depolymerases from Roseateles depolymerans strain TB-87 and analysis of degradation products by LC-MS. ResearchGate. [Link]
- Liu, D. Q., et al. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Malabarba, A., et al. (1995). Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics.
-
(2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
(n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- Das, N., & Chandran, P. (2011). Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Bioresource Technology.
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
-
(2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
(2019). Managing Excipient Interactions. Pharmaceutical Technology. [Link]
-
(2014). Microbial degradation of aliphatic and aliphatic–aromatic co-polyesters. ResearchGate. [Link]
-
(2021). Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
(2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
(n.d.). 1P-LSD. Wikipedia. [Link]
-
(2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]
-
(n.d.). Drug Stability and Degradation Studies. Semantic Scholar. [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: N-Alkylation of (R)-piperazine-2-carboxamide
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from starting material to final product can be fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during the N-alkylation of the chiral synthon, (R)-piperazine-2-carboxamide. Our approach is rooted in mechanistic understanding to not only solve the immediate problem but also to empower you to optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common obstacles in a question-and-answer format, providing not just the "what" but the critical "why" behind each recommendation.
Q1: My primary issue is poor regioselectivity. I'm getting a mixture of N1 and N4 alkylated products, with the N4-alkylated isomer often predominating. How can I selectively alkylate the N1 position?
This is the most fundamental challenge with this substrate. The outcome is dictated by the intrinsic electronic properties of the two nitrogen atoms.
Causality: The piperazine ring contains two secondary amines at the N1 and N4 positions. The N1 nitrogen is directly adjacent to the electron-withdrawing carboxamide group (-CONH₂). This inductively decreases the electron density and, therefore, the nucleophilicity of the N1 nitrogen. Conversely, the N4 nitrogen is electronically more akin to a simple secondary amine, making it significantly more nucleophilic. Direct alkylation without a protecting group strategy will almost invariably lead to preferential or exclusive alkylation at the N4 position.
Solution: A Protection Group Strategy
To achieve selective N1-alkylation, you must first "mask" the more reactive N4 nitrogen with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its ease of installation, stability under many reaction conditions, and straightforward removal.
Workflow for Selective N1-Alkylation:
-
Protection: Selectively protect the N4 position with a Boc group.
-
Alkylation: Perform the alkylation on the now-unmasked and sole secondary amine at the N1 position.
-
Deprotection: Remove the Boc group to reveal the N4-NH and yield the desired N1-alkylated product.
Caption: Workflow for selective N1-alkylation using a Boc protecting group.
Q2: I'm observing significant amounts of dialkylated byproduct, even when targeting mono-alkylation without a protecting group. How can I improve the mono-to-di ratio?
This issue arises because the mono-alkylated piperazine product is often still a potent nucleophile, capable of reacting with a second molecule of the alkylating agent. While a protecting group strategy is the most robust solution[1], other methods can be employed if that is not feasible.
Causality & Solutions:
| Method | Principle of Action | Key Considerations & Drawbacks |
| Use Excess Piperazine | By Le Châtelier's principle, using a large excess (3-10 equivalents) of the starting piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. | Only practical if the starting piperazine is inexpensive and easily separable from the product. Often leads to difficult purifications. |
| Reductive Amination | This two-step, one-pot process involves forming an iminium ion between the piperazine and an aldehyde/ketone, followed by reduction (e.g., with Sodium Triacetoxyborohydride). It is inherently more controlled than direct alkylation with halides and is less prone to over-alkylation.[2][3] | Requires the corresponding aldehyde or ketone as the alkyl source. The reducing agent can be moisture-sensitive. |
| Flow Chemistry | In a continuous flow reactor, precise stoichiometric control (1:1) of the reactants can be maintained in a very small reaction zone, minimizing the opportunity for the mono-alkylated product to encounter additional alkylating agent. | Requires specialized equipment not available in all laboratories. |
Q3: My reaction is sluggish, or the yield is very low. What key parameters should I investigate?
Low reactivity can be traced back to a suboptimal combination of base, solvent, temperature, and the nature of your alkylating agent.
Causality & Optimization:
The reaction is a standard SN2 substitution. Its rate depends on the nucleophilicity of the amine, the electrophilicity of the alkylating agent's carbon, and the quality of the leaving group.
| Parameter | Impact & Recommendations |
| Base | Function: The base deprotonates the piperazine's ammonium salt that forms in situ, regenerating the neutral, nucleophilic amine. Recommendations: For alkyl halides, inorganic bases like Potassium Carbonate (K₂CO₃) or the more soluble Cesium Carbonate (Cs₂CO₃) in solvents like Acetonitrile (ACN) or DMF are excellent choices.[1] Avoid overly strong bases that could deprotonate the carboxamide N-H or the α-carbon. |
| Solvent | Function: The solvent must solubilize the reactants and facilitate the SN2 mechanism. Recommendations: Polar aprotic solvents like DMF, DMSO, or ACN are standard. They solvate the cation of the base but leave the anion relatively "naked" and reactive. |
| Alkylating Agent | Function: This reagent provides the alkyl group. Reactivity Trend: R-I > R-Br > R-Cl > R-OTs. Pro-Tip (Finkelstein Reaction): If you are forced to use a less reactive alkyl chloride or bromide, consider adding a catalytic amount (0.1 eq.) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide will displace the chloride/bromide in situ to form the much more reactive alkyl iodide, accelerating the reaction.[2] |
| Temperature | Function: Higher temperatures increase the reaction rate. Recommendations: Many N-alkylations require heating (e.g., 50-80 °C). However, excessive heat can promote side reactions, including elimination (if the alkyl halide is prone) or decomposition. Start at a moderate temperature and monitor by TLC or LC-MS. |
Q4: Purification is challenging. My N-alkylated product is difficult to separate from the starting material and/or dialkylated byproducts. What purification strategies can I use?
Purification of polar, basic amines is a common bottleneck.[2] Standard silica gel chromatography can be ineffective due to strong interactions between the basic nitrogen atoms and the acidic silica surface, leading to peak tailing and poor separation.
Troubleshooting Purification:
Caption: Decision workflow for troubleshooting the purification of basic piperazine products.
Expert Insight: The acid-base extraction (Solution 3) is a powerful, non-chromatographic method. It exploits the basicity of your product. By washing the crude organic layer with dilute acid, all basic compounds (starting material, mono- and di-alkylated products) are protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then isolate the mixture of amines by basifying the aqueous layer and re-extracting, which often simplifies the subsequent chromatographic separation.
Detailed Experimental Protocols
These protocols represent a robust starting point for your experiments, based on established methodologies.[1][3][4]
Protocol 1: N4-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Base Addition: Add a base such as Triethylamine (TEA, 1.5 eq.) or aqueous Sodium Hydroxide (2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of starting material by TLC or LC-MS.
-
Workup: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. If using an aqueous mixture, extract with an organic solvent like Ethyl Acetate.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N4-Boc-(R)-piperazine-2-carboxamide, which can often be used without further purification.
Protocol 2: N1-Alkylation of N4-Boc Protected Intermediate
-
Setup: To a solution of N4-Boc-(R)-piperazine-2-carboxamide (1.0 eq.) in anhydrous Acetonitrile (ACN) or DMF, add a base, typically powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Alkylating Agent: Add the alkylating agent (R-X, 1.1-1.5 eq.). If using an alkyl chloride or bromide, consider adding catalytic NaI (0.1 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-18 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (see purification guide above).
Protocol 3: Boc-Deprotection
-
Dissolution: Dissolve the purified N1-Alkyl-N4-Boc-(R)-piperazine-2-carboxamide (1.0 eq.) in Dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 10-20 eq.) is common. Alternatively, a solution of HCl in Dioxane (4M) can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor for the disappearance of the starting material and the evolution of CO₂ (gas).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be obtained as its corresponding salt (e.g., TFA or HCl salt).
-
Neutralization (Optional): To obtain the free base, dissolve the salt in a minimal amount of water, basify with a strong base (e.g., 6M NaOH) to pH >12, and extract thoroughly with an organic solvent (e.g., DCM, 3x). Dry and concentrate the combined organic layers to yield the final product.
References
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online Discussion]. Available at: [Link]
-
Welin, E. R., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Pathare, R. S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]
- BASF SE. (2014). Method for preparing n-alkyl-piperazines. Google Patents.
-
Virgil, S. C., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
-
Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Jensen, J. H. (2001). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Preventing Racemization in (R)-Piperazine-2-Carboxamide Reactions
Welcome to the technical support center for handling (R)-piperazine-2-carboxamide and its derivatives. As a Senior Application Scientist, I understand that maintaining the stereochemical integrity of this valuable chiral building block is paramount to the success of your research and drug development endeavors. Racemization, the conversion of a single enantiomer into a mixture of both, can lead to diminished biological activity, altered pharmacological profiles, and challenging purification processes.[1][2][3]
This guide is designed to provide you with in-depth, field-proven insights into the causes of racemization in reactions involving this compound and to offer practical, evidence-based solutions to mitigate this critical issue. We will delve into the underlying mechanisms, explore preventative strategies for common reaction types, and provide detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an optically active compound, containing a single enantiomer like this compound, converts into a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers.[4][5] This is a significant concern because the biological activity of a chiral molecule is often associated with only one of its enantiomers. The other enantiomer might be inactive or, in some cases, exhibit undesirable or toxic effects.[3] Therefore, maintaining the enantiomeric purity of this compound is crucial for synthesizing compounds with predictable and optimal therapeutic efficacy.
Q2: What are the primary causes of racemization during reactions with this compound?
A2: Racemization of chiral centers, particularly the α-carbon to a carbonyl group as in this compound, is typically facilitated by the formation of a planar, achiral intermediate.[5][6] The primary factors that promote this are:
-
Base: The presence of a base can abstract the acidic proton on the α-carbon, leading to the formation of an enolate or a related planar intermediate.[2][6]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and the formation of the planar intermediate, increasing the rate of racemization.[7][]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will naturally lead to a greater loss of optical purity.
-
Activation of the Carboxamide: During amide bond formation, activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction.[9][10]
Q3: Which specific reactions are most prone to causing racemization of this compound?
A3: The highest risk of racemization occurs during reactions that involve the activation of the carboxyl group or manipulation of the adjacent nitrogen atoms under basic conditions. Key examples include:
-
Amide Bond Formation (Peptide Coupling): This is the most common reaction where racemization is a significant issue. The activation of the carboxylic acid is a necessary step for coupling, but this also makes the α-proton more labile.[9][10]
-
N-Alkylation or N-Arylation of the Piperazine Ring: Reactions involving strong bases to deprotonate the piperazine nitrogens can also lead to racemization of the adjacent chiral center.
-
Deprotection Steps: The removal of protecting groups, especially under harsh basic or acidic conditions, can compromise the stereochemical integrity of the molecule.[9]
Q4: How can I detect and quantify racemization in my reaction products?
A4: Several analytical techniques can be employed to determine the enantiomeric purity of your product. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method that separates enantiomers based on their differential interactions with a chiral stationary phase.[1]
-
Chiral Capillary Electrophoresis (CE): CE offers high resolution and sensitivity for separating enantiomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by observing differences in their chemical shifts in the NMR spectrum.[1]
A comparison of these methods is summarized in the table below.
| Feature | Chiral HPLC | Chiral CE | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase.[1] | Differential migration of charged enantiomers in an electric field.[1] | Use of chiral agents to induce chemical shift differences.[1] |
| Sensitivity | Good.[1] | Excellent.[1] | Generally lower than HPLC and CE.[1] |
| Resolution | High.[1] | Very high.[1] | Variable, dependent on the chiral agent. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Instrumentation | Widely available. | Less common than HPLC. | Widely available. |
Troubleshooting Guides
Issue 1: Significant Racemization Observed During Amide Bond Formation
Amide bond formation, or peptide coupling, is a critical step where racemization is frequently encountered. The activation of the carboxylic acid of this compound makes the α-proton susceptible to abstraction by base, leading to loss of stereochemical integrity.
Causality and Prevention
The mechanism of racemization during peptide coupling often involves the formation of a 5(4H)-oxazolone intermediate.[10] This intermediate readily tautomerizes to its aromatic isomer in the presence of a base, resulting in racemization. The key to preventing this is to select coupling conditions that either minimize the formation of the oxazolone or suppress its tautomerization.
Recommended Protocols & Reagents
1. Choice of Coupling Reagent and Additives:
The selection of the appropriate coupling reagent and additive is crucial for minimizing racemization.
| Coupling Reagent | Additive | Rationale |
| Carbodiimides (e.g., DIC, EDC) | OxymaPure or HOBt | These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[10][11] |
| Phosphonium Salts (e.g., PyBOP) | - | PyBOP is a non-toxic alternative to BOP and is effective in solid-phase synthesis.[10] |
| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | - | These reagents are highly efficient but can promote racemization in the presence of excess base. Their use should be carefully optimized. |
| T3P (n-propanephosphonic acid anhydride) | Pyridine | This combination offers a mild and low-epimerization method for amide bond formation.[12] |
2. Base Selection and Stoichiometry:
The choice and amount of base used are critical.
-
Weak, Sterically Hindered Bases: Use of a weak, non-nucleophilic, and sterically hindered base is recommended to minimize the abstraction of the α-proton. 2,4,6-collidine and N-methylmorpholine (NMM) are generally preferred over more basic and less hindered amines like diisopropylethylamine (DIEA).[10][13]
-
Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction. An excess of base will significantly increase the rate of racemization.
3. Temperature and Reaction Time:
-
Low Temperatures: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of racemization.[7][]
-
Monitor Reaction Progress: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete to avoid prolonged exposure to conditions that can cause racemization.
Experimental Workflow: Low-Racemization Amide Coupling
Caption: Low-racemization amide coupling workflow.
Issue 2: Racemization During N-Alkylation or N-Arylation
Introducing substituents onto the piperazine nitrogens can also lead to racemization if the reaction conditions are not carefully controlled, particularly when strong bases are employed.
Causality and Prevention
The use of strong bases to deprotonate the piperazine nitrogen can inadvertently lead to the deprotonation of the α-carbon, causing racemization. The choice of base and reaction temperature are the most critical parameters to control.
Recommended Protocols & Reagents
1. Base Selection:
-
Mild Inorganic Bases: Whenever possible, use mild inorganic bases such as K₂CO₃ or Cs₂CO₃. These are often sufficient for N-alkylation with reactive alkyl halides and are less likely to cause racemization than strong organic bases.
-
Avoid Strong Bases: Avoid the use of very strong bases like lithium diisopropylamide (LDA) or n-butyllithium unless absolutely necessary and, if so, use them at very low temperatures.
2. Temperature Control:
-
Low to Moderate Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many N-alkylations, room temperature or slightly elevated temperatures (40-60 °C) are sufficient.
3. Alternative Strategies:
-
Reductive Amination: If the desired substituent can be introduced via an aldehyde or ketone, reductive amination is a milder alternative to direct alkylation and is less prone to causing racemization.
-
Buchwald-Hartwig Amination: For N-arylation, palladium-catalyzed cross-coupling reactions often proceed under conditions that are compatible with maintaining the stereochemical integrity of the chiral center.
Decision Tree for N-Substitution Strategy
Caption: Selecting a low-racemization N-substitution strategy.
References
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- The problem of racemization in drug discovery and tools to predict it. (2019). ORCA – Online Research @ Cardiff.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025).
- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).
- Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
- Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S.
- Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH.
- Amide synthesis by acyl
- 19.
- Enantioconvergent Amination of Racemic Tertiary C–H Bonds. (n.d.). PubMed Central - NIH.
- Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Racemiz
- Epimerisation in Peptide Synthesis. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. mdpi.com [mdpi.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
analytical methods for assessing enantiomeric purity of (R)-piperazine-2-carboxamide
Technical Support Center: Enantiomeric Purity of (R)-piperazine-2-carboxamide
Document ID: TSC-RPC-2026-01
Version: 1.0
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For this compound, a key chiral building block in drug development, ensuring high enantiomeric purity is paramount for safety and efficacy. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical methods used to assess its enantiomeric purity. It includes detailed troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: Why is it critical to determine the enantiomeric purity of this compound?
A1: The biological activity of chiral molecules is often stereospecific. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or cause undesirable side effects. Regulatory agencies like the FDA and EMA require stringent control over enantiomeric impurities to ensure the safety and efficacy of the final drug product. Therefore, accurately quantifying the unwanted (S)-enantiomer in a sample of this compound is a mandatory step in quality control.
Q2: What are the primary analytical methods for assessing the enantiomeric purity of this compound?
A2: The most widely employed techniques are forms of chiral chromatography.[1][2] These include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers.[2][3]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC that often provides faster and more efficient separations, especially for polar compounds.[4][][6]
-
Chiral Gas Chromatography (GC): This method is suitable if the analyte is volatile or can be made volatile through derivatization.[7][8][9]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that uses chiral selectors in the background electrolyte.[1][3]
Q3: What is a typical acceptable limit for the enantiomeric impurity?
A3: While specific limits depend on the final drug product and its clinical application, general guidelines from the International Council for Harmonisation (ICH) are often followed. For a new drug substance, the enantiomeric impurity may be treated as a general impurity. According to ICH Q3A(R2) guidelines, the reporting threshold for an impurity is typically 0.05%, and the identification threshold is 0.10% or a daily intake of 1.0 mg, whichever is lower. Therefore, methods must be sensitive enough to accurately quantify the (S)-enantiomer at these low levels.[1]
Q4: How do I select the right chiral stationary phase (CSP)?
A4: CSP selection is the most critical step in method development. For a molecule like piperazine-2-carboxamide, which contains amine and amide functionalities, polysaccharide-based CSPs are an excellent starting point.[10][11][12] These phases, often based on derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and steric interactions.[13] A screening approach using several different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) under normal phase, polar organic, and reversed-phase conditions is highly recommended to find the optimal separation.[14]
Part 2: Chiral HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the workhorse for this analysis. This guide addresses common issues encountered during method development and routine use.
Diagram: General Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and resolving common HPLC issues.
Caption: A systematic workflow for troubleshooting common HPLC separation issues.
Q&A: Specific HPLC Problems
Q5: I am seeing poor or no resolution between the (R) and (S) enantiomers. What should I do?
A5: This is the most common challenge in chiral separations. The cause lies in suboptimal interaction between the analytes and the chiral stationary phase.
-
Probable Cause 1: Incorrect Mobile Phase. The composition of the mobile phase (both the solvents and the additives) is crucial for chiral recognition.
-
Solution:
-
Re-optimize Solvent Ratio: In normal phase (e.g., Heptane/Ethanol), systematically vary the alcohol modifier percentage. Small changes (e.g., 1-2%) can have a dramatic impact on resolution.
-
Add/Change an Additive: For basic compounds like piperazines, peak shape and resolution can be significantly improved by adding a small amount of a basic additive to the mobile phase (e.g., 0.1% diethylamine or butylamine).[14] This suppresses deleterious interactions with residual acidic silanols on the silica support. If you are already using an additive, consider changing its concentration or type.
-
Change the Alcohol Modifier: If using Heptane/Ethanol, try switching the alcohol to isopropanol (IPA) or n-butanol. The change in polarity and hydrogen bonding capability can alter the selectivity.
-
-
-
Probable Cause 2: Inappropriate Column Temperature. Chiral separations are often sensitive to temperature.
-
Solution: Systematically evaluate the effect of column temperature. Lower temperatures (e.g., 10-25°C) often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[15] Conversely, some separations improve at higher temperatures due to kinetic effects. Test a range from 15°C to 40°C in 5°C increments.
-
-
Probable Cause 3: Unsuitable Flow Rate.
-
Solution: While less common, the flow rate can affect resolution. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can sometimes improve separation.
-
Q6: My peaks are tailing or fronting, leading to poor quantification. How can I fix this?
A6: Poor peak shape is typically caused by secondary, undesirable interactions or column overload.
-
Probable Cause 1: Strong Analyte Interaction with Silica Support. The basic amine groups on piperazine can interact strongly with acidic silanol groups on the silica surface of the column, causing peak tailing.
-
Solution: As mentioned in A5, use a basic mobile phase additive like diethylamine (DEA) or triethylamine (TEA).[14] This additive competes with the analyte for the active silanol sites, resulting in more symmetrical peaks.
-
-
Probable Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.
-
Solution: Reduce the sample concentration or the injection volume. Prepare a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject each to see if peak shape improves at lower concentrations.
-
-
Probable Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible to minimize this effect.
-
Q7: My retention times are drifting or shifting between injections. What is the cause?
A7: Unstable retention times point to a lack of equilibrium in the system or hardware issues.
-
Probable Cause 1: Insufficient Column Equilibration. Chiral columns, especially in normal phase, can require long equilibration times.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes (or 10-20 column volumes) before the first injection. When changing mobile phase composition, a thorough flush and re-equilibration is critical. Chiral columns can have a "memory" of previous mobile phases and additives used.[16]
-
-
Probable Cause 2: Mobile Phase Instability.
-
Solution: If using a volatile mobile phase (like hexane/heptane), prevent selective evaporation by covering the solvent reservoirs. Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubble formation in the pump.[17]
-
-
Probable Cause 3: Temperature Fluctuations.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. Even small drifts in ambient lab temperature can cause retention time shifts.[15]
-
-
Probable Cause 4: Pump or System Leaks.
-
Solution: Check for leaks throughout the system, from the solvent lines to the detector waste. A leak will cause the flow rate to fluctuate, leading to unstable retention times.[17] Check pump pressure; a wildly fluctuating pressure often indicates a leak or air bubbles.
-
Q8: The backpressure on my column has suddenly increased. What should I do?
A8: A sudden pressure increase usually indicates a blockage in the system.
-
Probable Cause 1: Blocked Inlet Frit. Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution:
-
First, confirm the blockage is in the column: Disconnect the column from the injector and see if the system pressure returns to normal. If it does, the blockage is in the column.
-
Back-flush the column: Reverse the direction of flow through the column (disconnect from the detector and run the flow to a waste beaker) at a low flow rate (0.2 mL/min). This can often dislodge particulates from the inlet frit.[18]
-
Prevention: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column.[18]
-
-
-
Probable Cause 2: Sample Precipitation. The sample may be precipitating on the column if the sample solvent is incompatible with the mobile phase.
Part 3: Experimental Protocol & Data
This section provides a validated starting method for the chiral separation of piperazine-2-carboxamide enantiomers and a summary table of typical parameters.
Table 1: Recommended Chiral HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 150 x 4.6 mm, 3 µm) | Immobilized phases are robust and compatible with a wide range of solvents.[12] |
| Mobile Phase | Heptane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | Normal phase mode often provides better selectivity for this class of compounds. DEA is critical for good peak shape.[14] |
| Flow Rate | 0.8 mL/min | A good starting point for balancing resolution and analysis time. |
| Column Temp. | 25°C | Provides good enantioselectivity and is easy to maintain. |
| Detection | UV at 210 nm | Piperazine-2-carboxamide lacks a strong chromophore; detection at low UV is necessary for sensitivity. |
| Injection Vol. | 5 µL | Minimizes potential for band broadening and column overload. |
| Sample Diluent | Mobile Phase | Ensures compatibility and prevents peak distortion. |
Step-by-Step Protocol: Enantiomeric Purity Analysis
-
System Preparation:
-
Prepare the mobile phase as specified in Table 1. Ensure all components are HPLC grade.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Install the chiral column and set the column oven temperature to 25°C.
-
Purge the pump and prime all solvent lines.
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase at the analytical flow rate of 0.8 mL/min for at least 60 minutes or until a stable baseline is observed.
-
-
Sample Preparation:
-
System Suitability Solution (SSS): Prepare a solution containing approximately 0.1 mg/mL of racemic piperazine-2-carboxamide in the mobile phase. This solution is used to verify that the system can adequately separate the two enantiomers.
-
This compound Test Sample: Prepare a solution of the sample to be tested at a concentration of approximately 1.0 mg/mL in the mobile phase. This higher concentration is used to ensure the detection of any small enantiomeric impurity.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run & Data Acquisition:
-
Set up the sequence in the chromatography data system (CDS).
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the System Suitability Solution. Verify that the resolution between the two enantiomer peaks is greater than 2.0. The (R)-enantiomer is expected to elute first under these conditions, but elution order must be confirmed with an authentic standard.
-
Inject the this compound Test Sample.
-
-
Data Analysis:
-
Integrate the peaks for both the (R)- and (S)-enantiomers in the test sample chromatogram.
-
Calculate the percentage of the (S)-enantiomer using the area percent formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
-
Report the result according to the validated reporting thresholds for the project.
-
Diagram: Method Development Logic
This diagram illustrates the decision-making process during chiral method development.
Caption: A flowchart for systematic chiral method development.
References
-
Gadzała-Kopciuch, R., et al. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho Laboratories Pvt. Ltd. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Tőtős, R., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Dwivany, F. M., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central. Available at: [Link]
-
D'Orazio, G., et al. (2015). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available at: [Link]
-
Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]
-
European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
Sources
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. chiraltech.com [chiraltech.com]
improving yield and purity in (R)-piperazine-2-carboxamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for the synthesis of (R)-piperazine-2-carboxamide, a key chiral building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to improve yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of enantiomerically pure this compound typically starts from the commercially available (R)-piperazine-2-carboxylic acid. The core challenge lies in the selective amidation of the carboxylic acid moiety without affecting the secondary amines of the piperazine ring, and crucially, without causing racemization of the chiral center. A general and effective approach involves a three-step process:
-
Orthogonal Protection: The two nitrogen atoms of the piperazine ring are protected with different protecting groups to allow for selective deprotection later. A common strategy is to use a Boc (tert-butyloxycarbonyl) group on one nitrogen and a Cbz (carboxybenzyl) or other suitable group on the other.
-
Amide Bond Formation: The carboxylic acid is then activated and coupled with an ammonia source to form the desired carboxamide.
-
Deprotection: The protecting groups are sequentially removed to yield the final this compound.
This guide will focus on troubleshooting and optimizing each of these critical stages.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Orthogonal Protection of Piperazine Nitrogens
Question 1: I am observing low yields and a mixture of mono- and di-protected piperazine during the protection step. How can I improve the selectivity?
Answer: This is a common issue arising from the similar reactivity of the two nitrogen atoms in the piperazine ring. Achieving high selectivity for mono-protection is crucial.
-
Underlying Cause: The relative nucleophilicity of the two nitrogen atoms is not sufficiently differentiated under the reaction conditions.
-
Troubleshooting Strategies:
-
Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the first protecting group reagent. Adding the reagent slowly and at a low temperature (e.g., 0 °C) can significantly improve selectivity.
-
Choice of Protecting Groups: The order of introduction matters. For instance, introducing a Boc group first can sterically hinder the second nitrogen, facilitating the subsequent introduction of a different protecting group.
-
Solvent and Base Selection: The choice of solvent and base can influence the reaction's selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. The use of a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can help minimize side reactions.
-
Purification of the Mono-protected Intermediate: It is often necessary to purify the mono-protected intermediate by column chromatography to remove any di-protected byproduct and unreacted starting material before proceeding to the next step.
-
Question 2: My protecting group is being cleaved during the workup or subsequent steps. What should I do?
Answer: Protecting group stability is paramount for a successful multi-step synthesis.
-
Underlying Cause: The chosen protecting group may not be stable to the reaction or workup conditions of the subsequent steps. For example, Boc groups are labile under acidic conditions, while Cbz groups are sensitive to hydrogenolysis.
-
Troubleshooting Strategies:
-
Review Orthogonality: Ensure your protecting groups are truly orthogonal, meaning one can be removed without affecting the other. A classic orthogonal pair is Boc (acid-labile) and Cbz (hydrogenolysis-labile).
-
Milder Reaction Conditions: If a protecting group is partially cleaved, consider using milder conditions in the subsequent steps. For example, for a Boc-protected compound, avoid strongly acidic workups.
-
Alternative Protecting Groups: If instability persists, consider alternative protecting groups with different cleavage conditions. For example, an Fmoc (fluorenylmethyloxycarbonyl) group is base-labile and can be a good alternative.
-
Step 2: Amide Bond Formation
Question 3: The yield of my amide coupling reaction is low. What are the potential reasons and how can I improve it?
Answer: Low yields in amide bond formation can be attributed to several factors, including incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the ammonia source.[1]
-
Underlying Cause & Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inefficient Carboxylic Acid Activation | The carboxylic acid is not fully converted to a more reactive species (e.g., an active ester or acyl chloride), leading to unreacted starting material. | Use a reliable coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), or converting the acid to an acyl chloride using thionyl chloride or oxalyl chloride.[1][2] |
| Side Reactions | The activated carboxylic acid can undergo side reactions, such as forming an unreactive anhydride or reacting with the solvent. | Optimize reaction conditions. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Poor Nucleophilicity of Ammonia Source | If using aqueous ammonia, its nucleophilicity might be reduced in certain organic solvents. | Use a more soluble ammonia source like ammonium chloride in the presence of a base, or consider using a protected form of ammonia that is more soluble in organic solvents. |
| Steric Hindrance | The protecting groups on the piperazine ring might sterically hinder the approach of the activated carboxylic acid. | This is less of a concern for the relatively small carboxamide group but can be a factor. Ensure the chosen protecting groups do not create excessive steric bulk around the reaction center. |
Question 4: I am observing significant racemization at the chiral center during the amide coupling step. How can I prevent this?
Answer: Preventing racemization is critical for synthesizing the desired (R)-enantiomer. Racemization can occur via the formation of an oxazolone intermediate when the carboxylic acid is activated.[3][4]
-
Underlying Cause: The activation of the carboxylic acid can lead to the formation of a planar, achiral oxazolone intermediate, which upon ring-opening by the amine can produce a racemic mixture.
-
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Reagents like HATU and COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to suppress racemization.[3] Adding HOBt or OxymaPure® (ethyl cyanoglyoxylate-2-oxime) as an additive when using carbodiimides can also significantly reduce racemization.[4]
-
Base Selection: The choice of base is crucial. Use of a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is recommended over stronger, more nucleophilic bases which can promote racemization.[4]
-
Low Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature). This can slow down the rate of oxazolone formation and subsequent racemization.[5]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of racemization. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
-
Step 3: Deprotection and Purification
Question 5: I am having difficulty selectively removing one protecting group without affecting the other.
Answer: This goes back to the principle of orthogonal protection.
-
Underlying Cause: The cleavage conditions for one protecting group are harsh enough to partially or fully remove the other.
-
Troubleshooting Strategies:
-
Re-evaluate Orthogonality: Double-check the compatibility of your protecting groups and their deprotection conditions.
-
Optimize Deprotection Conditions: Fine-tune the deprotection conditions to be as mild as possible. For example, for Boc deprotection, use a milder acid like trifluoroacetic acid (TFA) in DCM at 0 °C instead of stronger acids like HCl in dioxane. For Cbz deprotection, ensure the hydrogenation is carried out at atmospheric pressure and with a catalyst that is not overly aggressive.
-
Question 6: My final product is difficult to purify, and the yield after purification is low.
Answer: Purification of the final product can be challenging due to its polar nature and potential for forming salts.
-
Underlying Cause: The deprotected piperazine-2-carboxamide is a polar, water-soluble compound, which can make extraction and chromatography difficult. Impurities from previous steps can also co-elute with the product.
-
Troubleshooting Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification and can provide high-purity material. Experiment with different solvent systems (e.g., methanol/ether, ethanol/acetone, isopropanol/water) to find optimal crystallization conditions.[6]
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. Due to the polar nature of the product, a polar mobile phase will be required (e.g., DCM/methanol with a small amount of ammonium hydroxide to prevent streaking). Reverse-phase chromatography (C18 silica) can also be an effective alternative.
-
Salt Formation and Precipitation: In some cases, forming a salt of the final product (e.g., the hydrochloride or tartrate salt) can facilitate its purification by precipitation from a suitable solvent. The free base can then be regenerated if needed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm the enantiomeric purity of my final this compound?
A1: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of piperazine derivatives.[7][8] The mobile phase typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), sometimes with a small amount of an amine additive (like diethylamine) to improve peak shape.
Q2: Can I synthesize this compound without using protecting groups?
A2: While it is theoretically possible, it is highly challenging to achieve good yield and purity without protecting groups. Direct amidation of unprotected piperazine-2-carboxylic acid would likely result in a complex mixture of products, including N-acylated byproducts and polymers, making purification extremely difficult.[9]
Q3: What are some common byproducts to look out for in the synthesis?
A3: Common byproducts include:
-
Diastereomers: If any racemization occurs.
-
Over-acylated piperazine: Where the amide bond forms on one of the piperazine nitrogens instead of the carboxylic acid.
-
Unreacted starting materials: From incomplete reactions.
-
Byproducts from protecting group manipulation: For example, benzyl alcohol from Cbz deprotection.
Q4: How can I improve the overall yield of the synthesis?
A4: To improve the overall yield, it is crucial to optimize each step of the synthesis. This includes:
-
Ensuring high conversion in each reaction by monitoring with TLC or LC-MS.
-
Minimizing losses during workup and purification by using efficient extraction and crystallization techniques.
-
Carefully choosing reagents and reaction conditions to minimize side reactions.
-
Purifying intermediates at each stage to ensure high-purity material is carried forward.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the hydrogenation of a pyrazine-2-carboxamide precursor. This method can be effective but requires careful control of the hydrogenation conditions to achieve the desired stereoselectivity.[10] Another approach is through asymmetric synthesis, building the chiral piperazine ring from acyclic precursors, which can offer excellent enantiocontrol but may involve more steps.
Caption: A logical approach to troubleshooting synthesis issues.
IV. References
-
Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
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Merck & Co., Inc. (1995). Racemization process of optically clear or enriched piperazine-2-tert-butylcarboxamide substrate and substrate for making the same. CZ227296A3.
-
Štefin, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Wang, T., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(11), 1897. [Link]
-
Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 25-34. [Link]
-
F. Hoffmann-La Roche AG. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. US5945534A.
-
Aydin, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 25-34. [Link]
-
Bon, R. S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]
-
Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 2929-2937. [Link]
-
Byrn, S. R., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 1(5), 415-422. [Link]
-
Pfizer Inc. (2007). Process for synthesizing piperazine-piperidine compounds. WO2007146072A2.
-
Nemes, P., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1737-1756. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 17(1), 133-142. [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Processes, 10(4), 698. [Link]
-
Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
-
Bar-Ziv, L., et al. (2017). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 19(3), 485-492. [Link]
-
Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
-
Kumar, A., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(3), 1032-1038. [Link]
-
Abadiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 636-645. [Link]
-
Pathare, R. S., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(12), 1475-1481. [Link]
-
Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 846-852. [Link]
-
Bruin, B. d., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7306. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(10), 11937-11954. [Link]
-
Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. [Link]
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scale-up challenges for the production of (R)-piperazine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the process development and scale-up of (R)-piperazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this important chiral intermediate from the laboratory to pilot and commercial-scale production. Our focus is on providing practical, scientifically-grounded solutions to real-world problems.
Overview: The Critical Nature of Scaling this compound
This compound is a valuable chiral building block in medicinal chemistry, notably as an intermediate for various active pharmaceutical ingredients (APIs). The primary challenge in its large-scale production lies in maintaining stereochemical integrity while ensuring process safety, efficiency, and purity. The transition from a lab-scale synthesis, often forgiving in its parameters, to a multi-kilogram or ton-scale process introduces significant complexities. Issues such as heat transfer, mixing efficiency, and impurity profiles, which are negligible in a round-bottom flask, become process-defining challenges in a large reactor.
This guide will focus on the most common synthetic route amenable to scale-up: the asymmetric hydrogenation of a pyrazine precursor. We will address key questions and troubleshoot common failures in this process.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise during the initial phases of a scale-up project.
Q1: What is the most significant challenge when scaling the synthesis of this compound?
A1: The single most critical challenge is controlling the stereochemistry to consistently produce the (R)-enantiomer with high enantiomeric excess (ee). This is typically achieved via asymmetric hydrogenation of pyrazine-2-carboxamide. At scale, maintaining the precise conditions (temperature, pressure, catalyst activity) required for high stereoselectivity is difficult due to mass and heat transfer limitations in large reactors.[1][2]
Q2: Which synthetic route is generally preferred for industrial scale?
A2: A common and effective route starts with 2-pyrazinecarbonitrile, which is hydrated to pyrazine-2-carboxamide. This intermediate then undergoes asymmetric hydrogenation to yield the desired this compound.[3][4] This route is favored because it avoids costly chiral starting materials and leverages well-established catalytic technologies.
Workflow: Common Industrial Synthesis Route
The following diagram outlines the typical manufacturing process, highlighting the critical control points for scale-up.
Caption: High-level workflow for the production of this compound.
Q3: How do I choose the right catalyst for the asymmetric hydrogenation step?
A3: Catalyst selection is paramount. Chiral phosphine ligands complexed with Iridium (Ir) or Rhodium (Rh) are commonly employed for the asymmetric hydrogenation of heteroaromatics like pyrazines.[2] The choice depends on substrate specifics and desired performance. For scale-up, heterogeneous catalysts are often preferred for easier removal, but homogeneous catalysts typically offer higher selectivity and activity. A thorough screening of catalysts and ligands, considering factors like turnover number (TON), turnover frequency (TOF), and cost, is essential during process development.
Q4: What are the primary safety concerns during scale-up?
A4: The hydrogenation step presents the most significant safety risk. It involves the use of flammable hydrogen gas under high pressure, which requires specialized high-pressure reactors and stringent safety protocols (e.g., HAZOP analysis).[5] Additionally, some metal catalysts can be pyrophoric, especially after the reaction when exposed to air. Proper handling and quenching procedures are mandatory.
Troubleshooting Guide: Common Scale-Up Failures
This section provides in-depth solutions to specific problems encountered during scale-up experiments.
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
A drop in ee is the most common and costly failure during the scale-up of a chiral synthesis.
| Potential Cause & Explanation | Troubleshooting Protocol |
| Poor Temperature Control: The hydrogenation reaction is exothermic. In large reactors with a low surface-area-to-volume ratio, "hot spots" can form, altering the catalyst's chiral environment and reducing selectivity. | 1. Characterize Exothermicity: Use Reaction Calorimetry (RC1) to determine the heat of reaction (ΔHr) at the lab scale. 2. Model Heat Transfer: Work with chemical engineers to model the heat transfer capabilities of the target reactor. 3. Adjust Process Parameters: Implement slower substrate addition rates or reduce the reaction concentration to manage heat evolution. Ensure the reactor's cooling system is adequate. |
| Insufficient Mixing/Mass Transfer: Poor mixing can lead to localized hydrogen starvation at the catalyst surface, causing side reactions or reducing the rate of the desired chiral transformation. | 1. Agitator Study: Evaluate different agitator types (e.g., Rushton turbine, pitched blade) and speeds (RPM) at the pilot scale. 2. Hydrogen Sparging: Ensure the hydrogen delivery system provides good dispersion. A sparging tube below the agitator is often effective. 3. Monitor Hydrogen Uptake: Use a mass flow controller to monitor H₂ uptake in real-time. A drop-off may indicate a mass transfer limitation. |
| Catalyst Deactivation or Poisoning: Trace impurities in starting materials or solvents (e.g., sulfur, halides) can poison the precious metal catalyst. The catalyst may also degrade if the reaction is run for too long or at too high a temperature. | 1. Raw Material Qualification: Implement stringent quality control on all incoming materials. Test for known catalyst poisons. 2. Inerting Procedures: Ensure the reactor is meticulously purged with an inert gas (N₂ or Ar) to remove oxygen, which can deactivate many hydrogenation catalysts. 3. Catalyst Loading Study: A higher catalyst loading might be required at scale to compensate for minor deactivation, but this has cost implications. |
Troubleshooting Logic: Diagnosing Low Enantiomeric Excess
Use this decision tree to systematically identify the root cause of poor stereoselectivity.
Sources
Validation & Comparative
A Tale of Two Enantiomers: Unveiling the Stereospecific Landscape of Piperazine-2-Carboxamide in Biological Systems
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions that govern biological processes, the three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inertness, or even toxicity. This principle of stereochemistry is paramount in drug discovery and development. This guide delves into a comparative analysis of the (R)- and (S)-enantiomers of piperazine-2-carboxamide, a core heterocyclic scaffold prevalent in numerous biologically active compounds. While direct comparative biological data for the parent (R)- and (S)-piperazine-2-carboxamide are sparse in publicly available literature[1][2], this guide will extrapolate from established principles of stereospecificity and leverage data from closely related derivatives to provide a comprehensive and insightful comparison.
The piperazine ring is a versatile scaffold in medicinal chemistry, known to impart favorable physicochemical properties and to serve as a key component in molecules targeting a wide array of biological targets, including enzymes and receptors.[3][4] The introduction of a carboxamide group at the 2-position of the piperazine ring creates a chiral center, giving rise to the (R) and (S) enantiomers. These non-superimposable mirror images can and often do exhibit distinct pharmacological profiles.
The Decisive Role of Chirality: Why Enantiomers Matter
The biological environment, composed of chiral macromolecules such as proteins and nucleic acids, acts as a chiral discriminator. The binding of a small molecule to its biological target is a highly specific three-dimensional interaction, akin to a key fitting into a lock. Consequently, enantiomers of a chiral drug can exhibit significant differences in their affinity, potency, and efficacy. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
A compelling example of this stereospecificity is observed in pyrimidinyl-piperazine carboxamide derivatives, which have been investigated as α-glucosidase inhibitors for the management of type 2 diabetes.[2][5] In these studies, compounds with an S-configuration at the chiral center of the piperazine moiety consistently demonstrated significantly higher inhibitory activity against α-glucosidase compared to their R-enantiomer counterparts, with some S-enantiomers being up to 5-fold more potent.[2] This pronounced difference underscores the critical importance of evaluating enantiomers separately in biological assays.
Comparative Biological Activity: An Evidence-Based Extrapolation
-
Anticancer Activity: Piperazine derivatives have shown promise as anticancer agents.[6]
-
Antiviral Activity: Certain aryl-piperazine derivatives have been identified with antiviral properties.[6]
-
Antidiabetic Activity: As mentioned, piperazine-containing compounds are being explored as α-glucosidase and DPP-4 inhibitors.[2][7]
-
Antimalarial Activity: Piperidine carboxamides, structurally similar to piperazine carboxamides, have demonstrated potent antimalarial activity, with the (S)-enantiomer being 100-fold more active than the (R)-enantiomer.
Based on these and other examples in the literature, it is highly probable that (R)- and (S)-piperazine-2-carboxamide will exhibit distinct profiles in various biological assays.
Table 1: Postulated Comparative Activity Profile of (R)- vs. (S)-Piperazine-2-Carboxamide Based on Derivative Studies
| Biological Target/Assay | Predicted More Active Enantiomer | Rationale and Supporting Evidence from Derivatives |
| α-Glucosidase Inhibition | (S)-piperazine-2-carboxamide | Studies on pyrimidinyl-piperazine carboxamides show that the S-enantiomer is consistently more potent (up to 5-fold) than the R-enantiomer in inhibiting yeast α-glucosidase.[2][5] |
| Proteasome Inhibition (Antimalarial) | (S)-piperazine-2-carboxamide | In a series of piperidine carboxamides targeting the Plasmodium falciparum proteasome, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer. This suggests a highly stereospecific binding pocket. |
| 5-HT3 Receptor Antagonism (Antidepressant-like) | Enantiomer-specific activity is likely | Piperazine analogs of carboxamides have shown potent 5-HT3 receptor antagonism.[8] As with most receptor interactions, a high degree of stereoselectivity is expected, though the preferred enantiomer would need to be determined experimentally. |
Experimental Protocols for Chiral Discrimination
To experimentally validate the predicted differences in biological activity, rigorous and well-defined assay protocols are essential. Below is a detailed methodology for an in vitro α-glucosidase inhibition assay, an area where stereospecificity of piperazine carboxamide derivatives has been clearly demonstrated.[5]
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which is responsible for breaking down complex carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
(R)-piperazine-2-carboxamide and (S)-piperazine-2-carboxamide
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of the (R) and (S) enantiomers of piperazine-2-carboxamide and acarbose in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or control), and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Asymmetric synthesis of enantiopure piperazine-2-carboxamide.
Conclusion and Future Directions
The principle of stereospecificity is a fundamental tenet of pharmacology. While direct comparative data for (R)- and (S)-piperazine-2-carboxamide remains elusive in the public domain, the wealth of information on their derivatives strongly suggests that these enantiomers will exhibit distinct biological activities. The S-enantiomer appears to be favored in several reported instances, particularly in enzyme inhibition assays.
This guide serves as a call to action for further research into the specific pharmacological profiles of these fundamental chiral building blocks. Such studies would not only provide valuable data for structure-activity relationship (SAR) analyses but also pave the way for the rational design of more potent and selective drug candidates based on the versatile piperazine-2-carboxamide scaffold. The detailed experimental protocols and synthetic considerations provided herein offer a solid foundation for researchers to embark on this important endeavor.
References
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MiMeDB. (S)-piperazine-2-carboxamide (MMDBc0055076). [Link]
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Chobanian, H. R., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 1-14. [Link]
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PubChem. Piperazine-2-carboxamide. [Link]
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Wikipedia. Cetirizine. [Link]
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ChEMBL. [Link]
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Gawande, N. G., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 126-137. [Link]
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PubChem. (S)-piperidine-2-carboxamide. [Link]
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Perli, M., & Govindarajan, R. (2020). Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 9(14), 1356-1377. [Link]
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Riemersma, M. F., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 1-13. [Link]
-
Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 5(1), 21-37. [Link]
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Di Mola, A., et al. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 26(11), 3234. [Link]
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Cambridge Crystallographic Data Centre. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 25(19), 4483. [Link]
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Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 213-221. [Link]
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PubChem. 4-Benzylamino-2-[(4-piperazin-1-ylphenyl)amino]-pyrimidine-5-carboxamide. [Link]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
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Di Mola, A., et al. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 26(11), 3234. [Link]
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ResearchGate. Two step approach to piperazine-2-carboxamide via hydrolysis followed... [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). [Link]
-
PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. [Link]
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ChEMBL Interface Documentation. (2026). Drug and Compound Questions. [Link]
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A Senior Application Scientist's Guide to the Validation of (R)-piperazine-2-carboxamide as a Privileged Scaffold in Drug Design
Introduction: The Quest for Superior Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a core structure frequently found in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2][3] Its prevalence is not accidental; the two nitrogen atoms within the six-membered ring bestow favorable physicochemical properties, such as improved aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1][3] This guide delves into a specific, stereochemically defined variant of this esteemed scaffold: (R)-piperazine-2-carboxamide . We will explore its inherent advantages as a constrained diamine scaffold, compare its potential performance against common alternatives, and provide a comprehensive, field-proven workflow for its validation in a drug discovery program.
The rationale for focusing on the this compound scaffold is rooted in the principles of modern drug design. The introduction of a chiral center and a carboxamide group onto the piperazine ring provides a trifecta of benefits:
-
Stereochemical Control for Enhanced Selectivity: The fixed (R)-configuration allows for precise, three-dimensional interactions with biological targets, which can significantly enhance binding affinity and selectivity.
-
Constrained Conformation: The ring structure reduces the conformational flexibility of the molecule. This pre-organization of pharmacophoric groups can lead to a lower entropic penalty upon binding to a target, potentially increasing potency.[4]
-
Versatile Vector for Pharmacophore Elaboration: The carboxamide group serves as a versatile synthetic handle for introducing a wide array of chemical diversity, allowing for the fine-tuning of structure-activity relationships (SAR).
This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffold design for the discovery of novel therapeutics.
Comparative Analysis: this compound vs. Alternative Scaffolds
A direct, head-to-head comparison of a single drug candidate bearing different scaffolds is rare in published literature. However, we can construct a compelling comparative analysis by examining data from different studies targeting the same biological pathway. Here, we will compare the potential of the this compound scaffold in the context of cholinesterase inhibition, a key target in Alzheimer's disease therapy, against the closely related piperidine and pyrrolidine scaffolds.
Recent studies have highlighted the potential of piperazine-2-carboxylic acid and its carboxamide derivatives as cholinesterase inhibitors.[5] In one such study, a series of 1,4-disubstituted piperazine-2-hydroxamic acids and carboxamides were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, the 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative (7b ) demonstrated exceptionally potent and selective inhibition of BChE with a Ki of 1.6 nM.[5] This level of potency underscores the potential of the piperazine-2-carboxamide core to orient substituents for optimal interaction within the enzyme's active site.
| Compound ID | Scaffold | Target | Ki (nM) | Selectivity Index (AChE/BChE) |
| 7b | Piperazine-2-hydroxamic acid | BChE | 1.6 ± 0.08 | 21862.5 |
| Donepezil | N-benzylpiperidine | AChE/BChE | AChE: ~2.9, BChE: 12,500 ± 2600 | ~0.00023 |
| Tacrine | Acridine | AChE/BChE | AChE: ~7.7, BChE: 17.3 ± 2.3 | ~0.44 |
Table 1: Comparative inhibitory activity of a piperazine-2-hydroxamic acid derivative against established cholinesterase inhibitors. Data for compound 7b from Helal et al., 2023.[5] Data for Donepezil and Tacrine are well-established in the literature.
While not a direct carboxamide, the hydroxamic acid derivative 7b showcases the potential of the C2-substituted piperazine scaffold. When we look at other scaffolds in different contexts, the choice of the heterocyclic ring is often critical. For instance, in the development of histamine H3 and sigma-1 receptor antagonists, replacing a piperidine core with a piperazine core led to a significant drop in affinity for the sigma-1 receptor.[6] Conversely, in other contexts, replacing a piperazine ring with a pyrrolidine or morpholine group has been shown to decrease biological activity.[5] This highlights that the choice of scaffold is highly target-dependent, but the unique properties of the piperazine ring, including its two basic nitrogens, often play a crucial role in establishing key interactions with the target protein.
The this compound scaffold offers a distinct advantage over its piperidine counterpart by providing an additional nitrogen atom. This second nitrogen can serve as a hydrogen bond acceptor or a point for further substitution to modulate physicochemical properties or explore additional binding interactions. Compared to a more flexible, acyclic diamine scaffold, the constrained nature of the piperazine ring reduces the entropic cost of binding, which can translate to higher potency.
A Validated Workflow for the Application of the this compound Scaffold
The following section outlines a comprehensive, step-by-step workflow for the synthesis, derivatization, and evaluation of a novel compound library based on the this compound scaffold. This workflow is designed to be a self-validating system, with clear decision points and integrated assays to assess the drug-like properties of the synthesized molecules.
Part 1: Synthesis of the Core Scaffold and Library Generation
The successful application of any scaffold begins with a robust and scalable synthetic route. Here, we detail the synthesis of the core intermediate, (R)-4-N-Boc-piperazine-2-carboxylic acid, followed by a parallel synthesis approach to generate a diverse library of carboxamide derivatives.
Experimental Protocol 1: Synthesis of (R)-4-N-Boc-piperazine-2-carboxylic acid
This procedure is adapted from established methods for the enantioselective synthesis of piperazine derivatives.[]
-
Starting Material: Commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.
-
Boc Protection:
-
Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) as a solution in water, maintaining the temperature below 5 °C.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-N-Boc-piperazine-2-carboxylic acid, which can be used in the next step without further purification.
-
Experimental Protocol 2: Parallel Synthesis of a Carboxamide Library
This protocol utilizes a parallel synthesis approach to rapidly generate a library of diverse amides from the core scaffold.[8][9][10]
-
Array Preparation: In a 96-well plate, dispense a solution of (R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF to each well.
-
Amine Addition: To each well, add a unique amine (1.1 eq) from a pre-selected library of diverse primary and secondary amines.
-
Coupling Reagent Addition: To each well, add a solution of a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF.
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Perform liquid-liquid extraction in the plate format using ethyl acetate.
-
Purify the products using parallel flash chromatography or mass-directed preparative HPLC.
-
-
Deprotection: Treat the purified, Boc-protected amides with a solution of 4M HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.
-
Final Purification: After deprotection, purify the final compounds to yield the desired library of this compound derivatives as their hydrochloride or trifluoroacetate salts.
Part 2: In Vitro Biological and Pharmacokinetic Profiling
With a library of compounds in hand, the next crucial step is to evaluate their biological activity and drug-like properties.
Experimental Protocol 3: Primary Biological Screening (Example: Kinase Inhibition Assay)
This protocol describes a generic, high-throughput biochemical assay to identify initial hits.[11]
-
Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Procedure:
-
In a 384-well plate, add the kinase, the specific peptide substrate, and ATP.
-
Add the library compounds at a single, high concentration (e.g., 10 µM).
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Identify compounds that cause a significant reduction in the luminescent signal compared to a DMSO control. These are your initial "hits."
Experimental Protocol 4: In Vitro ADME - Caco-2 Permeability Assay
This assay is a regulatory-accepted model to predict human intestinal absorption.[12][13][14][15]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a concentration of, e.g., 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Experimental Protocol 5: In Vitro ADME - Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[11][16][17][18][19]
-
Assay Principle: Incubate the test compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Procedure:
-
Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) at 37 °C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile.
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint) of the compound.
Experimental Protocol 6: In Vitro Safety - hERG Inhibition Assay
This assay is critical for assessing the risk of cardiotoxicity.[20][21][22][23]
-
Assay Principle: Use an automated patch-clamp system to measure the effect of the compound on the hERG potassium channel current in a cell line stably expressing the channel.
-
Procedure:
-
Prepare a dose-response curve of the test compound.
-
Apply the different concentrations of the compound to the cells while monitoring the hERG channel current using a specific voltage-clamp protocol.
-
-
Data Analysis: Determine the IC50 value for the inhibition of the hERG current. A higher IC50 value indicates a lower risk of cardiotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel therapeutics. Its constrained, chiral nature provides a platform for achieving high potency and selectivity, while its synthetic tractability allows for extensive exploration of chemical space. The workflow presented in this guide provides a robust framework for the systematic validation of this scaffold, from initial synthesis to in-depth biological and pharmacokinetic profiling. By integrating these methodologies, drug discovery teams can efficiently identify and optimize lead candidates with a higher probability of success in preclinical and clinical development. The continued exploration of derivatives based on this and other constrained diamine scaffolds will undoubtedly enrich the arsenal of medicinal chemists in the ongoing quest for safer and more effective medicines.
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comparative analysis of piperazine-based scaffolds in medicinal chemistry
An In-Depth Comparative Analysis of Piperazine-Based Scaffolds in Medicinal Chemistry
Introduction: The Privileged Status of the Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a structure.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it an exceptionally versatile building block for drug design.[3]
The two nitrogen atoms impart basicity (pKa values of 5.35 and 9.73), allowing for the formation of water-soluble salts, which is crucial for drug formulation and administration.[4] This inherent polarity, combined with a flexible chair-boat conformational equilibrium, enables piperazine-containing molecules to present appended pharmacophores in optimal orientations for interacting with biological targets.[5][6] Furthermore, the piperazine moiety often enhances a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by improving properties like aqueous solubility and oral bioavailability.[6][7] This guide provides a comparative analysis of piperazine-based scaffolds across different therapeutic areas, delves into their structure-activity relationships (SAR), and presents key synthetic methodologies.
The Strategic Role of the Piperazine Ring in Drug Design
The piperazine core is rarely the primary pharmacophore itself. Instead, it serves as a sophisticated and highly adaptable linker or central scaffold.[5] Medicinal chemists leverage its unique properties in several strategic ways:
-
As a Versatile Scaffold: The N1 and N4 positions are readily and often differentially functionalized, allowing chemists to attach two different pharmacophoric groups and orient them in precise three-dimensional space to engage with binding pockets on a target protein.[5][8]
-
To Enhance Pharmacokinetics: The basic nature of the piperazine nitrogens is frequently exploited to improve the solubility and overall pharmacokinetic profile of a drug candidate.[6][8] By creating a more hydrophilic molecule, the piperazine ring can prevent aggregation and improve absorption.
-
As a Modulator of Activity: The specific substituents placed on the piperazine ring can fine-tune the electronic and steric properties of the entire molecule, directly impacting its binding affinity, selectivity, and mechanism of action.[9]
Comparative Analysis Across Therapeutic Areas
The adaptability of the piperazine scaffold is evident in its successful application across a wide spectrum of diseases. Below is a comparative look at its role in several key therapeutic areas.
Central Nervous System (CNS) Disorders
The piperazine ring is a cornerstone of many CNS-active drugs, particularly those targeting monoamine pathways involved in mood and psychosis.[10] Its ability to interact with dopamine and serotonin receptors has led to numerous antipsychotic, antidepressant, and anxiolytic agents.[11][12]
-
Antipsychotics: In typical antipsychotics like Fluphenazine and Perphenazine, the piperazine ring connects an aliphatic chain to a tricyclic phenothiazine system. This arrangement is crucial for dopamine D2 receptor antagonism. In atypical antipsychotics like Clozapine, the piperazine is attached to a dibenzodiazepine core, contributing to a broader receptor binding profile that includes serotonin (5-HT2A) receptors, which is believed to reduce extrapyramidal side effects.[10]
-
Antidepressants and Anxiolytics: Drugs like Vortioxetine and Buspirone feature an arylpiperazine moiety.[10] The specific aryl group (e.g., phenyl, pyrimidinyl) and the linker connecting it to the rest of the molecule are critical determinants of selectivity for different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT3, 5-HT7) and the serotonin transporter (SERT).[13]
| Drug | Class | Core Piperazine Moiety | Primary Target(s) | Key Structural Feature |
| Clozapine | Atypical Antipsychotic | N-methylpiperazine | D4, 5-HT2A | Piperazine links tricyclic core to a methyl group, modulating polypharmacology. |
| Olanzapine | Atypical Antipsychotic | N-methylpiperazine | D2, 5-HT2A | Thienobenzodiazepine core connected to N-methylpiperazine.[12] |
| Vortioxetine | Antidepressant | Phenylpiperazine | SERT, 5-HT1A, 5-HT3 | Piperazine acts as a linker between a phenyl group and a complex indole moiety.[10] |
| Buspirone | Anxiolytic | Pyrimidinylpiperazine | 5-HT1A (partial agonist) | The pyrimidinyl group is critical for 5-HT1A receptor affinity.[10] |
Oncology
In cancer therapy, particularly in the realm of kinase inhibitors, the piperazine scaffold is widely used to confer solubility and to act as a linker that positions key binding motifs into the ATP-binding pocket of kinases.
-
Imatinib (Gleevec): A landmark in targeted cancer therapy, Imatinib uses a N-methylpiperazine group. This basic moiety significantly enhances the drug's water solubility, enabling oral administration. It projects away from the core of the molecule and interacts with the solvent, while the rest of the structure engages the Bcr-Abl kinase.
-
Selpercatinib: This potent RET kinase inhibitor incorporates the piperazine ring within a more rigid diazabicycloheptane group.[8] This structural constraint helps to lock the molecule into the optimal conformation for binding to the ATP site, overcoming resistance mutations.[8]
| Drug | Class | Primary Target(s) | Role of Piperazine Scaffold |
| Imatinib | Kinase Inhibitor | Bcr-Abl, c-KIT, PDGFR | Provides crucial water solubility for oral bioavailability. |
| Gefitinib | Kinase Inhibitor | EGFR | Links the quinazoline core to a morpholino-containing side chain. |
| Selpercatinib | Kinase Inhibitor | RET kinase | Incorporated into a rigid bicyclic system to improve binding and overcome resistance.[8] |
Infectious Diseases
Historically, piperazine was first introduced as an anthelmintic agent.[4] Its mechanism involves paralyzing parasites by blocking acetylcholine at the myoneural junction, mediated through agonist effects on inhibitory GABA receptors.[4] This selectivity arises because vertebrate GABA receptors differ from those in helminths.[4] The piperazine core is also found in various antibiotics and antifungals.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin features a piperazine ring at the C-7 position. This substituent is known to enhance antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, and influences the drug's pharmacokinetic properties.[1]
-
Itraconazole: An antifungal agent, Itraconazole has a complex structure where a piperazine ring links a triazole-containing side chain to another aromatic system. This entire assembly is crucial for inhibiting fungal cytochrome P450 enzymes.[2]
General Structure-Activity Relationship (SAR) Principles
Decades of research have yielded key insights into the SAR of piperazine derivatives. The substitutions at the N1 and N4 positions are the most critical modulators of biological activity.
Caption: General Structure-Activity Relationship (SAR) map for the piperazine scaffold.
-
N1-Arylpiperazines: This is a classic motif, especially in CNS drugs. The nature of the aryl group (e.g., phenyl, pyrimidinyl, pyridinyl) and its substituents (e.g., methoxy, fluoro, trifluoromethyl) dictates receptor selectivity and affinity.[11]
-
N4-Substituents: This position is often used to modulate physicochemical properties. Small, polar groups can enhance solubility, while longer linkers can connect to a second binding domain on the target protein.
-
Ring Conformation: While often depicted as a simple hexagon, the piperazine ring's chair-boat conformations can be critical. Constraining the ring, for example by incorporating it into a bridged bicyclic system, can reduce the entropic penalty of binding and significantly increase potency.[5]
Comparative Overview of Synthetic Strategies
The synthesis of substituted piperazines is a well-trodden path in organic chemistry, with both classical and modern methods available. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.
Experimental Protocol: Synthesis of N-substituted Piperazine via Reductive Amination
This protocol describes a common and reliable method for introducing a substituent onto a piperazine nitrogen, adapted from published procedures.[14] It is a robust method for creating C-N bonds and is widely used in medicinal chemistry.
Objective: To synthesize 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine.
Rationale: Reductive amination is chosen for its high efficiency and tolerance of various functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone, minimizing side reactions.[14] Acetic acid is added as a catalyst to facilitate the formation of the intermediate iminium ion, which is the species that is subsequently reduced.
Step-by-Step Methodology:
-
Reactant Preparation: To a stirred solution of N-Boc-protected 2-(piperazin-1-yl)ethanamine (1.0 eq) and 1-methylpiperidin-4-one (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) at room temperature, add glacial acetic acid (AcOH, ~0.5 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the Boc-protected product.
-
Deprotection (if necessary): The Boc protecting group can be removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final primary amine product.
Caption: General workflow for the synthesis of N-substituted piperazines via reductive amination.
Case Study: Piperazine vs. Piperidine Scaffolds
Piperidine, the saturated six-membered ring with a single nitrogen atom, is another immensely popular scaffold in drug design. A direct comparison highlights the distinct advantages of each.
| Property | Piperazine | Piperidine | Medicinal Chemistry Implication |
| Basicity (pKa) | Two basic centers (pKa ~5.4, 9.7)[4] | One basic center (pKa ~11.2) | Piperidine is more strongly basic. Piperazine offers two sites for salt formation and H-bonding, often leading to higher solubility.[12] |
| Lipophilicity (logP) | Lower (more hydrophilic) | Higher (more lipophilic) | Piperidine-containing compounds may have better membrane permeability, while piperazine can improve aqueous solubility.[12] |
| Substitution | Two distinct N-H sites for functionalization | One N-H site for functionalization | Piperazine is an ideal linker for connecting two different pharmacophores. |
| Prevalence | CNS drugs, kinase inhibitors[12] | CNS drugs, various others | Both are common in CNS agents, but piperazine's dual-substitution capability makes it a frequent choice for complex linker-based designs.[15] |
A study comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists found that replacing a piperazine with a piperidine core dramatically shifted the affinity profile.[15] The piperazine derivative had high (nanomolar) affinity for the H3 receptor but low (micromolar) affinity for the sigma-1 receptor, whereas the corresponding piperidine derivative had high affinity for both, demonstrating how a subtle structural change can induce a switch to dual-target activity.[15]
Conclusion and Future Perspectives
The piperazine scaffold is a pillar of modern medicinal chemistry, valued for its synthetic tractability and its profound ability to impart favorable pharmacokinetic and pharmacodynamic properties.[5][6] Its role as a versatile linker and solubility enhancer has been proven time and again in numerous FDA-approved drugs. The comparative analysis across different therapeutic classes reveals that while the core scaffold is the same, its strategic application is highly nuanced and tailored to the specific biological target.
Future research will likely focus on expanding the synthetic toolkit for piperazine functionalization, particularly in creating more complex, conformationally constrained derivatives to enhance potency and selectivity.[5][16] As our understanding of polypharmacology grows, the piperazine scaffold, with its ability to link two distinct pharmacophores, will remain an invaluable tool for designing next-generation therapeutics that can modulate multiple targets simultaneously.
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A Comparative Guide to (R)-Piperazine-2-Carboxamide Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the piperazine ring represents a privileged scaffold—a molecular framework that consistently appears in pharmacologically active compounds.[1] Its unique physicochemical properties, such as high aqueous solubility and the ability to present substituents in defined spatial orientations, make it a cornerstone of modern medicinal chemistry.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, high-interest subclass: (R)-piperazine-2-carboxamide derivatives. Our focus will be on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a validated target for the treatment of type 2 diabetes mellitus (T2DM), while also comparing their performance and structural attributes against established alternatives.
The Significance of the this compound Scaffold as a DPP-4 Inhibitor
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 prolongs the action of these hormones, leading to glucose-dependent insulin secretion and suppressed glucagon release.[3] The this compound core is designed to mimic the dipeptide structure of natural DPP-4 substrates, making it a potent and selective inhibitor.
The rationale behind this scaffold is twofold:
-
The Piperazine Ring: This six-membered heterocycle serves as a rigid backbone, positioning key functional groups for optimal interaction with the enzyme's active site. Its two nitrogen atoms offer versatile points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
-
The (R)-Stereocenter and Carboxamide Moiety: This segment is crucial for binding to the S1 and S2 pockets of the DPP-4 active site. The primary amine of the parent β-amino acid from which it is derived forms critical salt bridge interactions, while the stereochemistry at the adjacent carbon dictates the orientation of other substituents. Extensive studies have revealed that the (R)-stereochemistry is strongly preferred for potent DPP-4 inhibition.[4]
Deconstructing the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives are dictated by the interplay of substitutions at three key positions: the piperazine N1 and N4 positions, and modifications to the core structure itself.
The Critical Role of (R)-Stereochemistry
X-ray crystallography studies of similar scaffolds complexed with the DPP-4 enzyme have definitively shown that the (R)-configuration at the chiral center is crucial for optimal binding.[4] This specific stereoisomer orients the pendant groups in a way that maximizes favorable interactions within the enzyme's active site, whereas the (S)-enantiomer often results in a significant loss of potency.
Substitutions on the Piperazine Nitrogens (N1 and N4)
The two nitrogen atoms of the piperazine ring are primary handles for SAR exploration. Typically, one nitrogen is acylated to form the core carboxamide structure, while the other is substituted with various groups to interact with different pockets of the DPP-4 active site.
-
N1-Position (Typically linked to the β-amino acid moiety): This position is critical for anchoring the inhibitor in the active site. The amino group forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the S2 pocket.[5] A trifluorophenyl moiety attached to this part of the molecule, as seen in the benchmark drug Sitagliptin, is known to occupy the hydrophobic S1 pocket, forming interactions with residues like Tyr547.[6]
-
N4-Position (The "Exploration" Vector): This position is often substituted with groups that extend into the S2-extensive pocket. SAR studies on related piperazine sulfonamides have shown that substitutions on an attached phenyl ring significantly impact activity. Electron-withdrawing groups, such as chlorine (Cl), generally improve inhibitory activity more than electron-donating groups like methyl (CH₃).[7] Furthermore, the position of these substituents is critical; para-substitution is often favored, while meta-substitution can be detrimental to activity.[7]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR principles for piperazine-based DPP-4 inhibitors.
Caption: Key SAR interactions for this compound DPP-4 inhibitors.
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold is highly effective, the landscape of DPP-4 inhibitors is diverse. A comparative analysis reveals the relative strengths of different chemical classes.
| Scaffold Class | Representative Drug(s) | Typical IC₅₀ Range (DPP-4) | Key Structural Features & Binding Interactions |
| β-Amino Acid Derivatives | Sitagliptin , (R)-Piperazine-2-carboxamides | 0.18 nM - 20 nM[4] | Trifluorophenyl group in S1 pocket; primary amine forms salt bridge with Glu205/Glu206 in S2. |
| Cyanopyrrolidines | Vildagliptin , Saxagliptin | 15 nM - 65 nM | Covalent interaction via the nitrile group with the catalytic Ser630. The pyrrolidine ring mimics proline. |
| Xanthines | Linagliptin | 1 nM - 5 nM | Butynyl group occupies the S1 pocket; aminopiperidine interacts with Glu205/Glu206. Forms a rigid, non-peptidomimetic core. |
| Pyrazolopyrimidines | Experimental | 20 nM - 150 nM[8] | Rigid bicyclic system with a basic amine to interact with the S1/S2 subsites.[8] |
| Pyrimidinediones | Experimental | 60 nM - 200 nM[6] | Utilizes a uracil-like core. Hydrophobic groups interact with the S1 pocket.[6] |
This comparison highlights that while different scaffolds can achieve high potency, their binding modes and chemical properties vary significantly. The piperazine-based β-amino acid derivatives, like Sitagliptin, are among the most potent non-covalent inhibitors discovered.[4]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the evaluation of novel this compound derivatives follows a standardized, multi-stage process from synthesis to in vivo testing.
General Synthesis Scheme
The synthesis of these derivatives often begins with a protected piperazine or β-amino acid precursor. A common route involves the coupling of an N-protected β-amino acid with a substituted piperazine.
Example Protocol: [6]
-
Coupling Reaction: A Boc-protected β-amino acid is coupled to an N-benzyl substituted piperazine using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an inert solvent such as DMF (Dimethylformamide).
-
Deprotection: The benzyl protecting group on the piperazine N4 nitrogen is removed via catalytic hydrogenation (e.g., using H₂, Pd(OH)₂). This yields a key intermediate with a free secondary amine.
-
Functionalization: The newly exposed N4 nitrogen is then functionalized via alkylation or acylation with various substituents to build a library of compounds for SAR studies.
-
Final Deprotection: The Boc protecting group on the β-amino group is removed under acidic conditions (e.g., with TFA or HCl) to yield the final active inhibitor.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantitatively measures the ability of a compound to inhibit DPP-4 activity. The causality is direct: a potent inhibitor will prevent the enzyme from cleaving its substrate, resulting in a low fluorescence signal.
-
Preparation: Prepare solutions of the test compound (typically dissolved in DMSO and serially diluted), recombinant human DPP-4 enzyme, and a fluorogenic substrate (e.g., H-Gly-Pro-AMC) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Pre-incubation: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either the test compound, a positive control inhibitor (e.g., Sitagliptin), or buffer (negative control). Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence (Ex/Em = 360/460 nm for AMC) over 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. The percent inhibition is determined relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting percent inhibition against inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a critical in vivo experiment to assess a compound's ability to improve glucose control in a living organism, providing a direct measure of its therapeutic potential.
-
Animal Acclimatization & Fasting: Use standard mouse models (e.g., C57BL/6J). Acclimatize the animals for at least one week. Prior to the test, fast the mice for 4-6 hours, with free access to water.
-
Compound Administration: Administer the test compound or vehicle control via oral gavage. A known DPP-4 inhibitor like Sitagliptin (e.g., 10 mg/kg) should be used as a positive control.
-
Baseline Blood Glucose: After a set period (e.g., 30-60 minutes post-dose), measure the baseline blood glucose level (t=0) from a tail tip blood sample using a glucometer.
-
Glucose Challenge: Administer a bolus of D-glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration versus time. The primary endpoint is the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.
Workflow & Decision Making in Drug Development
The progression from initial concept to a viable drug candidate is a logical, multi-step process.
Caption: A typical workflow for the development of novel DPP-4 inhibitors.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives remain a highly attractive and fruitful area for the discovery of novel DPP-4 inhibitors. The well-defined structure-activity relationships, guided by an understanding of the enzyme's active site, allow for the rational design of potent, selective, and orally bioavailable drug candidates. The key to success lies in optimizing the substituents on the piperazine ring to achieve a balance of high affinity for DPP-4, selectivity against related proteases, and favorable pharmacokinetic properties. Future work will likely focus on fine-tuning these molecules to enhance their duration of action, minimize off-target effects, and explore their potential in combination therapies for the comprehensive management of type 2 diabetes.
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]
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Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2020). Acta Pharmaceutica. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]
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A Senior Scientist's Guide to the Validation of Analytical Methods for (R)-piperazine-2-carboxamide Quantification
In the landscape of pharmaceutical development, the precise quantification of chiral molecules is not merely a procedural step but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and intermediates like (R)-piperazine-2-carboxamide, a key chiral building block, the ability to accurately determine its concentration and enantiomeric purity is paramount. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, a robust, validated analytical method is a regulatory and scientific necessity.
This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The content is structured to provide not just a set of instructions, but the scientific rationale behind the experimental choices, empowering researchers to develop and validate methods that are fit for their intended purpose, in alignment with global regulatory standards.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the first critical decision in method development. The choice depends on several factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. For a chiral compound like this compound, the primary challenge is achieving enantioselective separation.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase (CSP), detected by UV absorbance. | Widely available, robust, cost-effective, good for purity and assay. | Moderate sensitivity; requires analyte to have a chromophore (or requires derivatization).[1] | Highly Suitable. A preferred method for quality control labs. Polysaccharide-based CSPs are effective for piperazine derivatives.[1] |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, suitable for complex matrices (e.g., biological fluids), structural information. | Higher cost and complexity of instrumentation and method development. | Excellent. Ideal for bioanalytical studies or trace-level impurity quantification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Faster separations, lower organic solvent consumption (greener), compatible with many HPLC CSPs. | Specialized instrumentation required, less common in standard QC labs. | Very Suitable. Offers a high-throughput, environmentally friendly alternative to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field, using a chiral selector in the buffer.[2] | High separation efficiency, minimal sample and reagent consumption. | Lower concentration sensitivity, can have robustness challenges. | Suitable. A viable alternative, particularly for research or when sample volume is limited. |
For routine quality control (QC) applications, such as determining the assay and enantiomeric purity of this compound as a drug substance or in a drug product, Chiral HPLC with UV detection presents the most balanced approach in terms of performance, cost, and accessibility. The remainder of this guide will focus on the validation of this technique.
The Validation Master Plan: A Framework for Trustworthiness
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This is achieved by assessing a set of performance characteristics as defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][5][6] The validation protocol must be designed to prove the method is reliable, reproducible, and accurate for the quantification of this compound.
The following diagram illustrates the typical workflow for the validation of a quantitative chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Validation.
Deep Dive: Validation of a Chiral HPLC-UV Method
This section provides a detailed, step-by-step methodology for validating a chiral HPLC method for the quantification of this compound and its unwanted (S)-enantiomer.
Recommended Starting Chromatographic Conditions
The causality behind these choices is critical. A polysaccharide-based chiral stationary phase (CSP) is selected based on its proven success with similar piperazine structures.[1][7] The mobile phase, a mixture of acetonitrile and methanol, provides good solvating power, while the diethylamine (DEA) additive is a crucial basic modifier that interacts with residual silanols on the silica surface and the acidic sites on the CSP, preventing peak tailing for basic analytes like piperazines.
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/PDA detector.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm (Note: Piperazine-2-carboxamide lacks a strong chromophore; low UV wavelength is necessary for sensitivity. Derivatization may be considered for trace analysis).[1]
-
Injection Volume: 10 µL.
Experimental Protocols for Validation
System Suitability
-
Causality: This is not a validation parameter itself, but a prerequisite for all other tests. It ensures the chromatographic system is performing adequately on the day of analysis.
-
Protocol:
-
Prepare a System Suitability Solution containing both (R)- and (S)-piperazine-2-carboxamide at a concentration that gives a significant detector response.
-
Inject the solution six replicate times.
-
Calculate the resolution between the enantiomer peaks, the tailing factor for the this compound peak, and the relative standard deviation (%RSD) of the peak area for the (R)-enantiomer.
-
-
Acceptance Criteria:
-
Resolution (Rs) > 2.0
-
Tailing Factor (T) ≤ 2.0
-
%RSD of peak area ≤ 2.0%
-
Specificity / Selectivity
-
Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomeric impurity, degradants, or placebo components.
-
Protocol:
-
Analyze a blank solution (diluent) and a placebo solution (if applicable, for drug product) to ensure no interfering peaks at the retention times of the enantiomers.
-
Spike the this compound sample with a known amount of the (S)-enantiomer and verify that both peaks are baseline resolved.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure that any degradation products do not co-elute with the main peak. Use a PDA detector to assess peak purity.
-
-
Acceptance Criteria: No significant interference at the retention times of the analytes. The peak for this compound should pass peak purity analysis in the presence of its enantiomer and degradants.
Linearity and Range
-
Causality: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. This range is critical for the method's intended application (e.g., assay vs. impurity).
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound, typically ranging from 50% to 150% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The range is established by confirming that the method shows acceptable linearity, accuracy, and precision within its limits.[3]
-
Accuracy
-
Causality: To determine the closeness of the test results obtained by the method to the true value. It is a measure of the method's correctness.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix (for drug product) or blank diluent.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) for the (S)-enantiomer
-
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling the unwanted enantiomer as an impurity.
-
Protocol:
-
Determine the LOQ by either:
-
Signal-to-Noise Ratio: Finding the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Statistical Method: Based on the standard deviation of the response and the slope of the calibration curve.
-
-
Confirm the determined LOQ by preparing and injecting at least six samples at this concentration and assessing their accuracy and precision.
-
-
Acceptance Criteria: Accuracy at the LOQ should be within 80.0% to 120.0%, and precision (%RSD) should be ≤ 10.0%.
Robustness
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., Acetonitrile ±2%).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should still be met under all varied conditions.
Interdependence of Validation Parameters
The validation parameters are not isolated; they are logically interconnected. For instance, a method's specificity is fundamental to achieving accuracy. Without linearity, accurate quantification across a range is impossible. This relationship underscores the importance of a holistic validation approach.
Caption: Interdependence of Analytical Validation Parameters.
Summary of Validation Data and Acceptance Criteria
All experimental data should be meticulously documented and summarized. The following table provides a template for presenting the final validation results.
| Validation Parameter | Test | Acceptance Criteria |
| System Suitability | Resolution (Rs), Tailing Factor (T), %RSD | Rs > 2.0, T ≤ 2.0, %RSD ≤ 2.0% |
| Specificity | No interference from blanks, placebo, degradants | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r) | r ≥ 0.999 |
| Range | Verified by Linearity, Accuracy, Precision | 50% - 150% of target concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | Repeatability (%RSD), Intermediate Precision (%RSD) | %RSD ≤ 2.0% |
| LOQ (for S-enantiomer) | S/N ratio, Accuracy, Precision | S/N ≈ 10, Recovery 80-120%, %RSD ≤ 10% |
| Robustness | System suitability under varied conditions | SST criteria are met |
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that requires a deep understanding of both chromatographic principles and regulatory expectations. By leveraging established methods for similar compounds and rigorously evaluating the procedure against the criteria outlined in ICH guidelines, a reliable and trustworthy method can be established. A well-validated chiral HPLC method is not just a regulatory deliverable; it is a critical tool that ensures the quality, safety, and efficacy of the final pharmaceutical product, providing a solid foundation for successful drug development.
References
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ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures (2024). U.S. Food and Drug Administration. [Link]
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Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Guideline on Bioanalytical Method Validation (2011). European Medicines Agency (EMA). [Link]
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A-Head-to-Head-Comparison-of-Piperazine-Isomers-in-Functionalization-Reactions-A-Guide-to-Optimizing-Synthetic-Efficiency
For-Researchers-Scientists-and-Drug-Development-Professionals
The-piperazine-moiety-is-a-cornerstone-in-medicinal-chemistry-prized-for-its-ability-to-impart-favorable-physicochemical-properties-to-drug-candidates-However-not-all-piperazines-are-created-equal-This-guide-delves-into-the-comparative-functionalization-efficiency-of-common-piperazine-isomers-providing-a-framework-for-rational-selection-in-your-synthetic-campaigns
The Isomers: A Clash of Structure and Reactivity
At the heart of this comparison are three commonly employed piperazine scaffolds: piperazine, homopiperazine, and 2-methylpiperazine. Their subtle structural distinctions translate into significant differences in reactivity.
-
Piperazine: The parent six-membered heterocycle, containing two secondary amines at positions 1 and 4.[1]
-
Homopiperazine: A seven-membered ring analogue, offering greater conformational flexibility.
-
2-Methylpiperazine: A C-substituted piperazine, introducing steric hindrance adjacent to one nitrogen atom.
The efficiency of their functionalization hinges on a delicate interplay of electronics (basicity/nucleophilicity) and sterics (accessibility of the nitrogen lone pair).
The "Why": Unpacking the Physicochemical Drivers of Reactivity
To understand the efficiency of a reaction, we must first understand the inherent properties of the reactants. The pKa of the nitrogen atoms is a critical determinant of their nucleophilicity.
| Isomer | pKa1 | pKa2 | Key Structural Features |
| Piperazine | 9.73[2] | 5.35[2] | Symmetrical, conformationally rigid chair form. |
| 2-Methylpiperazine | 9.57[2] | 5.24[2] | Asymmetrical, methyl group introduces steric hindrance.[3][4] |
| Homopiperazine | ~10.0 (estimated) | ~6.0 (estimated) | Larger, more flexible seven-membered ring. |
Key Insights:
-
Basicity: Piperazine and 2-methylpiperazine exhibit similar first pKa values, suggesting comparable basicity for the initial protonation.[2] However, the electron-donating effect of the methyl group in 2-methylpiperazine might be expected to slightly increase the basicity of the adjacent nitrogen, though this effect is often counteracted by steric factors.[5]
-
Steric Hindrance: The methyl group in 2-methylpiperazine creates a more crowded environment around the N1 nitrogen, potentially impeding the approach of bulky electrophiles.[3][4] This steric clash can significantly reduce reaction rates.[6]
-
Conformational Flexibility: Homopiperazine's larger ring size allows for more conformational freedom compared to the relatively rigid chair conformation of piperazine. This flexibility can influence the orientation of the nitrogen lone pairs and their accessibility for reaction.
Defining Efficiency: Beyond Percent Yield
Functionalization efficiency is a multifaceted concept encompassing:
-
Reaction Rate: How quickly the desired product is formed.
-
Selectivity: The ability to target a specific nitrogen atom (in asymmetrical isomers) and to achieve mono- versus di-functionalization.
-
Yield: The amount of desired product obtained.
-
Purification: The ease of isolating the product from byproducts and unreacted starting materials.
These factors are often dictated by the choice of reaction conditions, which can favor either kinetic or thermodynamic control.[7][8][9]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, often resulting from the reaction at the most accessible or most nucleophilic site.[7][8][10]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, leading to the most stable product as the major isomer.[7][8][10]
Comparative Functionalization in Action: A Look at Acylation
Acylation is a fundamental transformation for introducing a wide range of functional groups. Let's consider the mono-acylation of our three isomers with a generic acyl chloride.
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for obtaining reliable comparative data. The following workflow incorporates self-validation checkpoints.
Caption: A generalized workflow for the mono-acylation of piperazine isomers.
Expected Outcomes and Causality
| Isomer | Expected Rate | Expected Mono/Di-alkylation Ratio | Rationale |
| Piperazine | Fast | Good to moderate | High nucleophilicity and symmetry. Di-acylation can be a significant byproduct if stoichiometry is not carefully controlled. |
| 2-Methylpiperazine | Slower at N1, Faster at N4 | Excellent for N4 acylation | Steric hindrance from the methyl group significantly disfavors reaction at the adjacent N1 nitrogen, leading to high regioselectivity for the less hindered N4 position. |
| Homopiperazine | Fast | Moderate to poor | High nucleophilicity and conformational flexibility may lead to faster di-acylation compared to piperazine under similar conditions. |
Experimental Deep Dive: Protocol for Selective Mono-Boc Protection of 2-Methylpiperazine
Achieving selective mono-functionalization is a common challenge.[11] The steric hindrance in 2-methylpiperazine can be exploited to achieve excellent selectivity.
Objective: To selectively protect the less sterically hindered N4-position of 2-methylpiperazine with a Boc group.
Materials:
-
2-Methylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-methylpiperazine (1.0 g, 10.0 mmol, 1.2 eq) in DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Lowering the temperature helps to control the reaction rate and improve selectivity.
-
Boc₂O Addition: In a separate flask, dissolve Boc₂O (1.82 g, 8.3 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise to the stirred 2-methylpiperazine solution over 30 minutes. Rationale: Slow addition of the limiting reagent minimizes di-protection.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Take a small aliquot, dilute it with ethyl acetate, and analyze by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) to check for the consumption of starting material and the formation of a major, less polar product.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Analysis (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR and LC-MS to confirm the structure as 1-Boc-3-methylpiperazine and assess its purity.
Conclusion and Practical Recommendations
The choice of a piperazine isomer should be a deliberate decision based on the synthetic goal.
-
For rapid, symmetrical derivatization where di-substitution is desired or can be easily separated, piperazine is an excellent choice.
-
For achieving high regioselectivity in mono-functionalization , the inherent steric bias of 2-methylpiperazine makes it a superior starting material.
-
Homopiperazine offers a different conformational landscape and may be advantageous when a more flexible scaffold is required, though controlling selectivity can be more challenging.
By understanding the interplay of electronic and steric effects, researchers can strategically select the optimal piperazine isomer to enhance the efficiency and success of their synthetic endeavors.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Bienz, S. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]
-
Cao, D. (2018). Comparing the pKb of piperazine and methylpiperazine. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
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- 11. researchgate.net [researchgate.net]
The (R)-Piperazine-2-Carboxamide Scaffold: A Launchpad for Potent and Selective Enzyme Inhibitors
A Comparative Guide for Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple targets with high affinity, serve as invaluable starting points for the development of new chemical entities. Among these, the (R)-piperazine-2-carboxamide core has emerged as a promising platform for designing potent and selective enzyme inhibitors. This guide provides an in-depth analysis of a successful case study in the preclinical development of α-glucosidase inhibitors derived from this scaffold, offering a comparative perspective against established therapies and detailing the experimental methodologies that underpin these findings.
The Strategic Advantage of the this compound Moiety
The piperazine ring is a common motif in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and pharmacokinetic profiles.[1] The introduction of a carboxamide functional group at the 2-position of the piperazine ring, particularly with a defined (R)-stereochemistry, provides a rigidified structure with a specific vector for molecular interactions. This stereochemical constraint is crucial for optimizing binding affinity and selectivity towards the target enzyme by precisely orienting key pharmacophoric features.
Case Study: Pyrimidinyl-Piperazine Carboxamides as Potent α-Glucosidase Inhibitors for Type 2 Diabetes
Recent research has highlighted the potential of chiral pyrimidinyl-piperazine carboxamide derivatives as highly effective inhibitors of α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion and glucose absorption.[2] Inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes.[2] This case study will focus on the preclinical data of these compounds and compare their performance with the established α-glucosidase inhibitor, acarbose.
Mechanism of Action: Competitive Inhibition of α-Glucosidase
The primary mechanism by which these pyrimidinyl-piperazine carboxamide derivatives exert their therapeutic effect is through the competitive inhibition of α-glucosidase. By binding to the active site of the enzyme, they prevent the breakdown of complex carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia. Kinetic studies have confirmed this competitive mode of action.[2]
Caption: Competitive inhibition of α-glucosidase by a derivative.
Comparative Performance Data
The preclinical efficacy of the pyrimidinyl-piperazine carboxamide derivatives was evaluated and compared to acarbose, a widely used α-glucosidase inhibitor. The following table summarizes the key performance metrics.
| Compound | Target | IC50 (µM)[2] | Cytotoxicity (CC50 in HDF cells, µM)[2] |
| Compound 21c (S-config.) | α-Glucosidase | 0.44 | > 200 |
| Compound 7c (S-config.) | α-Glucosidase | 1.5 | 42.33 |
| Acarbose (Standard) | α-Glucosidase | 817.38 | Not reported in this study |
HDF: Human Dermal Fibroblast cells
As the data clearly indicates, Compound 21c, a derivative with the S-configuration at the chiral center, demonstrated significantly superior inhibitory potency against α-glucosidase compared to acarbose, with an IC50 value over 1800 times lower.[2] Furthermore, these potent derivatives exhibited a favorable safety profile with low cytotoxicity in normal human cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments that validated the performance of the pyrimidinyl-piperazine carboxamide derivatives.
Protocol 1: α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory activity of the test compounds against yeast α-glucosidase.
Materials:
-
Yeast α-glucosidase (Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (pyrimidinyl-piperazine carboxamide derivatives and acarbose)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Caption: Workflow for the α-glucosidase inhibition assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compounds on normal human cells.
Materials:
-
Human Dermal Fibroblast (HDF) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed HDF cells in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the CC50 value for each compound.
Conclusion and Future Directions
The case study of pyrimidinyl-piperazine carboxamide derivatives demonstrates the significant potential of the this compound scaffold in developing highly potent and selective enzyme inhibitors. The remarkable improvement in inhibitory activity against α-glucosidase compared to the standard-of-care drug, acarbose, underscores the value of this privileged structure in drug design. The detailed experimental protocols provided herein offer a validated framework for the evaluation of such compounds.
While these findings are from preclinical studies, they lay a strong foundation for further development. Future work should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and long-term toxicity assessments to translate these promising preclinical results into clinically successful therapeutics for the management of type 2 diabetes. The versatility of the this compound scaffold suggests its applicability in developing inhibitors for other enzyme targets, making it a valuable tool for medicinal chemists and drug development professionals.
References
Sources
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of (R)-piperazine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. Among the critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, rendering it ineffective. Conversely, a molecule that is too stable might accumulate and lead to toxicity. This guide provides an in-depth, technical comparison of strategies to evaluate and improve the metabolic stability of (R)-piperazine-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability is a cornerstone of a successful drug candidate's profile.[1] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions. For derivatives of this compound, understanding their metabolic fate is crucial for optimizing their pharmacokinetic properties. The piperazine ring, in particular, is often a site of metabolic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][3]
Comparative Analysis of Metabolic Stability: A Case Study Approach
The following table, adapted from the findings on piperazin-1-ylpyridazines, illustrates the profound impact of strategic chemical modifications on microsomal half-life. This data serves as a powerful surrogate to guide the design and evaluation of novel this compound derivatives.
Table 1: Comparative Metabolic Stability of Piperazine Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Key Structural Features | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Scaffold | Unsubstituted piperazine & aromatic rings | ~3 | High |
| Derivative A | Introduction of a methyl group on the piperazine ring | ~15 | Moderate-High |
| Derivative B | Fluorination of a distal aromatic ring | ~45 | Moderate |
| Derivative C | Replacement of a metabolically liable aromatic ring | ~70 | Low-Moderate |
| Optimized Lead | Combination of strategic blocking groups | >100 | Low |
This table is illustrative and based on structure-activity relationships observed in similar piperazine-containing scaffolds.[4][5][6]
The data clearly demonstrates that even subtle changes to the molecular structure can lead to significant improvements in metabolic stability. The key takeaway for researchers working with this compound derivatives is the importance of identifying metabolic "hotspots" and strategically modifying the molecule to block these sites of enzymatic attack.
Unraveling the Metabolic Pathways: Metabolite Identification
To intelligently design more stable analogues, it is essential to first understand where and how the parent molecule is being metabolized. This is achieved through metabolite identification studies, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
For piperazine-containing compounds, common metabolic pathways include:
-
Oxidation: Hydroxylation of aromatic rings or the piperazine ring itself.[4][7]
-
N-dealkylation: Removal of substituents from the piperazine nitrogens.
-
Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring.
By identifying the major metabolites, medicinal chemists can pinpoint the molecular liabilities and devise strategies to mitigate them. For instance, if a particular aromatic ring is found to be heavily hydroxylated, it can be substituted with electron-withdrawing groups or replaced with a more stable heterocycle.[7]
Experimental Protocols: A Self-Validating System for Assessing Metabolic Stability
The following protocols provide a robust framework for evaluating the metabolic stability of this compound derivatives.
In Vitro Microsomal Stability Assay
This assay is the workhorse for assessing metabolic stability in early drug discovery. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Experimental Workflow:
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Prepare a suspension of human liver microsomes (e.g., 1 mg/mL) in the same buffer.
-
Prepare a NADPH regenerating system to ensure a constant supply of the cofactor during the incubation.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Metabolite Identification using LC-MS/MS
This experiment aims to identify the structures of the metabolites formed during the microsomal incubation.
Experimental Workflow:
Sources
- 1. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-piperazine-2-carboxamide
Disclaimer: This document provides guidance on the proper disposal of (R)-piperazine-2-carboxamide based on its chemical class and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact stereoisomer is not widely available. Therefore, these procedures represent best practices and must be supplemented by a formal hazard assessment conducted by the user and consultation with your institution's Environmental Health & Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.
Foundational Principle: Hazard-Informed Disposal
Proper disposal is not merely a final step; it is an integral part of the experimental lifecycle, dictated by the inherent hazards of the substance. This compound, as a member of the piperazine and carboxamide families, presents a specific hazard profile that informs every procedural choice we make. The causality is simple: understanding the risk prevents adverse reactions, protects personnel, and ensures environmental compliance.
Based on GHS classification data for piperazine-2-carboxamide and related compounds, we can establish a reliable hazard profile.[1]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | GHS Classification Code | Causality for Disposal Protocol |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Prevents accidental ingestion by personnel and contamination of water systems. Dictates strict labeling and containment.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Requires the use of appropriate gloves and lab coats. Necessitates specific procedures for decontaminating labware and handling spills.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. Informs first-aid preparedness and spill response.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Demands that all handling of the solid compound and preparation of waste containers occur in a well-ventilated area or chemical fume hood.[1] |
This profile establishes the compound as a non-benign chemical that must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[2][3]
The Core Disposal Workflow: A Step-by-Step Protocol
This workflow is designed as a self-validating system, ensuring that each step logically follows from the last to create a closed-loop, compliant disposal process.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste stream. This compound waste should never be mixed with other chemical waste unless explicitly approved by your EHS department.[4] Mixing can cause unintended chemical reactions, complicate the disposal process, and increase costs.
Waste Streams to Consider:
-
Neat (Unused) Compound: The original solid material.
-
Contaminated Labware: Pipette tips, weighing paper, gloves, vials, etc.
-
Aqueous Solutions: Solutions containing the dissolved compound.
-
Organic Solutions: Solutions where the compound is dissolved in an organic solvent.
Caption: Waste Characterization Decision Tree.
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Container Selection: Use only EHS-approved, chemically compatible waste containers. For solids, this is typically a wide-mouth plastic or glass jar. For liquids, a screw-cap bottle is appropriate. Ensure the container is in good condition with no cracks or leaks.
-
Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled. The label must be unambiguous and contain, at a minimum:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
An accurate list of all components, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date the waste was first added.
-
Step 3: On-Site Accumulation and Storage
Generated waste must be stored safely pending pickup by a certified disposal vendor.
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Segregation: Keep the this compound waste stream physically separated from incompatible waste types, such as strong oxidizing agents.[5]
Step 4: Final Disposal
Disposal must be conducted through your institution's EHS-approved channels.
-
Contact EHS: Schedule a pickup with your institution's EHS department or their certified chemical waste disposal contractor.[4]
-
Documentation: Maintain meticulous records of the waste generated, including its composition, quantity, and date of disposal request. This is often a legal requirement.
-
Methodology: The final disposal method will be determined by the licensed facility and is typically high-temperature incineration.[6] This method is effective for organic compounds, ensuring their complete destruction.
Decontamination and Spill Management
Accidents happen. A prepared response is a professional one.
Empty Container Decontamination
An "empty" container that once held this compound is not truly empty; it is still contaminated with residue.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from these washes is now considered hazardous waste and must be collected in the appropriate liquid waste container.[7]
-
Final Disposal: Only after the triple rinse can the container be defaced (by removing or covering the label) and disposed of as non-hazardous glass or plastic waste, or recycled according to institutional policy.
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if respiratory irritation is noted, evacuate the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[6] For liquid spills, surround the area with an absorbent dike (e.g., vermiculite or sand).[6]
-
Clean-Up: Carefully sweep the solid material or absorb the liquid into a dustpan or scoop. Do not use a standard vacuum cleaner.
-
Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: End-to-End Disposal Workflow.
Regulatory Grounding
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] Your status as a generator (e.g., Very Small, Small, or Large Quantity Generator) dictates specific requirements for accumulation time and documentation.[8] It is your professional responsibility to be aware of and compliant with these federal standards, as well as any additional state or local regulations. Always defer to your institution's EHS department, as they are the definitive authority on interpreting and implementing these regulations for your specific location.
References
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Data Sheet: Piperazine.[Link]
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National Center for Biotechnology Information, PubChem. Compound Summary: Piperazine-2-carboxamide.[Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
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Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.[Link]
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United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations.[Link]
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University of Maryland, Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes.[Link]
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Novachem. Safety Data Sheet: Piperazine citrate.[Link]
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Princeton University, Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory.[Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]
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Navigating the Safe Handling of (R)-piperazine-2-carboxamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, in-depth information on the safe handling of (R)-piperazine-2-carboxamide, a key building block in modern drug discovery. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a rationale-driven approach to laboratory safety that empowers researchers to make informed decisions.
A Note on Data Sourcing: Specific safety data for this compound is not extensively available. Therefore, this guide is built upon the foundation of safety data for structurally related piperazine derivatives and general principles of handling organic amides.[1][2] The recommendations herein are based on a conservative assessment of potential hazards.
Understanding the Hazard Profile: Why We Take These Precautions
This compound belongs to the piperazine and organic amide chemical classes.[3] While specific toxicity data is limited, the known hazards of related compounds provide a strong basis for a cautious approach.
Primary Hazards:
-
Skin and Eye Irritation: Piperazine derivatives and organic amides are known to cause skin and eye irritation.[3][4] Prolonged contact can lead to more severe irritation.[1]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3]
-
Potential for Sensitization: Some amides and related compounds have been shown to be dermal and/or respiratory sensitizers, meaning repeated exposure could lead to allergic reactions.[5][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with this class of compounds.[3]
The causality behind these hazards lies in the chemical reactivity of the amine and amide functional groups. These groups can interact with biological macromolecules, leading to irritation and other adverse effects. The fine, powdered nature of many such reagents also increases the risk of inhalation and dermal contact.[7]
The Core of Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber (NBR) gloves, minimum thickness >0.11 mm.[8] | Provides a chemical-resistant barrier to prevent skin contact. Check for and discard any gloves with pinholes or tears. |
| Eye/Face Protection | Safety goggles with side shields.[8][9] | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[10][11] | Minimizes the inhalation of airborne particles.[10] |
Procedural Blueprint: A Step-by-Step Guide to Safe Handling
This section provides a detailed workflow for the safe handling of this compound, from preparation to disposal.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[12]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are readily accessible.
-
PPE Donning: Don all required PPE as outlined in the table above and visualized in the workflow diagram below.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust.[7]
-
Transfer: Use a clean spatula to transfer the compound to the reaction vessel.
-
Spill Management: In case of a minor spill, carefully sweep up the solid material and place it in a labeled waste container.[7] Avoid dry sweeping that could generate dust. Clean the area with a damp cloth. For major spills, evacuate the area and follow your institution's emergency procedures.[7]
Post-Handling and Disposal
-
Decontamination: Clean all surfaces and equipment that came into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and excess compound, in a clearly labeled hazardous waste container.[8] Do not empty into drains.[8] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: A Plan for the Unexpected
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each safety measure, researchers can cultivate a culture of safety that extends beyond this specific compound to all aspects of their work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine-2-carboxamide. PubChem. Retrieved from [Link]
- Naumann, B. D., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 204-222.
-
International Labour Organization. (2011, August 3). Amides. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
American Chemical Society. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved from [Link]
-
ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
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RPS Group. (n.d.). Amines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
